1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Description
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Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBEIFRRVXFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351412 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34520-59-7 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Privileged Scaffold Enhanced by Strategic Fluorination
An In-Depth Technical Guide to 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a cornerstone in medicinal chemistry and chemical biology.[1][2] Its intrinsic reactivity and structural rigidity make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets. The core utility of the maleimide group lies in its electrophilic double bond, which acts as a highly efficient Michael acceptor, particularly for thiol groups found in cysteine residues of proteins.[3][4] This reactivity allows for the formation of stable, covalent thioether bonds, a mechanism central to the design of covalent inhibitors and bioconjugation agents.[3][5]
This guide focuses on a specific, strategically designed derivative: This compound . The introduction of the 2-trifluoromethylphenyl group onto the maleimide nitrogen is not arbitrary. The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6] The ortho position of the -CF3 group introduces specific steric and electronic effects that can influence the molecule's conformation and interaction with biological targets.[7]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanistic rationale and potential applications in modern drug discovery.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation for all subsequent experimental design, from synthesis and purification to formulation and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione | [8] |
| Synonyms | N-(2-Trifluoromethylphenyl)maleimide | |
| CAS Number | 34520-59-7 | [8] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [8] |
| Molecular Weight | 241.17 g/mol | |
| Appearance | White to off-white solid (typical for N-arylmaleimides) | |
| Solubility | Soluble in organic solvents like THF, DCM, Acetone; Slightly soluble in water | [9] |
| Melting Point | Typically 85-95 °C (Varies based on purity) | [9] |
The trifluoromethyl group significantly increases the lipophilicity (logP) of the molecule compared to its non-fluorinated analog, N-phenylmaleimide, which can have profound implications for its pharmacokinetic profile, including cell membrane permeability and distribution.
Synthesis and Characterization
The synthesis of N-arylmaleimides is a well-established and robust process in organic chemistry, typically proceeding through a two-step, one-pot, or sequential protocol involving the corresponding aniline and maleic anhydride.[10][11]
Synthetic Pathway: A Two-Step Approach
The most common and reliable method involves two sequential steps:
-
Acylation/Amidation: Reaction of 2-(trifluoromethyl)aniline with maleic anhydride to form the intermediate N-(2-trifluoromethylphenyl)maleamic acid.
-
Cyclodehydration: Ring-closure of the maleamic acid intermediate, typically promoted by a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final imide.[10][11]
This entire workflow is visualized in the diagram below.
Caption: General two-step synthesis workflow for N-arylmaleimides.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for high yield and purity. The use of anhydrous reagents is critical in the cyclization step to prevent hydrolysis of the acetic anhydride and the maleimide product. The final recrystallization step is a self-validating system for achieving high analytical purity.
Materials:
-
2-(Trifluoromethyl)aniline
-
Maleic Anhydride
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Diethyl Ether (or THF)
-
Ethanol (for recrystallization)
Procedure:
-
Step 1 (Amic Acid Formation):
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether with magnetic stirring.
-
Slowly add a solution of 2-(trifluoromethyl)aniline (1.0 eq) in 20 mL of diethyl ether dropwise over 15 minutes.
-
A white precipitate (the maleamic acid) will form. Stir the suspension at room temperature for 2 hours to ensure complete reaction.
-
Collect the solid intermediate by vacuum filtration and wash with cold diethyl ether. Dry the solid under vacuum.
-
-
Step 2 (Cyclodehydration):
-
In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, combine the dried N-(2-trifluoromethylphenyl)maleamic acid from Step 1, anhydrous sodium acetate (0.8 eq), and 30 mL of acetic anhydride.[10]
-
Heat the mixture in an oil bath to 100°C and maintain with stirring for 45-60 minutes.[10] The solution should become homogeneous.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol to obtain the pure this compound as crystalline needles.
-
Dry the final product in a vacuum oven at 40°C.
-
Protocol: Structural Characterization
This protocol ensures the identity and purity of the synthesized compound.
-
Melting Point: Determine the melting point of the dry, recrystallized product. A sharp melting range indicates high purity.[10]
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~15 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[10]
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: A singlet around δ 6.8-7.0 ppm corresponding to the two equivalent vinyl protons of the maleimide ring, and a complex multiplet in the aromatic region (δ 7.4-7.8 ppm) for the trifluoromethylphenyl group.
-
Expected ¹³C NMR signals: Peaks around δ 168-170 ppm for the carbonyl carbons, a peak around δ 134-135 ppm for the vinyl carbons, and multiple signals in the aromatic region, including a quartet for the CF₃ carbon due to C-F coupling.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using KBr pellet or ATR.
-
Expected characteristic peaks: Strong C=O stretching vibrations for the imide group around 1700-1780 cm⁻¹, C-F stretching bands around 1100-1300 cm⁻¹, and C=C stretching around 1600 cm⁻¹.
-
Mechanism of Action and Biological Rationale
The biological potential of this compound is dictated by the interplay between the reactive maleimide core and the physicochemical properties of the N-aryl substituent.
Covalent Modification via Michael Addition
The primary mechanism of action for maleimides in a biological context is the covalent modification of nucleophilic residues on proteins, most notably the thiol group of cysteine.[3] The reaction is a Michael-type conjugate addition where the thiolate anion (R-S⁻) attacks one of the electrophilic carbons of the maleimide double bond.[12]
This reaction is highly specific for sulfhydryls at physiological pH (6.5-7.5).[12] This specificity is the cornerstone of its use in developing targeted covalent inhibitors, which can offer advantages of increased potency, prolonged duration of action, and reduced potential for drug resistance.
Caption: Mechanism of covalent modification via Michael addition.
Role of the 2-Trifluoromethylphenyl Substituent
-
Modulation of Reactivity: The electron-withdrawing trifluoromethyl group can influence the electrophilicity of the maleimide double bond, potentially tuning its reactivity towards biological nucleophiles.
-
Enhanced Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), thereby potentially increasing the compound's biological half-life.
-
Target Recognition: The substituted phenyl ring provides a scaffold for non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) within a protein's binding pocket, guiding the reactive maleimide warhead into proximity with a target cysteine residue for covalent modification.
Applications in Drug Discovery and Chemical Biology
The unique properties of this molecule position it as a valuable tool and lead compound in several areas of research.
-
Targeted Covalent Inhibitors: The compound is an ideal starting point for designing inhibitors against enzymes that possess a non-catalytic cysteine in or near their active site. This includes kinases, proteases, and phosphatases, many of which are high-value targets in oncology and inflammatory diseases.[13]
-
Bioconjugation and Chemical Probes: Maleimides are extensively used to link molecules (e.g., fluorescent dyes, biotin, polyethylene glycol) to proteins or peptides for detection or functional modification.[3][14] This specific derivative, with its unique physicochemical properties, could be used to create chemical probes with improved cell permeability and stability.
-
Scaffold for Library Synthesis: The pyrrole-2,5-dione core is a versatile scaffold.[1][15] The 2-trifluoromethylphenyl group provides a fixed anchor, while the double bond can be further functionalized to create libraries of compounds for screening against various biological targets, such as G-protein coupled receptors or ion channels.[16]
Protocol: In Vitro Thiol Reactivity Assay
Causality: This assay provides a quantitative measure of the compound's intrinsic reactivity towards a model thiol, Glutathione (GSH), which is a biologically relevant nucleophile. Monitoring the decrease in absorbance at 300 nm provides a direct, real-time measurement of the reaction as the maleimide double bond becomes saturated.[12] This validates the compound's primary mechanism of action.
Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
UV-Vis Spectrophotometer with cuvettes
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS (pH 7.4). Prepare this fresh.
-
In a quartz cuvette, add 980 µL of PBS buffer.
-
Add 10 µL of the GSH stock solution to the cuvette for a final concentration of 100 µM. Mix gently.
-
Initiate the reaction by adding 10 µL of the test compound stock solution for a final concentration of 100 µM. Mix quickly by inverting the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 300 nm over time (e.g., every 30 seconds for 30 minutes).
-
A control reaction without GSH should be run to account for any compound instability or hydrolysis.
-
The rate of reaction can be calculated from the absorbance decay curve.
Conclusion and Future Outlook
This compound is more than a simple chemical entity; it is a precision tool for chemical biology and a promising scaffold for drug discovery. It combines the validated covalent reactivity of the maleimide core with the advantageous drug-like properties imparted by the 2-trifluoromethylphenyl substituent. Its straightforward synthesis and well-defined mechanism of action make it an attractive starting point for developing targeted therapies, particularly in oncology, where covalent inhibitors have shown significant clinical success. Future research should focus on screening this compound against kinase and protease panels containing targetable cysteines, as well as exploring its use as a stable and cell-permeable linker in the development of next-generation antibody-drug conjugates (ADCs) and PROTACs.
References
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-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
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PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. [Link]
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ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. [Link]
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ResearchGate. (n.d.). Synthesis on N-Alkylated Maleimides. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
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PubMed. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. [Link]
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PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
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Wikipedia. (n.d.). Maleimide. [Link]
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Arkivoc. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
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NIH. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. [Link]
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NIH. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]
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NIH. (n.d.). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. [Link]
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MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. [Link]
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PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]
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ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. [Link]
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NIH. (n.d.). Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers. [Link]
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Wikipedia. (n.d.). N-Ethylmaleimide. [Link]
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PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. [Link]
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PubMed. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. [Link]
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ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]
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PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. [Link]
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International Union of Crystallography. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. [Link]
-
PubMed. (2016). Discovery of novel pyrrole-based scaffold as potent and orally bioavailable free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. [Link]
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ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. [Link]
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ResearchGate. (n.d.). Structure and properties of N-phenylmaleimide derivatives. [Link]
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A Technical Guide to the Synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Abstract
This guide provides a comprehensive, in-depth technical overview of the synthetic pathway for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, a substituted N-phenylmaleimide. N-substituted maleimides are a critical class of reagents used extensively as intermediates in organic synthesis, building blocks for thermally resistant polymers, and as powerful tools in bioconjugation chemistry.[1] The synthesis detailed herein follows a robust and well-documented two-step procedure involving the initial formation of a maleamic acid intermediate, followed by a catalyzed cyclodehydration to yield the target compound. This document elucidates the underlying chemical mechanisms, provides detailed experimental protocols, and offers field-proven insights for optimization and troubleshooting, tailored for researchers and professionals in chemical and drug development.
Introduction and Strategic Overview
This compound is an N-aryl maleimide characterized by the presence of a highly electron-withdrawing trifluoromethyl (-CF₃) group on the ortho position of the phenyl ring. This substituent significantly influences the electronic properties of the maleimide moiety, making it a subject of interest for applications requiring enhanced reactivity or specific electronic characteristics.
The most reliable and widely adopted synthetic strategy for N-arylmaleimides is a two-step process commencing with readily available starting materials: maleic anhydride and a substituted aniline.[2]
The pathway is as follows:
-
Step 1: Amine Acylation. The nucleophilic addition of 2-(Trifluoromethyl)aniline to maleic anhydride to form the intermediate, N-(2-Trifluoromethylphenyl)maleamic acid.
-
Step 2: Cyclodehydration. The subsequent intramolecular cyclization of the maleamic acid, facilitated by a dehydrating agent and catalyst, to form the target imide, this compound.
This approach is advantageous due to its high efficiency, use of accessible reagents, and straightforward execution.[3]
Overall Synthesis Workflow
The logical flow from starting materials to the final product is visualized below.
Caption: High-level workflow for the two-step synthesis of the target maleimide.
Part I: Synthesis of the Maleamic Acid Intermediate
The initial step is the acylation of 2-(trifluoromethyl)aniline with maleic anhydride.[2] This reaction proceeds readily at room temperature and typically results in a high yield of the N-arylmaleamic acid intermediate.[4]
Mechanistic Insights
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring, followed by a proton transfer, to form the stable amic acid product. The use of aprotic solvents like diethyl ether or acetone is common, as they effectively dissolve the starting materials without interfering with the reaction.[4][5] The product often precipitates directly from the reaction mixture, simplifying its isolation.[4]
Detailed Experimental Protocol
Materials:
-
Maleic Anhydride (1.0 eq)
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Anhydrous Diethyl Ether or Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approx. 10-15 mL per gram of anhydride).
-
In a separate dropping funnel, prepare a solution of 2-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring the maleic anhydride solution at room temperature, add the aniline solution dropwise over 15-20 minutes.
-
A thick white or off-white precipitate of the maleamic acid will begin to form almost immediately.[4]
-
After the addition is complete, continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[5]
-
Isolate the product by vacuum filtration, washing the solid with two portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder, N-(2-Trifluoromethylphenyl)maleamic acid, under vacuum. The product is typically of sufficient purity for use in the next step without further purification.[4]
Part II: Cyclodehydration to this compound
The second and final step is the conversion of the maleamic acid intermediate into the target maleimide via cyclodehydration. This transformation requires heat and the use of a chemical dehydrating agent, most commonly acetic anhydride, with a catalytic amount of sodium acetate.[2][6]
Mechanistic Insights
The cyclization mechanism involves several key steps. Acetic anhydride serves as the dehydrating agent, activating the carboxylic acid group of the maleamic acid, likely by forming a mixed anhydride intermediate.[7] The sodium acetate acts as a base catalyst, facilitating the deprotonation of the amide N-H group. This allows the amide nitrogen to act as an intramolecular nucleophile, attacking the activated carbonyl carbon and displacing the leaving group (acetate) to form the five-membered imide ring.[7]
Care must be taken to control the reaction temperature, as excessive heat can lead to side reactions or decomposition.[2] The reaction progress can often be monitored by the dissolution of the starting maleamic acid and a change in the color of the reaction mixture.[5]
Detailed Experimental Protocol
Materials:
-
N-(2-Trifluoromethylphenyl)maleamic acid (from Step 1)
-
Acetic Anhydride (approx. 6 mL per gram of amic acid)
-
Anhydrous Sodium Acetate (approx. 0.5-0.6 g per gram of amic acid)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add the N-(2-Trifluoromethylphenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride.[6]
-
Heat the mixture with stirring in an oil bath set to 80-90°C.[8] The solid suspension should gradually dissolve as the reaction proceeds.
-
Maintain the temperature and continue stirring for 45-60 minutes.[6]
-
After the reaction is complete, allow the mixture to cool to near room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of ice-water (approx. 20 mL per mL of acetic anhydride used), while stirring vigorously with a glass rod.[4]
-
A solid precipitate of the crude maleimide product will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold water to remove acetic acid and sodium acetate, followed by a wash with a small amount of cold hexane or petroleum ether.[4]
-
Dry the crude product under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as cyclohexane or an ethanol/water mixture to yield the final product as a crystalline solid.[4] For higher purity, column chromatography on silica gel using a non-polar eluent like dichloromethane or a hexane/ethyl acetate mixture can be employed.[6][9]
Caption: Standard recrystallization workflow for the purification of the final product.
Data Summary & Characterization
This section summarizes typical outcomes and expected characterization data for the synthesis. Yields and physical properties are representative and may vary based on experimental conditions and scale.
| Compound | Step | Typical Yield (%) | Appearance |
| N-(2-Trifluoromethylphenyl)maleamic acid | 1 | 95 - 98 | White crystalline solid |
| This compound | 2 | 75 - 85 | Yellowish crystalline solid |
Expected Characterization Data for this compound:
-
¹H NMR: Expect a singlet for the two equivalent vinyl protons of the maleimide ring (δ ≈ 7.0 ppm) and multiplets corresponding to the four aromatic protons of the trifluoromethyl-phenyl group.
-
IR Spectroscopy: Look for characteristic C=O stretching frequencies for the imide carbonyl groups (around 1710-1780 cm⁻¹) and C=C stretching for the maleimide double bond.
-
Melting Point: A sharp melting point is indicative of high purity.
References
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019). Green Chemistry Letters and Reviews, 12(2), 123-132.
-
Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. (n.d.). ResearchGate.
-
Synthesis of N-arylmaleimides. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
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Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses.
-
Cooley, J. H., & Williams, R. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 123-132.
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Mondal, S., et al. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 12(1), 5143.
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Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (n.d.). ResearchGate.
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Baciu, I., et al. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.
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Purification method of n-substituted maleimide. (2018). Google Patents.
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Synthesis of biological active compounds based on derivatives of maleimide. (2022). AIP Conference Proceedings.
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Synthesis and biological activity of some maleimide derivatives. (2018). Journal of Global Pharma Technology.
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Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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Method for purifying n-substituted maleimide. (n.d.). Google Patents.
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Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. (n.d.). Google Patents.
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Synthesis and Characterization of New Maleimide Polymers from Dapsone. (2021). International Journal of Drug Delivery Technology.
-
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (n.d.). ResearchGate.
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). Molecules.
-
Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. (n.d.). ResearchGate.
-
Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. (2017). Journal of Labelled Compounds and Radiopharmaceuticals.
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1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of synthetic and natural products with a broad spectrum of pharmacological activities.[1] This technical guide delves into the putative mechanism of action of a specific derivative, this compound. While direct studies on this molecule are emerging, a comprehensive analysis of structurally related pyrrole-2,5-dione analogues allows for the formulation of well-grounded hypotheses regarding its biological targets and signaling pathway modulation. This document synthesizes existing data to provide a detailed perspective for researchers, scientists, and drug development professionals, focusing on its potential anti-inflammatory, anticancer, and neuroprotective activities.
The Privileged Scaffold: Pyrrole-2,5-dione
The pyrrole-2,5-dione ring is a recurring motif in compounds demonstrating significant biological efficacy.[2] Its chemical structure is conducive to interactions with a variety of biological macromolecules, leading to a diverse range of activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[1][3][4] The reactivity of the maleimide group and the ability to introduce diverse substituents at the nitrogen atom and the pyrrole ring allow for fine-tuning of its pharmacological profile. The inclusion of a 2-trifluoromethyl-phenyl group is of particular interest, as the trifluoromethyl moiety is known to enhance metabolic stability and binding affinity to target proteins.[5]
Postulated Core Mechanisms of Action
Based on extensive research into analogous compounds, the primary mechanisms of action for this compound are likely centered on the modulation of key inflammatory and oncogenic signaling pathways.
Anti-Inflammatory and Immunomodulatory Effects
A substantial body of evidence points to the potent anti-inflammatory properties of pyrrole-2,5-dione derivatives.[6][7] The mechanism is likely twofold, involving direct enzyme inhibition and suppression of pro-inflammatory gene expression.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrrole derivatives are effective inhibitors of prostaglandin E2 (PGE2) production.[8] It is highly probable that this compound acts as an inhibitor of COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[9][10] The trifluoromethyl group may enhance the compound's binding affinity to the active site of COX-2.[5]
-
Suppression of the NF-κB Signaling Pathway: A critical mechanism for the anti-inflammatory effects of related compounds is the inactivation of the Nuclear Factor-kappa B (NF-κB) pathway.[9] This is achieved by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB activation, the compound can downregulate the expression of numerous pro-inflammatory genes, including iNOS, TNF-α, IL-6, and IL-1β.[6][9][11] The suppression may also involve upstream kinases such as TGF-β-activated kinase-1 (TAK1).[9]
Caption: Postulated inhibition of the NF-κB signaling pathway.
Anticancer Activity
The pyrrole-2,5-dione scaffold is present in numerous compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][12]
-
Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been identified as potential inhibitors of growth factor receptors such as EGFR and VEGFR2.[13][14] These receptors are crucial for tumor growth, proliferation, and angiogenesis. It is plausible that this compound could interact with the ATP-binding domain of these kinases, thereby inhibiting their activity and downstream signaling.
-
Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis).[12] Pyrrole derivatives have been shown to induce apoptosis, potentially through the activation of caspases and modulation of Bcl-2 family proteins.[15] This leads to cell cycle arrest and ultimately, the death of cancer cells.[1]
Caption: Potential inhibition of Receptor Tyrosine Kinase signaling.
Neuroprotective Potential
Emerging research has highlighted the neuroprotective effects of various heterocyclic compounds, including those with a pyrrole core.[16] The mechanisms are often linked to the compound's antioxidant and anti-inflammatory properties.
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[17] Pyrrole-containing compounds have demonstrated the ability to mitigate oxidative stress, potentially by scavenging free radicals and reducing lipid peroxidation.[16][18]
-
Anti-inflammatory and Anti-apoptotic Effects in Neurons: Neuroinflammation is a critical component of neurodegenerative processes. By inhibiting pro-inflammatory cytokines and apoptotic pathways in the central nervous system, this compound could protect neurons from damage.[19][20]
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are recommended.
General Experimental Workflow
Caption: A generalized workflow for mechanistic studies.
Protocol 1: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on COX-2 enzyme activity.
-
Methodology:
-
Utilize a commercial COX-2 inhibitor screening assay kit.
-
Prepare a range of concentrations of this compound.
-
Add the compound to wells containing recombinant human COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at 37°C.
-
Measure the production of prostaglandin PGG2, often via a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
Protocol 2: NF-κB Reporter Gene Assay in Macrophages
-
Objective: To quantify the inhibition of NF-κB transcriptional activity.
-
Methodology:
-
Culture RAW 264.7 macrophage cells that have been stably transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce NF-κB activation.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid.
-
Calculate the dose-dependent inhibition of NF-κB activity.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
-
Objective: To assess the effect of the compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Methodology:
-
Culture relevant cells (e.g., RAW 264.7 for inflammation, MCF-7 for cancer) and treat with the compound and/or a stimulant (e.g., LPS, EGF).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, COX-2, iNOS, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for this compound against various targets, based on the activities of structurally related compounds. These values serve as a benchmark for expected potency.
| Target/Assay | Cell Line | Hypothetical IC50 (µM) | Reference Analogue Activity |
| COX-2 Enzyme Inhibition | N/A (Enzymatic) | 0.5 - 5 | [8] |
| PGE2 Production | RAW 264.7 | 0.1 - 2 | [9] |
| NF-κB Luciferase Reporter | RAW 264.7 | 1 - 10 | [9] |
| HCT-116 Cell Viability | HCT-116 (Colon) | 0.01 - 0.1 | [13] |
| VEGFR2 Kinase Inhibition | N/A (Enzymatic) | 0.05 - 0.5 | [13][21] |
Conclusion and Future Directions
This compound is a promising compound that likely exerts its biological effects through a multi-targeted mechanism of action. The available evidence from analogous structures strongly suggests potent anti-inflammatory activity via dual inhibition of COX-2 and the TAK1-NF-κB signaling pathway. Furthermore, its potential to inhibit receptor tyrosine kinases and induce apoptosis positions it as a candidate for anticancer drug development. Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular interactions through co-crystallization with its target enzymes would provide invaluable insights for the rational design of next-generation therapeutics based on the pyrrole-2,5-dione scaffold.
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An In-depth Technical Guide on the Biological Activity of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Abstract
The compound 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, also known as N-(2-trifluoromethylphenyl)maleimide, represents a compelling molecular architecture for therapeutic development. It integrates two critical pharmacophoric elements: the pyrrole-2,5-dione (maleimide) core, a privileged scaffold known for its diverse biological activities, and a 2-trifluoromethylphenyl substituent, a group strategically employed in modern medicinal chemistry to enhance metabolic stability and target affinity.[1][2] This technical guide synthesizes the current understanding and predictive potential of this compound, drawing from structure-activity relationship (SAR) studies of analogous molecules. We will explore its synthesis, delve into its primary biological activities including anti-inflammatory and cytotoxic effects, elucidate potential mechanisms of action, and provide robust experimental protocols for its evaluation.
Introduction and Molecular Rationale
The pursuit of novel therapeutics often involves the strategic combination of well-characterized chemical moieties to generate compounds with superior efficacy and safety profiles. This compound is a prime example of this design philosophy.
-
The Pyrrole-2,5-dione (Maleimide) Scaffold: This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, forming the basis for numerous natural and synthetic products.[1] Its prominence stems from the electrophilic double bond, which acts as a Michael acceptor, enabling it to form stable covalent bonds with nucleophilic residues—most notably the thiol group of cysteine—on target proteins.[3] This reactivity underpins its broad pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4]
-
The 2-Trifluoromethylphenyl Substituent: The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a validated strategy for optimizing drug candidates.[2] The CF₃ group is highly lipophilic and metabolically stable, often serving as a bioisostere for groups like chlorine.[2] Its strong electron-withdrawing nature can significantly modulate the electronic properties of the phenyl ring, influencing binding affinity and pharmacokinetic profiles.[2][5] Placing it at the ortho (2-position) introduces specific steric and electronic constraints that can enhance selectivity for target enzymes.
This guide provides a comprehensive framework for understanding and investigating the therapeutic potential of this compound.
Synthesis and Physicochemical Characterization
The synthesis of N-substituted pyrrole-2,5-diones is typically a straightforward and high-yielding process. The most common and efficient method involves the condensation of an appropriate amine with maleic anhydride in a suitable solvent, such as glacial acetic acid, followed by cyclization.[6]
Caption: General synthesis pathway for this compound.
The resulting compound is expected to exhibit increased lipophilicity due to the CF₃ group, which may enhance its ability to cross cellular membranes.
Core Biological Activities and Therapeutic Potential
Based on extensive research into analogous N-aryl maleimides and trifluoromethyl-containing compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.
Anti-inflammatory Activity
N-aryl maleimides are well-documented as potent anti-inflammatory agents.[7][8] The presence of an electron-withdrawing group, such as the CF₃ group on the phenyl ring, has been shown to generate more potent anti-inflammatory effects.[7]
-
Mechanism: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[7] Studies on similar compounds suggest a potential for selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, which could offer a better safety profile compared to non-selective NSAIDs.[1][7] Additionally, pyrrole-2,5-dione derivatives can suppress the formation of macrophage-derived foam cells and reduce the secretion of inflammatory mediators like TNF-α.[9]
Anticancer and Cytotoxic Activity
The maleimide scaffold is present in numerous compounds with demonstrated antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[1][10]
-
Mechanism: The anticancer activity is often multifactorial.
-
Kinase Inhibition: Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), by interacting with their ATP-binding domains.[11]
-
Apoptosis Induction: Many maleimide derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.[1][12][13]
-
Covalent Modification: The inherent reactivity of the maleimide core allows it to covalently bind to and inhibit key proteins involved in cancer cell survival and proliferation.
-
Neuroprotective Potential
Emerging research has highlighted the neuroprotective and anti-neuroinflammatory effects of certain maleimide derivatives.[14]
-
Mechanism: In the context of neurodegenerative diseases like Alzheimer's, inflammation plays a critical role. By inhibiting pro-inflammatory pathways, such as those mediated by nuclear factor kappa-B (NF-κB), these compounds can protect nerve cells from inflammatory damage.[14] Some related structures have also been investigated as inhibitors of monoamine oxidase (MAO), enzymes implicated in neurodegeneration.[15]
Mechanistic Insights and Signaling Pathways
The biological effects of this compound are rooted in its distinct chemical reactivity and structural conformation, allowing it to interfere with specific cellular signaling pathways.
Covalent Modification via Michael Addition
The foundational mechanism for many maleimides is the covalent reaction between the electrophilic maleimide ring and nucleophilic thiol groups on cysteine residues within proteins. This irreversible binding can lead to potent and sustained inhibition of enzyme function.
Caption: Mechanism of covalent protein inhibition by the maleimide scaffold.
Inhibition of the COX-2 Inflammatory Pathway
A key anti-inflammatory mechanism involves the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins like PGE₂.
Caption: Proposed inhibition of the COX-2 pathway by the target compound.
Summary of Potential Biological Activity
The following table summarizes the anticipated biological activities and IC₅₀ ranges for this compound, extrapolated from published data on structurally similar compounds. These values serve as predictive benchmarks for experimental investigation.
| Biological Activity | Target/Assay | Predicted IC₅₀ Range | Relevant Analogs / Rationale | Reference(s) |
| Anti-inflammatory | COX-2 Enzyme Inhibition | 0.1 - 5 µM | N-aryl maleimides with electron-withdrawing groups show potent activity. | [7] |
| Anti-inflammatory | LPS-induced PGE₂ Production | 0.5 - 10 µM | 3,4-Diphenyl-pyrrole-2,5-dione derivatives strongly inhibit PGE₂. | [16] |
| Anticancer | Cytotoxicity (e.g., MCF-7, A549) | 1 - 50 µM | Pyrrole-2,5-dione xylogonone acids and flavone hybrids show potent cytotoxicity. | [17][18] |
| Anticancer | VEGFR2 / EGFR Kinase Inhibition | 5 - 75 µM | 4-Amino-3-chloro-1H-pyrrole-2,5-diones designed as kinase inhibitors. | [11] |
Key Experimental Protocols
To validate the predicted biological activities, the following standardized in vitro protocols are recommended.
Protocol 6.1: In Vitro Cytotoxicity Assessment (Resazurin Method)
-
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
-
Rationale: The resazurin assay is a sensitive, reliable, and non-destructive method to measure cell viability based on the metabolic capacity of living cells to reduce non-fluorescent resazurin to fluorescent resorufin.
-
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Resazurin Addition: Add resazurin solution (final concentration ~0.015 mg/mL) to each well and incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 6.2: In Vitro Anti-inflammatory Assay (PGE₂ Production in Macrophages)
-
Objective: To measure the compound's ability to inhibit the production of the pro-inflammatory mediator Prostaglandin E₂ (PGE₂).
-
Rationale: Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages (like RAW 264.7 cells), leading to high levels of COX-2 expression and subsequent PGE₂ production. This assay provides a direct measure of anti-inflammatory activity.[16]
-
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of ~2.5 x 10⁵ cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer’s instructions.
-
Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a strategically designed molecule with significant therapeutic potential. The combination of the reactive maleimide core and the stabilizing, lipophilic 2-trifluoromethylphenyl group creates a strong candidate for development as an anti-inflammatory or anticancer agent. Its predicted mechanisms of action—covalent enzyme inhibition and interference with key signaling pathways like COX-2 and receptor tyrosine kinases—are well-supported by literature on analogous compounds.
Future research should focus on validating these predicted activities through the rigorous application of the described experimental protocols. Subsequent studies should progress to in vivo models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety. Further SAR studies, exploring alternative substitutions on the phenyl ring, could lead to the discovery of second-generation compounds with even greater potency and selectivity.
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Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters. Available at: [Link]
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Unknown Author. (2025). Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora. The Journal of Antibiotics. Available at: [Link]
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Staleva, T., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Available at: [Link]
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Kapica-Topczewska, K., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports. Available at: [Link]
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Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cheche, D. O., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology. Available at: [Link]
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Spectroscopic and Synthetic Elucidation of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione: A Technical Guide for Advanced Research
Introduction: Unveiling a Key Building Block
In the landscape of modern drug discovery and materials science, N-aryl maleimides stand out as privileged scaffolds. Their inherent reactivity and rigid structure make them invaluable as covalent modifiers, cross-linking agents, and versatile synthetic intermediates. This guide focuses on a specific, yet highly relevant, derivative: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione . The introduction of the ortho-trifluoromethylphenyl group imparts unique electronic and steric properties, influencing reactivity, solubility, and conformational behavior.
This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound. We will delve into the practical aspects of its preparation and the nuanced interpretation of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. By explaining the "why" behind the "how," this guide aims to empower scientists to confidently synthesize, identify, and utilize this compound in their research endeavors.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of N-aryl maleimides is a well-established two-step, one-pot procedure involving the condensation of an aniline with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration. The protocol outlined below is adapted from established literature procedures and has been demonstrated to be effective for the synthesis of the title compound[1].
Experimental Protocol
Materials:
-
Maleic anhydride
-
2-(Trifluoromethyl)aniline
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Glacial acetic acid
Procedure:
-
Formation of the Maleamic Acid Intermediate: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether. To this stirring solution, add 2-(trifluoromethyl)aniline (1.0 eq) dropwise at room temperature. A precipitate, the N-(2-trifluoromethylphenyl)maleamic acid, will form. The reaction is typically rapid and can be monitored by the disappearance of the aniline spot on a thin-layer chromatography (TLC) plate.
-
Cyclodehydration to the Maleimide: To the slurry from the previous step, add glacial acetic acid, anhydrous sodium acetate (0.3 eq), and acetic anhydride (2.0 eq). Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC until the maleamic acid intermediate is consumed. This step involves an intramolecular nucleophilic acyl substitution, driven by the removal of water by acetic anhydride. The sodium acetate acts as a catalyst to facilitate the cyclization.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product and hydrolyze any remaining acetic anhydride. Filter the solid, wash with copious amounts of water, and then a small amount of cold hexane. The crude this compound can then be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:1 Hexane:EtOAc)[1]. The final product is typically obtained as a pale yellow oil or a low-melting solid.
Causality in Experimental Design
-
Choice of Solvent: Diethyl ether is an excellent choice for the initial condensation as the maleamic acid intermediate is often insoluble, driving the reaction to completion. Acetic acid in the second step provides a suitable medium for the cyclization at elevated temperatures.
-
Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this transformation. It reacts with the water produced during the cyclization to form acetic acid, thus driving the equilibrium towards the product.
-
Catalyst: Sodium acetate, a weak base, is sufficient to catalyze the intramolecular cyclization without promoting significant side reactions.
Figure 2: ¹H NMR assignments for this compound. (Note: A placeholder for a chemical structure image is used. In a real application, this would be the molecule's image with protons labeled).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their hybridization and electronic character.
Experimental Data:
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 169.1, 134.7, 133.1, 131.7, 130.0, 127.7, 127.6, 127.5, 124.0 (q, J ≈ 272 Hz), 121.8.[1]
Data Interpretation:
-
Carbonyl Carbons (δ 169.1 ppm): The two equivalent carbonyl carbons of the maleimide ring appear as a single peak. Their downfield chemical shift is characteristic of amide/imide carbonyl groups.
-
Olefinic Carbons (δ 134.7 ppm): The two equivalent olefinic carbons of the maleimide ring also give rise to a single signal.
-
Aromatic Carbons (δ 121.8 - 133.1 ppm): Six distinct signals are expected for the six carbons of the substituted phenyl ring. The carbon attached to the nitrogen (C-1') is expected around 131.7 ppm. The carbon bearing the trifluoromethyl group (C-2') is observed as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) typically around 272 Hz. The other aromatic carbons appear in the expected region.
-
Trifluoromethyl Carbon (δ ~124.0 ppm): The carbon of the CF₃ group will appear as a quartet due to the one-bond coupling to the three fluorine atoms.
Table 2: Summary of ¹³C NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 169.1 | s | C=O |
| 134.7 | s | HC=CH |
| 133.1, 131.7, 130.0, 127.7, 127.6, 121.8 | s | Aromatic C-H & C-N |
| 124.0 (quartet) | q | C-CF₃ |
¹⁹F NMR Spectroscopy: A Fluorine-Centric View (Predictive Analysis)
Predicted Data:
-
¹⁹F NMR (vs. CFCl₃) δ (ppm): Approximately -60 to -65 ppm.
Basis for Prediction:
-
The chemical shift of a trifluoromethyl group on an aromatic ring is influenced by the electronic nature of other substituents. For trifluoromethylbenzene, the ¹⁹F chemical shift is approximately -63 ppm. The maleimide group is electron-withdrawing, which would slightly deshield the fluorine nuclei and could shift the signal slightly downfield (less negative).
-
In ortho-substituted trifluoromethyl anilines and related derivatives, the ¹⁹F chemical shift is typically observed in the range of -60 to -65 ppm.[1]
-
The spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group, assuming no significant long-range coupling to the aromatic protons is resolved.
Mass Spectrometry: Molecular Weight and Fragmentation (Predictive Analysis)
Experimental mass spectrometry data for this compound is not available in the searched literature. However, a theoretical fragmentation pattern can be proposed based on the known fragmentation of N-aryl imides.
Predicted Data:
-
Molecular Ion (M⁺•): m/z = 241.04
-
Key Fragments: m/z = 213, 185, 145, 117
Proposed Fragmentation Pathway:
-
Molecular Ion: Electron impact ionization would lead to the formation of the molecular ion at m/z 241.
-
Loss of CO: A common fragmentation pathway for imides is the loss of a carbonyl group (CO, 28 Da), which would result in a fragment at m/z 213.
-
Further Loss of CO: A subsequent loss of the second carbonyl group would lead to a fragment at m/z 185.
-
Cleavage of the Imide Ring: Fragmentation can also occur within the pyrrole-dione ring.
-
Formation of the Trifluoromethylphenyl Cation: Cleavage of the N-aryl bond could lead to the formation of the trifluoromethylphenyl cation at m/z 145.
Figure 3: Proposed mass spectrometry fragmentation pathway.
Conclusion and Future Outlook
This technical guide provides a solid foundation for the synthesis and spectroscopic identification of this compound. The detailed experimental protocol and the thorough analysis of the available ¹H and ¹³C NMR data offer a reliable framework for researchers. While experimental ¹⁹F NMR and mass spectrometry data were not found, the predictive analyses presented herein, grounded in established spectroscopic principles, provide a strong basis for the characterization of this compound.
The unique electronic properties imparted by the ortho-trifluoromethylphenyl group make this maleimide derivative a compelling candidate for applications in covalent inhibitor design, polymer chemistry, and bioconjugation. Future work should focus on obtaining and publishing the complete experimental spectroscopic dataset to further solidify its characterization. The methodologies and interpretations presented in this guide will undoubtedly aid researchers in harnessing the potential of this versatile chemical entity.
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N-aryl pyrrole-2,5-diones biological targets
An In-Depth Technical Guide to the Biological Targets of N-aryl Pyrrole-2,5-diones
Introduction
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a cornerstone in modern medicinal chemistry.[1] This five-membered heterocyclic ring is a "privileged scaffold," serving as the foundational structure for a multitude of natural and synthetic compounds with a vast array of pharmacological applications.[1] The versatility of N-aryl pyrrole-2,5-diones, or N-arylmaleimides, stems from the unique chemical reactivity of the maleimide ring, which readily engages in covalent interactions with biological nucleophiles. This inherent reactivity, combined with the tunable physicochemical properties afforded by the N-aryl substituent, has enabled the development of derivatives with potent and often targeted biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme-inhibiting properties.[1][2]
This technical guide provides a comprehensive exploration of the primary biological targets of N-aryl pyrrole-2,5-diones. Moving beyond a simple catalog of activities, we will dissect the molecular mechanisms of action, present the experimental evidence that underpins these findings, and offer detailed protocols and workflows for their investigation. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of how this versatile chemical entity exerts its biological effects, thereby facilitating the rational design of next-generation therapeutics.
Part 1: The Chemistry of Action: Covalent Inhibition via Michael Addition
The predominant mechanism by which N-aryl pyrrole-2,5-diones interact with their biological targets is through a covalent modification process known as the Michael addition. The electron-deficient double bond within the maleimide ring acts as a potent Michael acceptor, making it highly susceptible to nucleophilic attack by the thiol group of cysteine residues within proteins.[3] This reaction is highly specific for thiols under physiological pH conditions (6.5–7.5), as other potential nucleophiles, such as the ε-amine of lysine, are typically protonated and thus less reactive.[4] This exquisitely selective reactivity forms the basis for the targeted, and often irreversible, inhibition of many protein targets.
Caption: Covalent modification via Michael addition reaction.
A critical aspect for drug development is the stability of the resulting thiosuccinimide linkage. While traditional N-alkyl maleimides can form conjugates that are susceptible to a reverse Michael reaction (deconjugation), N-aryl maleimides have been shown to form significantly more stable adducts.[4][5] This enhanced stability is crucial for maintaining the therapeutic effect of the drug in vivo.
Key Target Class: Cysteine-Dependent Enzymes
The specific reactivity towards cysteine makes N-aryl pyrrole-2,5-diones excellent candidates for inhibiting enzymes that rely on a cysteine residue for their catalytic activity.
Prostaglandin Endoperoxide Synthases (COX-1 & COX-2)
Prostaglandin H synthases (PGHS), commonly known as cyclooxygenases (COX), are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. N-substituted maleimides have been identified as potent, time-dependent inactivators of both COX-1 and COX-2.[6]
The mechanism involves the maleimide moiety forming a covalent bond with a cysteine residue within the enzyme.[6] Structure-activity relationship studies have revealed that the nature of the N-substituent is critical for inhibitory potency. For instance, N-(carboxyalkyl)maleimides demonstrate rapid inhibition, suggesting that the carboxylate group aids in positioning the molecule within the cyclooxygenase active site for efficient covalent modification.[6] This dual-mode of interaction—initial non-covalent binding followed by irreversible covalent inactivation—is a hallmark of highly effective enzyme inhibitors.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to measure the cyclooxygenase activity of purified PGHS-1 or PGHS-2 by monitoring oxygen consumption.
Objective: To determine the inhibitory potential of a test compound (e.g., an N-aryl pyrrole-2,5-dione) on COX enzyme activity.
Materials:
-
Purified ovine PGHS-1 or human recombinant PGHS-2
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin
-
Arachidonic acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Oxygen electrode system (e.g., Clark-type oxygen electrode)
Procedure:
-
Enzyme Preparation: Reconstitute the purified apoenzyme with hematin according to the manufacturer's instructions to obtain the active holoenzyme.
-
Reaction Setup: Add 1 mL of reaction buffer to the oxygen electrode chamber and allow it to equilibrate to 37°C.
-
Inhibitor Pre-incubation: Add a specific concentration of the test compound or vehicle control (DMSO) to the reaction chamber.
-
Enzyme Addition: Add a predetermined amount of the COX enzyme to the chamber and incubate for a specific period (e.g., 5-10 minutes) to allow for time-dependent inhibition.
-
Initiate Reaction: Initiate the enzymatic reaction by adding a saturating concentration of arachidonic acid (e.g., 100 µM).
-
Data Acquisition: Monitor the rate of oxygen consumption using the oxygen electrode. The initial rate of reaction is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of inhibition by comparing the rate of oxygen consumption in the presence of the test compound to the rate in the vehicle control.
-
IC₅₀ Determination: Repeat steps 2-7 with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality: The pre-incubation step (Step 4) is critical for evaluating time-dependent inhibitors like maleimides. It allows the covalent reaction to proceed, providing a more accurate measure of the compound's true inhibitory potential than an assay where substrate and inhibitor are added simultaneously.
Part 2: Molecular Targets and Pathways in Oncology
The antiproliferative and cytotoxic effects of N-aryl pyrrole-2,5-diones are well-documented across a range of cancer cell lines.[1] Their efficacy is not typically due to a single interaction but rather the modulation of multiple, critical cancer-related signaling pathways.
Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key drivers of tumor growth, proliferation, and angiogenesis. Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to form stable complexes with EGFR and VEGFR2, suggesting they can act as inhibitors of these crucial oncogenic kinases.[7] Inhibition of these receptors blocks downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.
Caption: Simplified RTK signaling pathway and point of inhibition.
Induction of Apoptosis and Oxidative Stress
A primary mechanism of anticancer activity for many N-aryl pyrrole-2,5-diones is the induction of programmed cell death, or apoptosis.[1] Some derivatives achieve this by activating the mitochondrial-mediated pathway of apoptosis. Another proposed mechanism involves the generation of oxidative stress within the cancer cells. The resulting increase in reactive oxygen species (ROS) can damage cellular components and trigger apoptotic pathways, leading to cell death.
| Compound Class/Derivative | Target Cell Line(s) | Key Findings (IC₅₀/GI₅₀) | Reference |
| N-phenylmaleimides | Mouse Melanoma (B16F10) | Induces oxidative stress; reduces tumor volume in vivo. | [8] |
| Fused Pyrroles (Pyrrolopyrimidines) | HepG-2 (Liver), MCF-7 (Breast) | Induces apoptosis via caspase-3/7 activation. | [1] |
| N-Aryl-5-(trifluoroethoxy)-pyrrol-2-ones | K562 (Leukemia), A549 (Lung) | Moderate to potent cytotoxic activities. | [9] |
| Pyrrolo[2,3-d]pyrimidines | A549 (Lung), PC-3 (Prostate) | IC₅₀ values in the low micromolar range (e.g., 0.35 µM). | [2] |
Table 1: Representative Anticancer Activities of Pyrrole-2,5-dione Derivatives.
Experimental Workflow: Anticancer Drug Evaluation
The preclinical evaluation of a potential anticancer agent follows a standardized, multi-stage process to characterize its efficacy and mechanism of action.
Caption: Workflow for anticancer agent evaluation.
Part 3: Targets in Neurodegenerative and Inflammatory Diseases
The structural features of N-aryl pyrrole-2,5-diones make them suitable for interacting with targets in the central nervous system (CNS). Research in this area has identified key enzymes involved in neurodegeneration as promising targets.
Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme located on the outer mitochondrial membrane that degrades monoamine neurotransmitters, including dopamine.[10] Its overactivity is implicated in Parkinson's disease, as the resulting dopamine depletion and production of oxidative stress contribute to neuronal death. Novel pyrrole-based hydrazide derivatives have been identified as potent and selective inhibitors of MAO-B, with some compounds exhibiting IC₅₀ values in the nanomolar range.[11][12] Their selectivity for MAO-B over the MAO-A isoform is a critical therapeutic advantage, as it reduces the risk of side effects associated with non-selective MAO inhibition.[11]
Acetylcholinesterase (AChE)
AChE inhibitors are a frontline treatment for Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. Several novel pyrrole derivatives have been engineered as dual-target agents, capable of inhibiting both MAO-B and AChE.[12] This multi-target approach is highly desirable for complex multifactorial diseases like Alzheimer's, as it can address both neurotransmitter depletion and oxidative stress simultaneously.
| Compound | Target | Key Findings (IC₅₀) | Reference |
| vh0 (Pyrrole-based hydrazide) | hMAO-B | 0.665 µM | [12] |
| vh0 (Pyrrole-based hydrazide) | eeAChE | 4.145 µM | [12] |
| Selegiline (Reference) | hMAO-B | Potent Inhibitor | [12] |
| Donepezil (Reference) | eeAChE | Potent Inhibitor | [12] |
Table 2: Multi-Target Activity of a Pyrrole Derivative for Neurodegenerative Disease.
Part 4: Antimicrobial Targets
The rise of antimicrobial resistance has created an urgent need for new therapeutic agents with novel mechanisms of action. N-arylpyrrole derivatives have emerged as a promising class of broad-spectrum antimicrobial agents, showing activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), including methicillin-resistant S. aureus (MRSA).[13][14]
Putative Target: Undecaprenyl Pyrophosphate Phosphatase (UPPP)
While the exact mechanisms are still under investigation, molecular docking studies have pointed to Undecaprenyl Pyrophosphate Phosphatase (UPPP) as a potential target.[14] UPPP is an essential enzyme in the bacterial cell wall synthesis pathway, responsible for recycling the lipid carrier undecaprenyl pyrophosphate. Inhibition of this enzyme would disrupt cell wall formation, leading to bacterial cell death. This represents a potentially novel mechanism of action that could be effective against resistant strains.
Beyond direct killing, many of these compounds also exhibit significant anti-biofilm and anti-virulence properties, which are crucial for overcoming the challenges of persistent and disseminated bacterial infections.[14]
Conclusion
The N-aryl pyrrole-2,5-dione scaffold is a remarkably versatile platform in drug discovery, capable of interacting with a diverse range of biological targets across multiple therapeutic areas. Its primary mechanism of action, covalent modification of cysteine residues via Michael addition, makes it a powerful tool for irreversibly inhibiting key enzymes like the COX family. In oncology, these compounds modulate critical signaling pathways, including those driven by receptor tyrosine kinases, and induce apoptosis. Furthermore, their ability to selectively inhibit enzymes such as MAO-B and AChE highlights their potential in treating complex neurodegenerative diseases. Finally, with putative targets like UPPP, they represent a promising avenue for the development of new antimicrobial agents to combat resistant pathogens. The continued exploration of this privileged scaffold, guided by a deep understanding of its molecular targets and mechanisms, will undoubtedly pave the way for new and effective therapeutic agents.
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An In-depth Technical Guide to Trifluoromethylphenyl Compounds in Drug Discovery
Abstract: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group, particularly when appended to a phenyl ring, offers a powerful toolset for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the trifluoromethylphenyl (TFMP) moiety, exploring its fundamental impact on molecular properties, common synthetic strategies, and its successful application in numerous FDA-approved drugs. We delve into the causal mechanisms behind its effects on lipophilicity, metabolic stability, and target binding, providing researchers with the foundational knowledge and practical insights required to effectively leverage this privileged structural motif in drug discovery campaigns.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules can profoundly alter their properties in ways that are highly advantageous for drug development.[1] Approximately 15-20% of all licensed drugs marketed annually contain fluorine, a testament to its utility.[1] The trifluoromethyl (-CF3) group, in particular, has emerged as a critical substituent. Its unique combination of high electronegativity, steric bulk, and metabolic stability makes it far more than a simple isostere for a methyl group.[2][3] When attached to an aromatic system like a phenyl ring, the resulting trifluoromethylphenyl (TFMP) moiety provides a versatile platform for optimizing drug candidates, influencing everything from membrane permeability to resistance to enzymatic degradation.[3][4] This guide will dissect the multifaceted role of the TFMP group, providing a technical framework for its rational application in drug design.
Part 1: The Trifluoromethyl Group - A Paradigm Shift in Physicochemical Properties
The decision to introduce a TFMP group is driven by its predictable and potent influence on key molecular attributes that govern a compound's journey from administration to its biological target.
Lipophilicity and Permeability
The -CF3 group is one of the most lipophilic substituents used in drug design.[5] This enhanced lipophilicity can significantly improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and, for CNS-targeting drugs, penetration of the blood-brain barrier.[3]
-
Causality: The fluorine atoms in a -CF3 group are highly electronegative but are poor hydrogen bond acceptors.[2] This, combined with the overall non-polar surface of the group, reduces unfavorable interactions with water molecules in the aqueous environment of the body, effectively "pushing" the molecule into more lipid-rich environments like cell membranes. A classic example is Fluoxetine (Prozac) , where the para-trifluoromethylphenyl group is crucial for its lipophilicity, enabling efficient brain penetration to act as a selective serotonin reuptake inhibitor.[2][3]
Metabolic Stability
One of the most compelling reasons to incorporate a -CF3 group is to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a primary route of drug metabolism and clearance.
-
Causality: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage.[6] Placing a -CF3 group on a phenyl ring, particularly at a site that would otherwise be vulnerable to hydroxylation, effectively blocks this metabolic pathway. This steric and electronic shielding prolongs the drug's half-life in the body, potentially leading to a lower required dose and less frequent administration.[3][5] The anti-HIV drug Tipranavir , for instance, utilizes a trifluoromethyl-pyridyl moiety which contributes to its metabolic robustness and interactions at the enzyme active site.[2]
Modulation of Acidity/Basicity (pKa)
The powerful electron-withdrawing nature of the -CF3 group significantly influences the acidity or basicity of nearby functional groups.[7]
-
Causality: By inductively pulling electron density away from an adjacent functional group (e.g., a phenol, aniline, or carboxylic acid), the -CF3 group stabilizes the corresponding conjugate base. This makes the proton on the acidic group more easily donated, thereby lowering its pKa (increasing its acidity). For a basic group like an aniline, the electron-withdrawing effect reduces the electron density on the nitrogen, making it less likely to accept a proton and thus lowering its pKa (decreasing its basicity). This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For example, in the development of certain kinase inhibitors, the presence of a TFMP group can lower the pKa of a nearby cyclic carbamate, enhancing a key hydrogen bonding interaction with the target protein and improving potency.[2]
Target Binding Interactions
The TFMP moiety can participate in a range of non-covalent interactions within a protein's binding pocket, often leading to enhanced affinity and selectivity.[3][5]
-
Causality:
-
Hydrophobic Interactions: The lipophilic nature of the TFMP group allows it to fit snugly into hydrophobic pockets of a protein, displacing water molecules and contributing favorably to the binding energy.[3]
-
Dipole-Dipole and Multipole Interactions: The highly polarized C-F bonds create a strong molecular dipole. This allows the -CF3 group to engage in favorable electrostatic interactions with polar residues in the binding site.
-
Halogen Bonding: Although fluorine is the least polarizable halogen, under the right circumstances, it can act as a halogen bond acceptor, forming specific, directional interactions that can improve binding affinity.[2]
-
The following diagram illustrates the strategic decision-making process when considering the incorporation of a TFMP moiety.
Caption: Workflow for the strategic incorporation of a TFMP moiety.
Part 2: Synthesis and Methodologies
The incorporation of a -CF3 group into an aromatic ring is a significant synthetic challenge.[3] While numerous methods have been developed, they often require specialized reagents and carefully controlled conditions.[7]
Common Synthetic Approaches
Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for forming the crucial C(sp²)–CF3 bond.[3]
-
From Aryl Halides: Palladium-catalyzed trifluoromethylation of aryl chlorides, bromides, or iodides is a widely used strategy.[3]
-
From Boronic Acids: Copper-catalyzed reactions involving aryl boronic acids and a trifluoromethyl source are also prevalent.[3]
Representative Experimental Protocol: Copper-Catalyzed Trifluoromethylation
This protocol describes a general method for the trifluoromethylation of an aryl iodide, a common precursor in drug discovery campaigns.
Objective: To synthesize 4-(Trifluoromethyl)iodobenzene from 1,4-diiodobenzene.
Materials:
-
1,4-Diiodobenzene
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add CuI (1.1 equivalents), KF (2.0 equivalents), and 1,4-diiodobenzene (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) to the flask via syringe.
-
Reagent Addition: Add TMSCF3 (1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8]
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The presence of a singlet in the ¹⁹F NMR spectrum is characteristic of the -CF3 group.
Part 3: Trifluoromethylphenyl Compounds in Approved Drugs - Case Studies
The strategic value of the TFMP moiety is best illustrated by its presence in a wide array of successful, FDA-approved pharmaceuticals.[1][2] Over the last two decades, a significant number of new chemical entities containing the -CF3 group have been approved, highlighting its continued importance.[1]
The following diagram illustrates the diverse interactions a TFMP group can have within a protein binding site.
Caption: Potential binding interactions of a TFMP group in a protein active site.
Table 1: Selected FDA-Approved Drugs Featuring a Trifluoromethylphenyl Moiety
| Drug Name | Therapeutic Class | Role of the TFMP Moiety |
| Fluoxetine | Antidepressant (SSRI) | Enhances lipophilicity for blood-brain barrier penetration.[2][3] |
| Sorafenib | Anticancer (Kinase Inhibitor) | Occupies a key hydrophobic pocket and contributes to the overall binding affinity. The IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide.[1][2] |
| Pexidartinib | Anticancer (Kinase Inhibitor) | The TFMP group is integral to its selective activity against CSF1R and KIT kinases.[2] |
| Travoprost | Glaucoma Treatment | The 3-trifluoromethylphenol moiety increases lipophilicity, enhancing corneal penetration as a prodrug.[2] |
| Berotralstat | Hereditary Angioedema | The TFMP group is a key part of the scaffold that inhibits plasma kallikrein.[2] |
Part 4: Challenges and Future Perspectives
Despite its advantages, the use of the TFMP group is not without challenges. The synthesis can be costly and complex, sometimes requiring harsh conditions or expensive reagents, which can be a hurdle for large-scale manufacturing.[3][7] Furthermore, while generally stable, the -CF3 group can undergo degradation, such as hydrolysis to a carboxylic acid, under specific stress conditions like high pH.[6]
Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for trifluoromethylation.[7] The exploration of bioisosteres for the -CF3 group, such as the trifluoromethoxy (-OCF3) group, is also an active area of investigation, as these alternatives can offer a different profile of lipophilicity and metabolic stability.[3][5]
Conclusion
The trifluoromethylphenyl moiety is a powerful and well-established structural unit in the medicinal chemist's toolbox. Its ability to predictably enhance metabolic stability, modulate lipophilicity and pKa, and participate in crucial target-binding interactions has cemented its role in the development of numerous successful drugs.[3][7] A thorough understanding of the underlying physicochemical principles and synthetic methodologies is essential for researchers aiming to leverage the TFMP group to overcome common challenges in drug discovery and design the next generation of therapeutic agents.
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An In-depth Technical Guide to 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Introduction
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a cornerstone in medicinal chemistry and drug development.[1] Recognized as a "privileged scaffold," its rigid, five-membered heterocyclic ring is a key structural motif in numerous natural products and synthetic compounds with a vast spectrum of pharmacological applications.[2] The unique electrophilic nature of the maleimide double bond, combined with its compact structure, allows for potent and often specific interactions with biological targets. This guide focuses on a specific, highly promising derivative: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione .
This molecule combines the reactive potential of the maleimide core with the unique physicochemical properties imparted by the 2-trifluoromethylphenyl substituent. The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties; it is strongly electron-withdrawing and highly lipophilic. These characteristics can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making N-CF3 compounds valuable targets in medicinal chemistry.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and therapeutic potential of this compound, designed for researchers and scientists in the field of drug discovery.
Synthesis and Characterization
The synthesis of N-aryl maleimides such as this compound is a well-established, robust two-step process starting from the corresponding aniline and maleic anhydride.[1][4]
Step 1: Synthesis of the N-Aryl Maleamic Acid Intermediate The first step involves the acylation of the primary amine (2-trifluoromethylaniline) with maleic anhydride. This reaction proceeds readily in a suitable solvent like diethyl ether or acetone at room temperature to yield the corresponding N-(2-Trifluoromethyl-phenyl)maleamic acid.[4][5]
Step 2: Cyclodehydration to the Maleimide The maleamic acid intermediate is then cyclized to form the final maleimide. This is typically achieved through dehydration by heating the intermediate in the presence of acetic anhydride and a catalyst such as sodium acetate.[4][6] This step effectively removes a molecule of water to form the stable five-membered ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic Anhydride (1.0 eq)
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Anhydrous Diethyl Ether or Acetone
-
Acetic Anhydride (approx. 3-4 eq)
-
Anhydrous Sodium Acetate (0.3-0.5 eq)
-
Ice-cold water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of Maleamic Acid:
-
Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of 2-(trifluoromethyl)aniline (1.0 eq) in diethyl ether dropwise to the stirred solution at room temperature.
-
A precipitate of N-(2-Trifluoromethyl-phenyl)maleamic acid will typically form upon addition.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
The intermediate can be isolated by filtration, washed with cold ether, and dried. However, for efficiency, the reaction can proceed directly to the next step.[6]
-
-
Cyclodehydration:
-
To the crude maleamic acid intermediate, add acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
Heat the reaction mixture to 80-100°C and stir for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol or ether to remove impurities.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization:
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring and a singlet for the two equivalent vinylic protons of the maleimide ring, typically around δ 6.8-7.0 ppm.[7]
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (δ ~170 ppm), vinylic carbons, and the carbons of the aromatic ring, including the carbon attached to the CF3 group (which may show splitting due to C-F coupling).
-
IR Spectroscopy: Key peaks include the C=O stretching of the imide group (around 1700-1780 cm⁻¹) and C=C stretching of the alkene.
-
Mass Spectrometry: Will confirm the molecular weight of the compound (C11H6F3NO2, MW: 241.17 g/mol ).
Physicochemical Properties
The combination of the planar, polar maleimide ring and the bulky, lipophilic 2-trifluoromethylphenyl group gives this molecule a distinct set of properties crucial for its biological activity.
| Property | Value / Description | Source/Rationale |
| CAS Number | 34520-59-7 | [8] |
| Molecular Formula | C₁₁H₆F₃NO₂ | |
| Molecular Weight | 241.17 g/mol | |
| Appearance | Expected to be a crystalline solid at room temperature. | General property of N-aryl maleimides |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, acetone, and ethyl acetate. | The aromatic and CF3 groups increase lipophilicity. |
| Lipophilicity (LogP) | Estimated to be moderately high. The CF3 group significantly increases the octanol/water partition coefficient. | [9] |
Biological Activity and Mechanism of Action
The pharmacological profile of this compound is dictated by the reactivity of the maleimide core, which acts as a potent Michael acceptor.
Mechanism of Action: Covalent Modification of Thiols
The primary mechanism of action for maleimides is their highly efficient and selective reaction with sulfhydryl (thiol) groups, particularly those of cysteine residues in proteins.[10][11] This occurs via a Michael addition reaction, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond, forming a stable covalent thiosuccinimide linkage.[11][12]
This reaction is highly chemoselective for thiols at physiological pH (6.5-7.5), proceeding approximately 1,000 times faster than the corresponding reaction with amines.[11] This specificity allows maleimide-containing compounds to act as targeted covalent inhibitors, permanently modifying the function of specific proteins by binding to critical cysteine residues within active sites or allosteric pockets.
Potential Therapeutic Applications
N-aryl maleimides have demonstrated a wide array of biological activities, positioning them as promising scaffolds for various therapeutic areas.[1]
-
Anticancer Activity: Many maleimide derivatives exhibit potent cytotoxic effects against cancer cell lines.[1] Their ability to covalently inhibit key proteins involved in cancer progression, such as kinases and metabolic enzymes, is a primary driver of this activity. The maleimide scaffold is a key component in several antibody-drug conjugates (ADCs), where it serves as the linker to attach a cytotoxic payload to a tumor-targeting antibody.[11][13]
-
Anti-inflammatory Activity: Substituted pyrrole-2,5-diones have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), suggesting their potential in treating inflammatory diseases.
-
Antimicrobial and Antifungal Activity: The maleimide core is present in compounds with significant activity against various pathogenic bacteria and fungi.[1][7][14] The covalent modification of essential microbial enzymes is a likely mechanism for this effect.
Role in Drug Development and Future Perspectives
This compound serves as a valuable lead compound and a versatile chemical probe for drug discovery. The strategic placement of the trifluoromethyl group on the phenyl ring is a classic medicinal chemistry tactic to enhance drug-like properties.
Key Advantages for Drug Development:
-
Covalent Targeting: The ability to form stable, covalent bonds allows for high potency and prolonged duration of action. This can be particularly advantageous for inhibiting challenging targets.
-
Tunable Reactivity: The reactivity of the maleimide can be fine-tuned by altering the electronics of the N-aryl substituent. The electron-withdrawing nature of the CF3 group is expected to enhance the electrophilicity of the double bond, potentially increasing its reaction rate with thiols.[4]
-
Improved Pharmacokinetics: The lipophilic CF3 group can improve cell membrane permeability and block sites of metabolism, leading to a better pharmacokinetic profile.
-
Versatile Linker Chemistry: The maleimide moiety is a cornerstone of bioconjugation, used to link drugs to antibodies, peptides, and other delivery vehicles for targeted therapy.[10][11]
Future Research Directions:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring (e.g., altering the position of the CF3 group, adding other substituents) to optimize potency and selectivity.
-
Target Identification: Employing chemoproteomic approaches to identify the specific protein targets that are covalently modified by this compound in various disease models.
-
Bioconjugation Applications: Exploring its use as a linker in the development of novel ADCs or targeted protein degraders (PROTACs).
-
Stability Studies: Investigating the stability of the resulting thio-succinimide adduct, as retro-Michael reactions can sometimes lead to off-target effects.[12] Ring-hydrolysis of the adduct can improve stability and is often faster for N-aryl maleimides.[4]
Conclusion
This compound is a compound of significant interest, merging the proven biological reactivity of the maleimide scaffold with the advantageous physicochemical properties of the trifluoromethyl group. Its straightforward synthesis and potent, selective mechanism of action make it an excellent candidate for covalent inhibitor design and a valuable tool for chemical biology. Further investigation into its specific biological targets and therapeutic potential is highly warranted and promises to yield new insights and potential therapeutic leads in oncology, inflammation, and infectious diseases.
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Hiscocks, H. G., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 13(3), 16. Available from: [Link].
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Hiscocks, H. G., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available from: [Link].
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Awad, A. A. H., & Kareem, M. M. (2022). Synthesis, Biological Screening, and Molecular Docking of Drug Carrier Maleimide Derivatives. ResearchGate. Available from: [Link].
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Ilovich, O., et al. (2018). Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 38-46. Available from: [Link].
-
Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC, 2012(5), 237-251. Available from: [Link].
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Harris, F. W., & Sridhar, K. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer, 39(12), 2443-2449. Available from: [Link].
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Czerwińska, K., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 15(1), 1-15. Available from: [Link].
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PrepChem.com. Synthesis of n-phenyl maleimide. Available from: [Link].
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Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1736-1747. Available from: [Link].
-
Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. Available from: [Link].
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Methodological & Application
Synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione protocol
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Application Notes & Protocols for the Paal-Knorr Synthesis of N-Substituted Pyrrole-2,5-diones
Introduction: A Modern Application of a Classic Reaction
The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1884, provides a robust and versatile method for the synthesis of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This application note focuses on a synthetically crucial variant: the preparation of N-substituted pyrrole-2,5-diones, more commonly known as N-substituted maleimides. These compounds are not mere curiosities; they are pivotal building blocks in modern medicinal chemistry and drug development. Their strained double bond is highly susceptible to specific Michael additions with thiols, making them ideal linkers for conjugating therapeutic payloads to targeting moieties like antibodies.[3][4]
This guide provides a comprehensive overview of the synthesis of N-substituted maleimides from maleic anhydride and primary amines—a process mechanistically analogous to the classic Paal-Knorr pyrrole synthesis. We will delve into the underlying mechanism, provide detailed, field-proven protocols, and explore their critical applications in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs).
Theoretical Background & Mechanism
The synthesis of an N-substituted maleimide from maleic anhydride and a primary amine is a two-step process that mirrors the fundamental logic of the Paal-Knorr condensation.[5]
-
Formation of the N-Substituted Maleamic Acid: The reaction initiates with the nucleophilic attack of a primary amine on one of the carbonyl carbons of maleic anhydride. This results in the ring-opening of the anhydride to form an intermediate N-substituted maleamic acid. This step is typically fast, high-yielding, and can often be performed at room temperature.[6][7]
-
Cyclodehydration: The second and rate-determining step is the intramolecular cyclization and dehydration of the maleamic acid to form the stable five-membered maleimide ring. This step requires energy input (heating) and is almost always facilitated by a dehydrating agent or a catalyst to drive the equilibrium towards the product.[6][8]
The overall transformation can be mechanistically classified as a condensation reaction, consistent with the principles of the Paal-Knorr synthesis where a 1,4-dicarbonyl equivalent (the maleamic acid) cyclizes with an amine.[9]
Experimental Protocols
The following protocols provide a reliable and scalable method for the synthesis of N-substituted maleimides. The procedure is demonstrated for the synthesis of N-phenylmaleimide, a common reagent, but is broadly applicable to a wide range of primary amines.
Protocol 1: Synthesis of N-Phenylmaleimide
This two-step protocol is adapted from established and reliable procedures.[5][7]
Part A: Synthesis of Maleanilic Acid
Materials:
-
Maleic Anhydride (98.0 g, 1.0 mol)
-
Aniline (93.1 g, 1.0 mol)
-
Diethyl ether (anhydrous)
-
5 L three-necked flask, mechanical stirrer, dropping funnel, reflux condenser
Procedure:
-
In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve maleic anhydride (98.0 g, 1.0 mol) in 1.25 L of anhydrous diethyl ether.
-
Once the maleic anhydride has completely dissolved, slowly add a solution of aniline (93.1 g, 1.0 mol) in 100 mL of diethyl ether through the dropping funnel over 30 minutes with vigorous stirring.
-
A thick, cream-colored precipitate of maleanilic acid will form. Continue stirring the suspension at room temperature for an additional 1 hour.
-
Cool the flask in an ice bath to 10-15°C.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The yield of maleanilic acid is typically quantitative (97-98%).[7] The product is sufficiently pure for the next step without further purification.
Part B: Cyclodehydration to N-Phenylmaleimide
Materials:
-
Maleanilic Acid (from Part A)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
2 L Erlenmeyer flask, steam bath, ice water bath
Procedure:
-
In a 2 L Erlenmeyer flask, combine acetic anhydride (335 mL) and anhydrous sodium acetate (32.5 g).
-
Add the maleanilic acid (158 g) to the flask. Swirl the flask to ensure the solids are well-suspended.
-
Gently heat the mixture on a steam bath for 30 minutes with occasional swirling. The suspension will dissolve, and the solution will turn a yellow-orange color.[7]
-
After heating, cool the reaction mixture in a cold water bath until it is close to room temperature.
-
In a well-ventilated fume hood, carefully and slowly pour the reaction mixture into 700 mL of an ice-water slurry with vigorous stirring. A bright yellow solid will precipitate.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the N-phenylmaleimide by vacuum filtration.
-
Wash the product thoroughly with several portions of cold water until the filtrate is neutral, then with a small portion of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven at 50°C. The typical yield of crude N-phenylmaleimide is 75-80%.[7] Recrystallization from cyclohexane can be performed for higher purity.
Data Summary: Reaction Conditions and Yields
The synthesis is highly versatile. A variety of dehydrating systems can be employed, and the choice often depends on the substrate and the desired scale.
| N-Substituent (R-) | Dehydrating System | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Phenyl | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 100 | 75-80 | [7] |
| p-Methoxyphenyl | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 100 | ~85 | [7] |
| p-Nitrophenyl | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 100 | ~90 | [7] |
| Alkyl (general) | p-Toluenesulfonic acid | Toluene | Reflux | Good to Excellent | [10] |
| Various Aryl | PPh₃ / CBrCl₃ / Et₃N | Acetonitrile | 70 | 60-85 | |
| Amino Acids | Direct reaction in water | Water | 100 or MW | 80-95 | [11] |
Note: The reaction with amino acids in water represents a one-pot variation where the intermediate maleamic acid is not isolated.[11]
Applications in Drug Development & Targeted Therapy
N-substituted maleimides are of paramount importance in the field of bioconjugation, serving as highly efficient handles for covalently linking molecules to proteins, most commonly through the thiol group of cysteine residues.[3][12] This reactivity is the cornerstone of their use in creating Antibody-Drug Conjugates (ADCs).
ADCs are a powerful class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells. An ADC consists of three components:
-
A monoclonal antibody that specifically targets a tumor-associated antigen.
-
A highly potent cytotoxic payload.
-
A chemical linker that connects the antibody and the payload.
The maleimide group is one of the most widely used functionalities in these linkers.[4] The synthesis described herein produces the core reactive group, which is then incorporated into more complex linker structures.
Examples of FDA-Approved Drugs Utilizing Maleimide Linkers:
-
Brentuximab Vedotin (Adcetris®): This ADC targets the CD30 antigen on lymphoma cells. It utilizes a linker containing a maleimide group to attach the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[3][4]
-
Trastuzumab Emtansine (Kadcyla®): Used to treat HER2-positive breast cancer, this ADC employs a stable thioether linker formed from a maleimide derivative to conjugate the cytotoxic agent DM1 to the antibody Trastuzumab.[3][4]
-
Enfortumab Vedotin (Padcev®): This ADC targets Nectin-4 for the treatment of urothelial cancer and also uses a maleimide-containing linker to attach its MMAE payload.[13]
The stability of the resulting maleimide-thiol bond is a critical factor for the efficacy and safety of an ADC. While N-alkyl maleimides are common, research has shown that N-aryl maleimides can lead to conjugates with improved stability due to faster hydrolysis of the thiosuccinimide ring, which prevents a retro-Michael reaction that could lead to drug deconjugation.[3][5]
Conclusion
The synthesis of N-substituted pyrrole-2,5-diones via the reaction of maleic anhydride with primary amines is a powerful and highly adaptable method that can be understood as a variant of the classic Paal-Knorr synthesis. Its operational simplicity, scalability, and the immense utility of its products make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and principles outlined in this guide provide a solid foundation for the reliable production of these critical reagents, enabling the advancement of targeted therapies and other sophisticated biotechnological applications.
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RSC. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]
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DC Chemicals. (n.d.). Drug-Linker Conjugates. DC Chemicals. Available from: [Link]
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Cava, M. P., et al. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. Available from: [Link]
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Al-Rawashdeh, N. A., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 1-5. Available from: [Link]
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Gonsalves, A. M. d'A. R., et al. (2008). Synthesis on N-Alkylated Maleimides. ResearchGate. Available from: [Link]
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Klanjsek, G., et al. (2018). Cyclodehydration reaction of maleamic acids yielding two different products. ResearchGate. Available from: [Link]
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Al-Amiery, A. A., et al. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches ((Sciences)), 45(1), 87-94. Available from: [Link]
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Su, D., et al. (2015). Current ADC Linker Chemistry. Pharmaceuticals, 8(4), 804-825. Available from: [Link]
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Cerkovnik, J., et al. (2001). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc, 2001(5), 60-67. Available from: [Link]
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Oniciu, D. C., et al. (2012). Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. Available from: [Link]
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Trondl, R., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 5(40), 26031–26040. Available from: [Link]
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Jones, M. W., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7540-7551. Available from: [Link]
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Alam, S., et al. (2022). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. ResearchGate. Available from: [Link]
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Wang, Z., et al. (2022). Maleimide-based linkers in FDA-approved ADCs. ResearchGate. Available from: [Link]
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Pimlott, M. G., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(21), 5038. Available from: [Link]
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Al-Amiery, A. A., et al. (2021). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 4(3), 224-233. Available from: [Link]
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Oniciu, D. C., et al. (2012). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 57(1), 89-95. Available from: [Link]
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Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Pharmacia, 64(4), 453-464. Available from: [Link]
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Phan, N. T. S., et al. (2010). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
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Application Notes and Protocols for the Purification of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Abstract
This document provides a comprehensive guide for the purification of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, a key intermediate in the synthesis of advanced materials and a valuable scaffold in drug discovery. Recognizing the critical impact of purity on experimental outcomes, this guide details robust protocols for recrystallization and silica gel column chromatography. The rationale behind each step is explained, drawing from established principles of organic chemistry and practical laboratory experience. This application note is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development activities.
Introduction: The Importance of Purity for this compound
This compound, an N-aryl maleimide, is a versatile building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable component in the development of polymers with high thermal stability and as a scaffold for novel therapeutics.[1][2] The maleimide moiety is a highly reactive Michael acceptor, particularly towards thiols, making it a cornerstone for bioconjugation techniques in drug delivery systems.[3][4][5][6][7]
The purity of this compound is paramount for its successful application. Impurities can interfere with polymerization processes, leading to polymers with inconsistent properties, or introduce variability in biological assays. Common impurities stemming from its synthesis include the uncyclized precursor, N-(2-Trifluoromethyl-phenyl)-maleamic acid, polymeric byproducts, and residual reagents such as acetic anhydride.[8][9] Therefore, a robust purification strategy is essential to ensure the reliability and reproducibility of subsequent experiments.
This guide presents two primary methods for the purification of this compound: recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Understanding the Chemistry: Synthesis and Potential Impurities
The standard synthesis of this compound involves a two-step process:
-
Formation of the Maleamic Acid: Maleic anhydride reacts with 2-(trifluoromethyl)aniline to form N-(2-Trifluoromethyl-phenyl)-maleamic acid.[1][10]
-
Cyclodehydration: The maleamic acid is then cyclized to the corresponding maleimide using a dehydrating agent, typically acetic anhydride with a catalyst like sodium acetate.[8][10][11]
This synthetic route can generate several impurities that need to be removed:
-
N-(2-Trifluoromethyl-phenyl)-maleamic acid: Incomplete cyclization results in the presence of the starting maleamic acid.
-
Polymeric Materials: N-substituted maleimides can undergo polymerization, especially at elevated temperatures.[1][12]
-
Colored Byproducts: The reaction mixture can often be colored due to the formation of minor, highly conjugated side products.
-
Residual Reagents and Solvents: Acetic anhydride, sodium acetate, and the reaction solvent may be carried over.
The purification strategies outlined below are designed to effectively remove these common impurities.
Purification Strategies: A Comparative Overview
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the compound and impurities in a hot versus cold solvent. | Scalable, cost-effective, can yield highly pure crystalline material. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. | Removing small amounts of impurities from a relatively pure product; large-scale purification. |
| Silica Gel Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase (silica gel) and elution with a mobile phase. | High resolving power, capable of separating closely related compounds. | More time-consuming and expensive than recrystallization, requires larger volumes of solvent. | Purifying highly impure samples, separating mixtures of similar polarity. |
Experimental Protocols
Method 1: Recrystallization
This protocol is ideal for purifying the crude product when the main impurities are the starting maleamic acid and minor colored byproducts.
4.1.1. Rationale
The principle of recrystallization relies on the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product well at its boiling point but poorly at low temperatures, while impurities will either be highly soluble or insoluble at all temperatures. For N-aryl maleimides, ethanol is often a suitable solvent.[11][13]
4.1.2. Protocol
-
Solvent Selection: Begin by performing a small-scale test to confirm that ethanol is a suitable recrystallization solvent for your specific batch of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Characterization: Determine the melting point of the purified product and analyze its purity by NMR or HPLC.
Method 2: Silica Gel Column Chromatography
This method is recommended for samples containing a significant amount of impurities or when very high purity is required.
4.2.1. Rationale
Silica gel column chromatography separates compounds based on their polarity.[8][12] The stationary phase, silica gel, is polar. Non-polar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will have a stronger interaction and elute slower. This compound is a moderately polar compound. The starting maleamic acid is significantly more polar due to the presence of the carboxylic acid and amide groups.
4.2.2. Protocol
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a glass column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[8]
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent to facilitate the elution of the desired compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
-
Characterization: Confirm the purity of the final product by NMR, HPLC, and melting point analysis.
Visualization of the Purification Workflow
Caption: Overall purification workflow for this compound.
Key Considerations and Troubleshooting
-
Stability: Maleimides can be susceptible to hydrolysis, especially under basic conditions. Ensure all solvents and glassware are dry, and avoid the use of basic reagents during workup and purification.[6][10]
-
Polymerization: Avoid excessive heating during purification, as this can induce polymerization.[12]
-
Solvent Purity: Use high-purity solvents for both recrystallization and column chromatography to prevent the introduction of new impurities.
-
TLC Analysis: Before committing to column chromatography, always perform a thorough TLC analysis to determine the optimal eluent system for separation.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of downstream applications. By carefully selecting the appropriate purification method and adhering to the detailed protocols provided in this application note, researchers can obtain this valuable compound with a high degree of purity. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude product and the desired final purity.
References
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Application Note: A Framework for Kinase Inhibitor Screening Using 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This makes them one of the most important target families for drug discovery.[3] The identification of novel, potent, and selective kinase inhibitors is a key objective for therapeutic development. This document provides a comprehensive guide for screening the novel compound 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione , a molecule with structural motifs found in other biologically active agents, for its potential as a kinase inhibitor.[4][5][6] We present a multi-stage screening strategy, beginning with high-throughput biochemical assays for initial hit identification, followed by secondary assays for potency determination (IC₅₀), and culminating in cell-based assays to confirm target engagement in a physiological context.[7][8] This guide details the scientific rationale, step-by-step protocols, and data interpretation methods necessary to rigorously evaluate the compound's inhibitory profile.
Introduction: The Rationale for Kinase Screening
Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction.[1] This signaling network is tightly controlled in healthy cells; however, in disease states, aberrant kinase activity can drive pathological processes like uncontrolled cell proliferation.[2] Consequently, small molecules that inhibit kinase activity are highly sought after.
The screening process is a funnel designed to move from a broad initial assessment to a highly specific characterization.
-
Biochemical Assays: These in vitro assays utilize purified kinases and substrates to directly measure the compound's effect on enzyme activity.[2][9] They are ideal for high-throughput screening (HTS) against large panels of kinases to identify initial "hits" and determine selectivity.[10][11]
-
Cell-Based Assays: These assays measure the compound's effect within a living cell, providing crucial information about cell permeability, interaction with the target in its native environment, and downstream functional consequences.[7][12][13] They are essential for validating hits from biochemical screens and establishing physiological relevance.
The test compound, This compound , belongs to the pyrrole-2,5-dione class of heterocyclic compounds, which are known to possess diverse biological activities.[14][15][16] Its structure merits investigation for kinase inhibition.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 34520-59-7 | [17] |
| Molecular Formula | C₁₁H₆F₃NO₂ | N/A |
| Molecular Weight | 241.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol | N/A |
Note: Physical properties like appearance and solubility should be experimentally verified.
Experimental Strategy: A Three-Stage Protocol
Our recommended workflow is designed to efficiently and rigorously assess the kinase inhibitory potential of this compound.
Figure 1. A three-stage workflow for kinase inhibitor characterization.
Protocol 1: Primary High-Throughput Biochemical Screen
Objective: To identify which kinases, from a broad panel, are inhibited by this compound at a single, high concentration.
Principle of the Assay (ADP-Glo™ Example): The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][18] As kinase activity increases, more ATP is converted to ADP. The assay depletes the remaining ATP and then converts the produced ADP back into ATP, which drives a luciferase reaction, generating a light signal proportional to kinase activity. An inhibitor will reduce ADP production, leading to a lower light signal.[18] This platform is universal for virtually any kinase.[18]
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Kinase Panel (e.g., Reaction Biology's HotSpot or Promega's Kinase Enzyme Systems)[1][10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Appropriate kinase-specific substrates and buffers
-
Multi-well plates (e.g., 384-well, white, low-volume)
-
Multimode plate reader with luminescence detection capability
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution in assay buffer to achieve the final screening concentration (e.g., 10 µM) with a final DMSO concentration ≤1%. Causality: High DMSO concentrations can inhibit kinase activity, so keeping it low is critical for data integrity.
-
-
Assay Plate Setup (384-well format example):
-
Columns 1-2: Negative Control (No inhibitor). Add DMSO vehicle only. This represents 100% kinase activity.
-
Columns 3-4: Positive Control (Known Inhibitor). Add a known inhibitor for the specific kinase being tested (e.g., Staurosporine). This validates the assay's ability to detect inhibition.
-
Columns 5-end: Add the diluted this compound.
-
-
Kinase Reaction:
-
Add 2.5 µL of the appropriate compound dilution (or control) to each well.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.
-
Seal the plate and incubate at room temperature for the optimized time (e.g., 60 minutes). Expertise: Incubation time should be determined during assay development to ensure the reaction is within the linear range, typically <30% ATP consumption.
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
A "hit" is typically defined as a compound that causes >50% inhibition.
-
Protocol 2: IC₅₀ Potency Determination
Objective: To determine the concentration of the compound required to inhibit 50% of a target kinase's activity (IC₅₀ value) for the "hits" identified in the primary screen.
Step-by-Step Protocol:
-
Compound Dilution Series:
-
Starting with the 10 mM stock, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.
-
Further dilute this series into the assay buffer to create the final concentrations for the dose-response curve (e.g., from 30 µM down to 1.5 nM).
-
-
Assay Execution:
-
Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add each concentration from the dilution series to the plate in triplicate.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration.
-
Use graphing software (e.g., GraphPad Prism) to plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Data for Hypothetical Kinase Hits
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |
| Kinase A | 25.3 | -1.1 | 0.995 |
| Kinase B | 1,240 | -0.9 | 0.989 |
| Kinase C | > 10,000 | N/A | N/A |
Interpretation: In this example, the compound is a potent inhibitor of Kinase A, a weaker inhibitor of Kinase B, and inactive against Kinase C. This provides an initial selectivity profile.
Protocol 3: Cell-Based Target Engagement
Objective: To confirm that the compound can enter live cells and bind to its intended kinase target.
Principle of the Assay (NanoBRET™ Example): The NanoBRET™ Target Engagement Assay measures compound binding at a target protein in intact cells.[12] The target kinase is expressed as a fusion to a bright NanoLuc® luciferase, and a fluorescent tracer that reversibly binds the kinase is added. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that enters the cell and binds the kinase will displace the tracer, disrupting BRET in a dose-dependent manner.[12]
Figure 2. Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)
-
White, tissue-culture treated 96-well plates
Step-by-Step Protocol:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells into 96-well plates.
-
Prepare transfection complexes of the NanoLuc®-Kinase plasmid DNA with the transfection reagent in Opti-MEM®.
-
Add complexes to the cells and incubate for 24 hours to allow for protein expression. Trustworthiness: A parallel transfection with a control plasmid is essential to ensure transfection efficiency and rule out non-specific effects.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
Equilibrate cells with the NanoBRET™ Tracer for 2 hours.
-
Add the compound dilutions to the cells and incubate for another 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate detection reagent.
-
Add the substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle controls.
-
Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a curve to determine the cellular IC₅₀.
-
Conclusion and Future Directions
This application note outlines a robust, multi-tiered strategy for evaluating This compound as a potential kinase inhibitor. A successful outcome from this workflow—demonstrating potent biochemical inhibition and on-target cellular engagement—would provide a strong foundation for further investigation.
Subsequent steps would include:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, allosteric, or substrate-competitive.[10]
-
Broader Selectivity Profiling: Screening against an even larger, more comprehensive kinase panel to fully understand the compound's selectivity profile, which is critical for predicting potential off-target effects.[11]
-
Functional Cellular Assays: Measuring the inhibition of downstream substrate phosphorylation in relevant cell lines to confirm the functional consequence of target engagement.[12][13]
By following this structured approach, researchers can generate high-quality, reproducible data to make informed decisions about advancing this, or any novel compound, through the drug discovery pipeline.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology blog. [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]
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VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. Retrieved from VKEY-BIO website. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery website. [Link]
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Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from Luceome Biotechnologies website. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]
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Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Chemsrc. (n.d.). This compound. Retrieved from Chemsrc website. [Link]
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Kumar, R., & Singh, R. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Pure and Applied Bioscience, 3(3), 226-230. [Link]
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Szafraniec-Szczęsny, J., et al. (2018). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 23(11), 2891. [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from JOCPR website. [Link]
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Bakr, M. F., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(10), 1343-1352. [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435–1447. [Link]
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][13]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(10), 4576-4588. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from Cheméo website. [Link]
-
Samala, G., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1546–1554. [Link]
-
Taha, M., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139–1147. [Link]
-
Lee, J. Y., et al. (2022). N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11. Cell Death & Disease, 13(1), 89. [Link]
-
Jones, E. L., et al. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry, 63(17), 9464–9483. [Link]
-
Saldivar-Pornschlegel, A., & Shokat, K. M. (2014). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. MedChemComm, 5(2), 147–152. [Link]
-
Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165–4179. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
-
Timm, T., et al. (2009). Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL. Journal of Biological Chemistry, 284(4), 2261–2269. [Link]
Sources
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- 6. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Cell-based assay protocol for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
An In-depth Technical Guide on Cell-Based Assay Protocols for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Introduction: The Maleimide Scaffold in Drug Discovery
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a highly significant pharmacophore in medicinal chemistry.[1][2] This five-membered heterocyclic ring is a core component of numerous natural and synthetic compounds demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The chemical reactivity of the maleimide core, particularly its susceptibility to Michael addition reactions with thiol groups found in cysteine residues of proteins, is central to its mechanism of action.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to investigate the cellular effects of a specific N-aryl maleimide, This compound . We present a logical, tiered approach to characterizing its biological activity, starting with a broad assessment of cytotoxicity, followed by specific investigations into the mechanisms of cell death (apoptosis) and a key signaling pathway (Nrf2 activation) commonly modulated by this class of compounds.
Scientific Rationale and Assay Selection
The electrophilic nature of the maleimide's carbon-carbon double bond makes it a reactive species towards nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. This covalent interaction can lead to irreversible enzyme inhibition or disruption of protein function, triggering a variety of cellular responses.
Based on this chemical principle and the known activities of related compounds, we propose a trio of foundational cell-based assays:
-
Cytotoxicity Assessment (MTT Assay): This is a crucial first step to determine the concentration range at which the compound affects cell viability. The MTT assay measures the metabolic activity of cells, which in most cases, correlates directly with the number of living cells.[6][7]
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): If the compound is found to be cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome. This assay quantifies the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[8][9]
-
Nrf2 Pathway Activation Assay: Maleimides are known to react with cysteine residues on Keap1, a repressor of the transcription factor Nrf2.[10] This modification leads to the activation and nuclear translocation of Nrf2, which then initiates the transcription of antioxidant and cytoprotective genes.[10][11] Measuring Nrf2 activation provides mechanistic insight into the cell's stress response to the compound.
Protocol 1: Assessment of Cellular Viability and Cytotoxicity (MTT Assay)
This protocol determines the dose-dependent effect of this compound on cell viability.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[7][12][13] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[6] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Materials
-
Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
This compound (Test Compound)
-
Vehicle (e.g., DMSO, cell culture grade)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 540-590 nm[14]
Step-by-Step Protocol
-
Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, count, and prepare a cell suspension in complete medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 5,000-10,000 cells/well) should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay. c. Include wells for "media only" (background control) and "vehicle control" (100% viability). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation and Treatment: a. Prepare a concentrated stock solution of the test compound (e.g., 10-100 mM) in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%). c. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the appropriate compound dilutions or vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. At the end of the treatment period, add 10 µL of the 12 mM MTT stock solution (or 20 µL of a 5 mg/mL solution) to each well.[14] b. Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals.[6]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[14] b. Add 100-150 µL of DMSO to each well.[14] c. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[7][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "media only" wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) * 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Recommended Starting Values |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 0.3, 1, 3, 10, 30, 100 µM |
| Vehicle Concentration | ≤ 0.5% DMSO |
| Treatment Duration | 24, 48, or 72 hours |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Protocol 2: Quantifying Apoptosis via Caspase-3/7 Activity
This protocol measures the activation of key executioner caspases to confirm if cytotoxicity is mediated by apoptosis.
Principle of the Assay
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the combined activities of caspase-3 and caspase-7.[8] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), luciferase, and cell lysis components.[8][9] When added to cells, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin. This product is then consumed by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[9][15]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified intrinsic apoptosis pathway leading to caspase-3/7 activation.
Materials
-
Cells cultured and treated in white-walled, 96-well plates suitable for luminescence.
-
Test compound and vehicle control (DMSO).
-
Positive control (e.g., Staurosporine, Bortezomib).[16]
-
Luminometer or plate reader with luminescence detection capabilities.
Step-by-Step Protocol
This protocol follows a simple "add-mix-measure" format.[9]
-
Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate at the same density as determined for the MTT assay. Incubate for 24 hours. b. Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) and a non-toxic concentration. Include vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours). c. The treatment time should be shorter than the cytotoxicity endpoint (e.g., 6, 12, or 24 hours), as caspase activation precedes cell death.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. d. Mix the contents by placing the plate on an orbital shaker at low speed for 30-60 seconds. e. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
Calculate Fold Change: The raw luminescence units are proportional to caspase activity. Normalize the results to the vehicle-treated control.
-
Fold Change = (Luminescence_of_Treated_Well / Average_Luminescence_of_Vehicle_Control_Wells)
-
-
Interpretation: A significant (typically >2-fold), dose-dependent increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis through the activation of executioner caspases 3 and 7.
Protocol 3: Nrf2 Transcription Factor Activation Assay
This protocol determines if the compound activates the Nrf2-ARE antioxidant response pathway.
Principle of the Assay
This assay is a type of ELISA designed to detect active Nrf2.[17] The wells of a microplate are coated with a double-stranded DNA oligonucleotide containing the consensus binding site for Nrf2, known as the Antioxidant Response Element (ARE).[10][17] Nuclear extracts from treated cells are added to these wells. If active Nrf2 is present, it will bind to the ARE sequence. This bound Nrf2 is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[17] The resulting color intensity is proportional to the amount of activated Nrf2 in the nuclear extract.
Signaling Pathway: Keap1-Nrf2 Activation
Caption: Activation of the Nrf2 pathway by an electrophilic compound.
Materials
-
Cells cultured in 6-well plates or 10 cm dishes.
-
Test compound, vehicle, and a known Nrf2 activator (e.g., tBHQ, sulforaphane).[11]
-
Nrf2 Transcription Factor Assay Kit (e.g., from Cayman Chemical, Abcam, RayBiotech).[11][17][18]
-
These kits typically include:
-
ARE-coated 96-well plate
-
Nuclear extraction buffers
-
Primary anti-Nrf2 antibody
-
HRP-conjugated secondary antibody
-
Wash buffers and developing solutions
-
Positive control (nuclear extract from stimulated cells)
-
-
Microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Seed cells in larger format plates (e.g., 10 cm dish) to obtain sufficient nuclear protein. Grow to 80-90% confluency. b. Treat cells with the test compound (e.g., at its IC₅₀ concentration) for a relatively short duration (e.g., 2, 4, or 6 hours), as Nrf2 translocation is often a rapid response. Include vehicle and positive controls.
-
Nuclear Protein Extraction: a. Following treatment, harvest the cells and prepare nuclear extracts according to the kit manufacturer's protocol. This typically involves a multi-step process using hypotonic and nuclear extraction buffers to separate the cytoplasmic and nuclear fractions.[18] b. Quantify the protein concentration of the nuclear extracts (e.g., using a BCA assay).
-
ELISA Procedure: a. Dilute the nuclear extracts to the same concentration in the appropriate buffer. b. Add equal amounts of nuclear protein (e.g., 5-10 µg) from each sample to the ARE-coated wells. Add the kit's positive control to separate wells. c. Incubate for 1-2 hours at room temperature to allow Nrf2 to bind to the plate. d. Wash the wells several times to remove unbound proteins. e. Add the diluted primary anti-Nrf2 antibody and incubate for 1 hour. f. Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the wells thoroughly. Add the developing solution (e.g., TMB substrate) and incubate until a blue color develops. h. Add the Stop Solution, which will turn the color yellow.
-
Data Acquisition: a. Immediately read the absorbance at 450 nm on a microplate reader.[11]
Data Analysis and Interpretation
-
Normalize Data: Subtract the blank (reagent only) reading from all wells.
-
Compare Results: Compare the absorbance values of the compound-treated samples to the vehicle control. A higher absorbance value indicates a greater amount of active Nrf2 bound to the ARE.
-
Interpretation: A dose- or time-dependent increase in absorbance relative to the vehicle control indicates that the compound activates the Nrf2 signaling pathway. The positive control should yield a strong signal, validating the assay's performance.[18]
Trustworthiness: The Critical Role of Controls
The validity of any cell-based assay hinges on the rigorous use of controls. For the protocols described, the following are essential for generating trustworthy data:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is the baseline for 100% viability or basal activity and is crucial for calculating fold changes and IC₅₀ values.
-
Positive Control: A known compound that reliably produces the expected effect (e.g., Staurosporine for apoptosis, tBHQ for Nrf2 activation). This control confirms that the assay system is working correctly.
-
Negative/Background Control: Wells containing only culture medium (and assay reagents). This helps to correct for background signal from the reagents and plasticware.
-
Technical and Biological Replicates: Each condition should be tested in triplicate (technical replicates) within a single experiment, and the entire experiment should be repeated on different days with fresh cell passages (biological replicates) to ensure reproducibility.
By incorporating these controls, researchers can build a self-validating experimental system that ensures the observed effects are genuinely due to the biological activity of this compound and not experimental artifacts.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. [Link]
-
RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. [Link]
-
Wang, H., et al. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. National Center for Biotechnology Information. [Link]
-
Northwest Life Science Specialties. Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. [Link]
-
Grassetti, D. R., & Murray, J. F., Jr. (1969). A sensitive assay for maleimide groups. PubMed. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Nawrot-Hadzik, I., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]
-
Wrzecionko, J., et al. (2025, March 3). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]
-
Gabizon, R., et al. (2025, October 13). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
Wang, Y., et al. (2018, May 1). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]
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Singh, K., & Jain, A. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
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Application Notes & Protocols for Evaluating the Anti-inflammatory Activity of Pyrrole-2,5-dione Derivatives
Introduction: Targeting Inflammation with Pyrrole-2,5-dione Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel therapeutic agents that can effectively and safely modulate the inflammatory cascade is a cornerstone of modern drug discovery. The 1H-pyrrole-2,5-dione, or maleimide, scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These compounds often exert their influence by targeting key nodes within pro-inflammatory signaling pathways, such as the cyclooxygenase (COX) enzymes and the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[2][4][5][6]
This technical guide provides a comprehensive, field-proven framework for researchers to robustly evaluate the anti-inflammatory potential of novel pyrrole-2,5-dione derivatives. We move beyond simple protocols to explain the causal biochemistry, enabling scientists to generate reliable, reproducible data. The core of this guide is a suite of validated in vitro assays using the lipopolysaccharide (LPS)-stimulated murine macrophage model, a gold standard for mimicking acute inflammatory responses.
The Biochemical Rationale: LPS-Induced Inflammation via the NF-κB Pathway
To design and interpret anti-inflammatory assays correctly, a firm grasp of the underlying molecular mechanism is essential. Murine macrophage cell lines, such as RAW 264.7, are an excellent model system as they represent a primary cell type involved in the innate immune response.[7][8] The bacterial endotoxin Lipopolysaccharide (LPS) is a potent activator of these cells, initiating a well-characterized signaling cascade that culminates in the production of a host of inflammatory mediators.[7][8][9]
The canonical pathway proceeds as follows:
-
Recognition: LPS binds to Toll-like Receptor 4 (TLR4) on the macrophage cell surface.[10]
-
Signal Transduction: This binding event triggers a cascade that activates the IκB kinase (IKK) complex.[11]
-
NF-κB Activation: In resting cells, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[12]
-
Nuclear Translocation & Gene Expression: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[12] Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of key pro-inflammatory mediators, including:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large quantities of nitric oxide (NO), a potent inflammatory molecule.[13]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which mediate pain and inflammation.[13][14][15]
-
Pro-inflammatory Cytokines: Signaling proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) that amplify the inflammatory response.[9][13][16]
-
Pyrrole-2,5-dione derivatives are hypothesized to interfere with this pathway, potentially by inhibiting the activity of the IKK complex or other upstream targets, thereby preventing NF-κB activation and subsequent gene expression.
Figure 1: Simplified NF-κB signaling pathway activated by LPS.
Experimental Design and Workflow
A multi-assay approach is critical for a comprehensive assessment. The overall workflow is designed to first screen for activity (NO production), confirm the mechanism (cytokine and protein expression), and rule out confounding factors (cytotoxicity).
Figure 2: General experimental workflow for screening compounds.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Griess Reagent System[17][18], ELISA kits for mouse TNF-α and IL-6[19][20], RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.
-
Antibodies: Primary antibodies against iNOS, COX-2, and β-actin; appropriate HRP-conjugated secondary antibodies.[13][14][15]
Protocol 1: Cell Culture and Treatment
This foundational protocol is the basis for all subsequent assays. The key is to ensure cells are healthy and sub-confluent to respond optimally to stimuli.
-
Cell Maintenance: Culture RAW 264.7 cells at 37°C in a humidified 5% CO₂ atmosphere. Passage cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
Seeding: Seed cells in appropriate plates based on the downstream assay:
-
96-well plates: 5 x 10⁴ cells/well (for Griess and MTT assays).
-
24-well plates: 2.5 x 10⁵ cells/well (for ELISA).
-
6-well plates: 1 x 10⁶ cells/well (for Western Blot).[14]
-
-
Adherence: Allow cells to adhere and grow overnight (18-24 hours).
-
Compound Preparation: Prepare stock solutions of pyrrole-2,5-dione derivatives in DMSO. Create serial dilutions in serum-free DMEM to achieve final desired concentrations. The final DMSO concentration in the well should be ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove the old medium from the cells. Add the media containing the test compounds (or vehicle control - DMSO) to the respective wells. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).[14][15]
-
Incubation: Incubate the plates for 24 hours for Griess and ELISA assays, and 18-24 hours for Western Blot analysis.[14][21]
Protocol 2: Cell Viability (MTT Assay)
Causality Check: This assay is crucial to confirm that any observed reduction in inflammatory markers is due to the specific anti-inflammatory activity of the compound, not simply because the compound is killing the cells.
-
Setup: Plate and treat cells with test compounds as described in Protocol 1 (in a 96-well plate), including an LPS-stimulated control.
-
MTT Addition: After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
Principle: This colorimetric assay provides a rapid and robust method to quantify NO production by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[22][23] The Griess reagent converts nitrite into a purple azo compound.[23]
-
Sample Collection: After the 24-hour treatment period (Protocol 1), carefully collect 50 µL of supernatant from each well of the 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Reaction: In a new 96-well plate, add 50 µL of each standard and sample.
-
Griess Reagent Addition: Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component 2) to all wells and incubate for another 5-10 minutes at room temperature, protected from light.[17] A purple color will develop.
-
Measurement: Read the absorbance at 540 nm within 30 minutes.[17][24]
-
Analysis: Determine the nitrite concentration in each sample by interpolating from the standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.[25]
-
Sample Collection: After the 24-hour treatment (Protocol 1), collect the supernatant from the 24-well plates. Centrifuge at 1,500 rpm for 10 minutes to pellet any cell debris. Store the clarified supernatant at -80°C or use immediately.
-
Assay Procedure: Perform the ELISA according to the manufacturer's protocol for the specific kit (e.g., Human TNF-α ELISA Kit).[19][26] The general steps include:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to generate a colored product.
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated, following the kit's instructions.
Protocol 5: iNOS and COX-2 Protein Expression (Western Blot)
Principle: This technique verifies if the reduction in NO and prostaglandins is due to decreased expression of the iNOS and COX-2 enzymes, providing strong mechanistic evidence.[14][15]
-
Cell Lysis: After the 18-24 hour treatment period (Protocol 1), wash the cells in the 6-well plates with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.[14] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS (e.g., 1:1000), COX-2 (e.g., 1:1000), and a loading control like β-actin (e.g., 1:5000).[13][14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band to correct for loading differences.[14]
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Illustrative Data for a Potent Pyrrole-2,5-dione Derivative (Compound X)
| Treatment Group | Compound X (µM) | Cell Viability (%) | NO Production (µM) | TNF-α Release (pg/mL) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (untreated) | 0 | 100 ± 5.1 | 1.2 ± 0.3 | 55 ± 12 | 0.04 ± 0.01 |
| LPS (1 µg/mL) | 0 | 98 ± 4.5 | 45.6 ± 3.8 | 2850 ± 210 | 1.00 ± 0.11 |
| LPS + Compound X | 1 | 97 ± 5.2 | 31.2 ± 2.9 | 1980 ± 155 | 0.71 ± 0.08 |
| LPS + Compound X | 5 | 95 ± 4.8 | 15.5 ± 1.7 | 950 ± 88 | 0.35 ± 0.05 |
| LPS + Compound X | 10 | 93 ± 6.1 | 6.8 ± 0.9 | 310 ± 45 | 0.12 ± 0.03 |
Interpretation: The illustrative data in Table 1 show that Compound X dose-dependently inhibits the production of NO and TNF-α, and reduces the expression of COX-2 in LPS-stimulated macrophages. Importantly, it does so at concentrations that do not significantly affect cell viability, indicating a specific anti-inflammatory mechanism rather than general cytotoxicity. From such data, IC₅₀ values can be calculated to quantify the potency of the compound.
References
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Measurement of TNF-α and IL-6 production by ELISA. Bio-protocol. Available from: [Link]
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Macrophage Inflammatory Assay. PMC, NIH. Available from: [Link]
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Nitric Oxide Assay? ResearchGate. Available from: [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed. Available from: [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. Available from: [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available from: [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC, NIH. Available from: [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available from: [Link]
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ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. Available from: [Link]
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(PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. Available from: [Link]
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Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. Available from: [Link]
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Human IL-6 (Interleukin 6) ELISA Kit. FineTest. Available from: [Link]
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LPS-induced inflammatory reaction and M1-like properties macrophages... ResearchGate. Available from: [Link]
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Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. MDPI. Available from: [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available from: [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC, NIH. Available from: [Link]
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Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Available from: [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC, NIH. Available from: [Link]
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HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available from: [Link]
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Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. Available from: [Link]
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Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC, NIH. Available from: [Link]
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Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed. Available from: [Link]
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Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. Available from: [Link]
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NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. Available from: [Link]
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Application Notes and Protocols for the Characterization of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Introduction: Unveiling the Potential of a Novel N-Aryl Maleimide
The compound 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione belongs to the N-aryl maleimide class, a group of molecules recognized for their significant biological activities. The maleimide scaffold is a key pharmacophore known to engage in a variety of cellular processes, often through its reactivity with thiol groups in cysteine residues of proteins.[1][2] The presence of a 2-trifluoromethyl-phenyl substituent suggests the potential for specific molecular interactions, warranting a thorough investigation of its biological effects. Derivatives of pyrrole-2,5-dione have demonstrated a wide spectrum of pharmacological applications, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1]
This technical guide provides a comprehensive framework for developing a suite of assays to characterize the physicochemical properties and biological activity of this compound. The protocols herein are designed to be robust and self-validating, enabling researchers in drug discovery and development to elucidate its mechanism of action and therapeutic potential.
Physicochemical Characterization: Foundational Knowledge for Assay Development
A fundamental understanding of the physicochemical properties of this compound is paramount for the design of meaningful biological assays. Key parameters include its purity, solubility, and stability.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
An accurate determination of the concentration of the test compound is critical for all subsequent biological evaluations. A reverse-phase HPLC method is recommended for the quantification of this compound.
Protocol: Quantitative HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Visible spectrum of the compound. A diode array detector can be used to determine the optimal wavelength, which is typically around 254 nm for aromatic compounds.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
-
Sample Preparation: Dissolve the compound in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute to the desired concentration with the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak area corresponding to the compound and quantify its concentration using the standard curve.
Rationale: This method allows for the separation of the compound from potential impurities and provides an accurate measure of its concentration. For more complex samples or for confirmation of identity, this method can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Solubility and Stability Assessment
The solubility of the compound in aqueous buffers is a critical factor for its biological activity. The stability of the maleimide ring is pH-dependent and susceptible to hydrolysis, which needs to be considered in assay design.[5]
Protocol: Aqueous Solubility and Stability Determination
-
Solubility:
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).
-
Add increasing amounts of the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature.
-
Visually inspect for precipitation.
-
For a quantitative measurement, centrifuge the saturated solution and determine the concentration of the compound in the supernatant by HPLC.
-
-
Stability:
-
Incubate the compound in the assay buffer at the intended experimental temperature for various time points.
-
Analyze the samples by HPLC at each time point to monitor for degradation, which would be indicated by a decrease in the parent compound peak area and the appearance of new peaks.
-
Biochemical Assays: Probing the Thiol Reactivity
The electrophilic nature of the maleimide group makes it highly reactive towards nucleophilic thiols, such as the side chain of cysteine.[5] This reactivity is often central to the mechanism of action of maleimide-containing compounds.
Thiol Reactivity Assay
This assay quantifies the reactivity of this compound with a model thiol compound, such as N-acetylcysteine or glutathione.
Protocol: Spectrophotometric Thiol Reactivity Assay
-
Reagents:
-
This compound stock solution in DMSO.
-
N-acetylcysteine or Glutathione stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).[6]
-
Assay Buffer: Phosphate buffer, pH 7.0-7.5.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the thiol compound to the assay buffer.
-
Add varying concentrations of this compound.
-
Monitor the decrease in free thiol concentration over time using a thiol-reactive probe such as Ellman's reagent (DTNB), which produces a colored product upon reaction with thiols, with absorbance measured at 412 nm.
-
Alternatively, a more sensitive enzymatic assay can be used to quantify the remaining cysteine.[2]
-
-
Data Analysis: Calculate the rate of thiol consumption at different concentrations of the test compound to determine its reactivity.
Causality behind Experimental Choices: The choice of a neutral pH range (7.0-7.5) is crucial to ensure the selectivity of the maleimide for thiols over other nucleophiles like amines.[5][6]
Cell-Based Assays: Evaluating Biological Activity
Cell-based assays are essential for understanding the effects of this compound in a biological context.
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9][10]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or a normal cell line for toxicity profiling) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Assessment of Anti-inflammatory Activity
Given the known anti-inflammatory properties of some pyrrole-2,5-dione derivatives, it is pertinent to investigate the effect of this compound on the production of pro-inflammatory mediators.
Protocol: Inhibition of Pro-inflammatory Cytokine Production
-
Cell Culture and Stimulation: Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs). Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).[11][12]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[12]
-
Mechanism of Action (Western Blot): To investigate the underlying mechanism, analyze the expression and phosphorylation status of key signaling proteins in the inflammatory pathway (e.g., NF-κB pathway components like IκBα) in cell lysates by Western blotting.[12]
Signaling Pathway for NF-κB Activation
Caption: Simplified NF-κB signaling pathway leading to pro-inflammatory gene expression.
Exploratory Assays: Uncovering Novel Mechanisms of Action
The unique substitution pattern of this compound may confer novel biological activities. The following assays can be employed to explore these possibilities.
Enzyme Inhibition Assays
The reactivity of the maleimide moiety suggests that the compound may act as an irreversible inhibitor of enzymes containing a critical cysteine residue in their active site.
Protocol: General Enzyme Inhibition Assay
-
Target Selection: Based on literature for similar compounds or through target identification studies, select a relevant enzyme (e.g., a kinase, protease, or phosphatase).
-
Assay Principle: Utilize a substrate that produces a detectable signal (colorimetric or fluorometric) upon enzymatic conversion.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound for a defined period to allow for potential covalent modification.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the signal change over time.
-
-
Data Analysis: Determine the IC50 value and perform further kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).
Induction of the Unfolded Protein Response (UPR)
Some N-aryl maleimides have been shown to induce the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[13]
Protocol: Assessment of UPR Induction
-
Cell Treatment: Treat a relevant cell line with the compound for various time points.
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of key UPR target genes, such as ATF4, CHOP, and the spliced form of XBP1.
-
Western Blot Analysis: Analyze the protein levels of UPR markers, such as phosphorylated eIF2α and ATF4, by Western blotting.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. The use of tables to summarize IC50 values and other key parameters is highly recommended.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint | IC50 / EC50 (µM) |
| Cytotoxicity | e.g., HeLa | Cell Viability (72h) | |
| Anti-inflammatory | RAW 264.7 | TNF-α Production | |
| Anti-inflammatory | RAW 264.7 | IL-6 Production | |
| Enzyme Inhibition | e.g., Target Kinase | Enzymatic Activity |
This structured approach to assay development will provide a comprehensive understanding of the biological and pharmacological properties of this compound, paving the way for its further development as a potential therapeutic agent.
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ResearchGate. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
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PubMed Central. Development of Antiproliferative Phenylmaleimides that Activate the Unfolded Protein Response. [Link]
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PubMed. Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. [Link]
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PubMed Central. Novel Putative Targets of N-ethylmaleimide Sensitive Fusion Protein (NSF) and α/β Soluble NSF Attachment Proteins (SNAPs) Include the Pak-Binding Nucleotide Exchange Factor βPIX. [Link]
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Application Notes and Protocols for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione as a Chemical Probe
Introduction: Unveiling a Novel Modulator of Mitochondrial Permeability
The study of cellular life and death pathways is fundamental to advancing therapeutic strategies for a multitude of human diseases, including cancer and neurodegenerative disorders. A critical nexus in these pathways is the mitochondrion, which not only serves as the cell's powerhouse but also as a key regulator of apoptosis. The mitochondrial permeability transition pore (MPTP) is a crucial component in this regulation, a high-conductance channel whose opening can trigger a cascade of events leading to cell death.[1]
This document provides detailed application notes and protocols for the use of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione as a chemical probe to investigate mitochondrial-mediated cell death pathways. This compound belongs to the pyrrole-2,5-dione (maleimide) class of molecules, which are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique structural features of this probe—a reactive maleimide core and a lipophilic 2-trifluoromethyl-phenyl moiety—suggest a targeted mechanism of action within the mitochondrial compartment.
The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity of small molecules to their protein targets.[4][5][6] The maleimide scaffold is a highly reactive electrophile that readily forms covalent bonds with nucleophilic residues, particularly the thiol group of cysteine residues in proteins.[7][8] Based on these characteristics, we hypothesize that this compound acts as a covalent modulator of mitochondrial proteins, with a primary focus on its potential to induce the opening of the MPTP. A key regulator of the MPTP is Cyclophilin D (CypD), a mitochondrial matrix protein that sensitizes the pore to opening in response to stimuli like calcium overload and oxidative stress.[2][9]
These application notes will guide researchers in utilizing this chemical probe to explore its cytotoxic effects, its ability to induce MPTP opening, and to investigate the downstream consequences of mitochondrial dysfunction.
Physicochemical Properties and Handling
| Property | Value | Source |
| IUPAC Name | 1-(2-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione | - |
| Molecular Formula | C₁₁H₆F₃NO₂ | - |
| Molecular Weight | 241.17 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. | General knowledge |
| Storage | Store at -20°C, protected from light and moisture. | General knowledge |
Stock Solution Preparation: For in vitro cellular assays, prepare a 10 mM stock solution in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Further dilutions into aqueous cell culture media should be made immediately before use. It is crucial to ensure that the final DMSO concentration in the cell culture medium does not exceed a level that affects cellular viability (typically ≤ 0.5%).
Proposed Mechanism of Action: Covalent Inhibition and MPTP Induction
We propose that this compound exerts its biological effects through a multi-step process initiated by its entry into the cell and subsequent localization to the mitochondria, facilitated by its lipophilic character.
Figure 1: Proposed mechanism of action for this compound.
The core of our hypothesis is the covalent modification of a critical cysteine residue within a mitochondrial protein, such as Cyclophilin D. This interaction is predicted to induce a conformational change that promotes the opening of the MPTP.[10] The sustained opening of the MPTP disrupts the mitochondrial membrane potential, leading to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering the caspase cascade and apoptotic cell death.[11]
Experimental Protocols
The following protocols are designed to enable researchers to systematically investigate the biological effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the chemical probe on cultured cancer cells.[12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat, or a cell line relevant to the researcher's field)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the chemical probe in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used for the dilutions) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells. d. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (MPTP) Opening
Two complementary methods are provided to assess MPTP opening: a fluorescence-based assay in intact cells and a spectrophotometric assay using isolated mitochondria.
Principle: This assay relies on the differential quenching of the fluorescent dye calcein by cobalt ions (Co²⁺).[13][14] Calcein-AM, a cell-permeant dye, is cleaved by intracellular esterases to the membrane-impermeant green fluorescent calcein, which distributes throughout the cytoplasm and mitochondria. Co²⁺ is added to quench the cytosolic calcein fluorescence. In healthy cells with an intact inner mitochondrial membrane, Co²⁺ cannot enter the mitochondria, and thus mitochondrial calcein remains fluorescent. Upon MPTP opening, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence, resulting in a decrease in fluorescence intensity.[15]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Calcein-AM (1 mM stock in DMSO)
-
Cobalt (II) chloride (CoCl₂) (100 mM stock in water)
-
Ionomycin (a calcium ionophore, used as a positive control for MPTP opening) (1 mM stock in DMSO)
-
Hoechst 33342 or another nuclear stain (optional)
-
Fluorescence microscope or a plate reader with fluorescence capabilities (Excitation/Emission ~494/517 nm for calcein)
-
Black-walled, clear-bottom 96-well plates (for microscopy or plate reader)
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-6 hours, based on cytotoxicity data). Include a vehicle control and a positive control (e.g., 1 µM Ionomycin).
-
Dye Loading and Quenching: a. Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl₂ in serum-free medium or a suitable buffer (e.g., HBSS). b. Remove the treatment medium and wash the cells once with PBS. c. Add 100 µL of the Calcein-AM/CoCl₂ loading buffer to each well. d. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis: a. Wash the cells twice with PBS to remove excess dye and CoCl₂. b. Add 100 µL of fresh PBS or imaging buffer to each well. c. Immediately acquire images using a fluorescence microscope. Healthy cells will show punctate green fluorescence corresponding to mitochondria, while cells with open MPTPs will have significantly reduced or no green fluorescence. d. Alternatively, measure the fluorescence intensity using a plate reader. A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates MPTP opening.
Principle: The opening of the MPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the light scattering of a mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm using a spectrophotometer.[16][17][18]
Materials:
-
Isolated mitochondria (from a suitable source, e.g., rat liver or cultured cells)
-
Mitochondrial isolation buffer
-
Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2)
-
Calcium chloride (CaCl₂) solution (e.g., 1 M stock)
-
This compound
-
Cyclosporin A (CsA) (an inhibitor of MPTP opening, as a negative control)
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondrial Preparation: a. Isolate mitochondria from cells or tissues using standard differential centrifugation protocols. b. Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
-
Swelling Assay: a. In a cuvette or a 96-well plate, add the swelling buffer. b. Add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL. c. Add the chemical probe at the desired concentrations. Include a vehicle control and a control with a known MPTP inhibitor like CsA. d. Equilibrate the suspension for 2-3 minutes at room temperature. e. Initiate the swelling by adding a pulse of CaCl₂ (e.g., 100-200 µM final concentration).
-
Data Acquisition and Analysis: a. Immediately monitor the change in absorbance at 540 nm over time (e.g., every 30 seconds for 10-15 minutes). b. A decrease in absorbance indicates mitochondrial swelling. c. Compare the rate and extent of swelling in the presence of the chemical probe to the controls. Inhibition of swelling by CsA confirms the involvement of the MPTP.
Protocol 3: Western Blot Analysis of Cytochrome c Release
This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis initiated by mitochondrial dysfunction.[19]
Principle: In healthy cells, cytochrome c is localized to the mitochondrial intermembrane space. Upon induction of apoptosis, it is released into the cytosol. This protocol involves the fractionation of cells into cytosolic and mitochondrial fractions, followed by Western blot analysis to detect the presence of cytochrome c in each fraction.
Materials:
-
Treated and control cells
-
Cell lysis buffer for cytosolic extraction (e.g., digitonin-based buffer)
-
Mitochondrial lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Cytochrome c antibody
-
Anti-COX IV or VDAC antibody (mitochondrial loading control)
-
Anti-GAPDH or β-actin antibody (cytosolic loading control)
-
Anti-Cyclophilin D antibody (to assess target engagement)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Fractionation: a. Harvest treated and control cells. b. Resuspend the cell pellet in ice-cold cytosolic extraction buffer and incubate on ice to selectively permeabilize the plasma membrane. c. Centrifuge to pellet the intact mitochondria. The supernatant is the cytosolic fraction. d. Wash the mitochondrial pellet and then lyse it with mitochondrial lysis buffer.
-
Protein Quantification: a. Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies (anti-cytochrome c, anti-COX IV/VDAC, anti-GAPDH/β-actin, and anti-CypD) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop with a chemiluminescent substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria. c. The presence of COX IV/VDAC only in the mitochondrial fraction and GAPDH/β-actin only in the cytosolic fraction confirms the purity of the fractions. d. Changes in the expression or modification of CypD can also be assessed.
Data Interpretation and Expected Outcomes
-
Cytotoxicity: this compound is expected to exhibit dose- and time-dependent cytotoxicity in cancer cell lines. The IC₅₀ values will provide a quantitative measure of its potency.
-
MPTP Opening: A decrease in mitochondrial calcein fluorescence and an increase in the rate of mitochondrial swelling in the presence of the probe will provide direct evidence of MPTP induction.
-
Cytochrome c Release: An increase in the amount of cytochrome c in the cytosolic fraction of treated cells will confirm the downstream signaling of mitochondrial-mediated apoptosis.
Workflow and Pathway Visualization
Figure 2: A streamlined workflow for characterizing the chemical probe.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for characterizing this compound as a chemical probe for studying mitochondrial-mediated cell death. By systematically evaluating its cytotoxicity, its ability to induce MPTP opening, and its effect on downstream apoptotic signaling, researchers can gain valuable insights into its mechanism of action.
Future studies could involve more advanced techniques to definitively identify the protein target(s) of this probe, such as chemical proteomics approaches. Investigating the probe's efficacy in in vivo models of diseases where mitochondrial dysfunction plays a key role, such as ischemia-reperfusion injury or certain cancers, would be a logical next step in translating these in vitro findings.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
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Haleckova, A., Benek, O., Zemanová, L., Dolezal, R., & Musilek, K. (2022). Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases. Medical Research Reviews, 42(5), 1822-1855. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
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Cyclophilin D: An Integrator of Mitochondrial Function. (2020). Frontiers in Physiology. [Link]
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Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore. (2018). PMC. [Link]
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Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction. (2018). PubMed. [Link]
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Synthesis and biological activity of some maleimide derivatives. (2017). ResearchGate. [Link]
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Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. (2019). PMC. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
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Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). PubMed. [Link]
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Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D. (2013). PMC. [Link]
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Mitochondrial permeability transition as induced by cross-linking of the adenine nucleotide translocase. (1998). PubMed. [Link]
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Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds. (2014). Chemical Communications. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (2015). CIBTech. [Link]
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Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). ACS Publications. [Link]
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CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (1992). DORAS. [Link]
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Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
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Properties of the permeability transition pore in mitochondria devoid of Cyclophilin D. (2005). PubMed. [Link]
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (2019). PMC. [Link]
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The Molecular Composition of the Mitochondrial Permeability Transition Pore. (2007). PMC. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. [Link]
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The Trifluoromethyl Group: A Strategic Asset in Heterocyclic Compound Development
Application Notes and Protocols for Researchers in Drug Discovery and Agrochemicals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Unparalleled Influence of Trifluoromethylation
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become an indispensable tool in modern medicinal and agricultural chemistry.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This often leads to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][3] The strong electron-withdrawing nature of the CF₃ group, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic distribution within a molecule, thereby impacting its reactivity, acidity, and interactions with biological macromolecules.[4]
This technical guide provides an in-depth exploration of the applications of trifluoromethyl-containing heterocyclic compounds, complete with detailed experimental protocols for their synthesis and biological evaluation. We will delve into the causal relationships behind experimental choices, offering field-proven insights to empower researchers in their quest for novel, effective, and safe chemical entities.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF₃ group brings about a cascade of changes in a molecule's properties, which are fundamental to improving its overall drug-like or agrochemical-like characteristics.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[6] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, a strategy often referred to as "metabolic switching".[5][7]
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a molecule.[3] This property is crucial for enhancing a compound's ability to cross biological membranes, including the blood-brain barrier, which is vital for drugs targeting the central nervous system.[1]
Alteration of Acidity and Basicity (pKa)
The potent electron-withdrawing effect of the CF₃ group can significantly lower the pKa of nearby acidic protons, making a compound more acidic.[8] Conversely, it can decrease the basicity of nitrogen-containing heterocycles. This modulation of a molecule's ionization state is critical for optimizing its solubility, receptor binding, and pharmacokinetic properties.
Enhanced Binding Affinity
The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk can lead to favorable van der Waals interactions within a protein's binding pocket.[2] Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[2] The electron-withdrawing properties of the CF₃ group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[2] A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[2]
Applications in Drug Discovery: Case Studies
The strategic use of trifluoromethylated heterocycles has led to the development of numerous blockbuster drugs.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[8] The trifluoromethyl group on the pyrazole ring is a key determinant of its COX-2 selectivity.
This protocol describes a general procedure for the synthesis of a 1,5-diarylpyrazole, a core scaffold of Celecoxib and its analogues.
Step 1: Claisen Condensation
-
To a solution of 4-methylacetophenone (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl trifluoroacetate (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
Step 2: Pyrazole Formation
-
Dissolve the crude 1,3-diketone from Step 1 in ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired celecoxib analogue.
This protocol outlines a method to assess the COX-2 inhibitory activity of a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Celecoxib (positive control)
-
Stannous chloride solution (to stop the reaction)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare the COX-2 enzyme solution by diluting the stock in the COX reaction buffer containing the heme cofactor.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations (typically in the range of 0.01 to 100 µM). For the control wells, add 10 µL of DMSO.
-
Add 150 µL of the prepared COX-2 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of stannous chloride solution.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation: COX-2 Inhibitory Activity of Celecoxib Analogues
| Compound | R Group | COX-1 IC50 (µM)[9] | COX-2 IC50 (µM)[9] | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-SO₂NH₂ | 7.7 | 0.07 | 110 |
| Analogue 1 | 4-SO₂Me | 8.3 | 0.19 | 43.7 |
| Analogue 2 | 2-Cl-pyridyl | 258 | 0.73 | 353.4 |
Fluoxetine: A Selective Serotonin Reuptake Inhibitor
Fluoxetine (Prozac®) is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[8] The trifluoromethyl group on the phenoxy ring enhances its metabolic stability and contributes to its long half-life.[10]
This protocol outlines a synthetic route to Fluoxetine.[11]
Step 1: Mannich Reaction
-
A mixture of acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.2 eq) in ethanol is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/ether to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride.
Step 2: Reduction of the Ketone
-
The product from Step 1 is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is evaporated, and the residue is partitioned between water and diethyl ether.
-
The organic layer is dried and concentrated to give N-methyl-3-phenyl-3-hydroxypropylamine.
Step 3: Williamson Ether Synthesis
-
To a solution of the alcohol from Step 2 in anhydrous DMSO, add sodium hydride (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes, then add 1-chloro-4-(trifluoromethyl)benzene (1.0 eq).
-
Heat the reaction at 80-100 °C for 16 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with HCl in ether to precipitate Fluoxetine hydrochloride as a white solid.[11]
This protocol describes a cell-based assay to measure the inhibition of the serotonin transporter (SERT).[12][13]
Materials:
-
HEK-293 cells stably expressing human SERT
-
Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.4)
-
[³H]-Serotonin
-
Test compound dissolved in DMSO
-
Fluoxetine (positive control)
-
Scintillation cocktail and counter
Procedure:
-
Plate the HEK-293-hSERT cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with the assay buffer.
-
Pre-incubate the cells with the test compound at various concentrations for 20 minutes at 25°C.[12]
-
Add [³H]-Serotonin (final concentration ~65 nM) to each well and incubate for an additional 15 minutes.[12]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]-Serotonin using a scintillation counter.
-
Calculate the percent inhibition of serotonin uptake for each concentration of the test compound and determine the IC50 value.
Applications in Agrochemicals: Trifluoromethyl-Pyrazoles
Trifluoromethyl-containing pyrazoles are a prominent class of heterocyclic compounds with potent herbicidal and insecticidal activities.[4][14]
Protocol 5: Synthesis of a Trifluoromethyl-Pyrazole Herbicide Intermediate
This protocol describes the synthesis of a key intermediate for pyrazole-based herbicides.
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
To a stirred solution of trifluoroacetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by distillation or recrystallization to obtain 3-(trifluoromethyl)-1H-pyrazole.
Step 2: N-Arylation
-
To a mixture of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and 3-chloro-5-iodopyridine (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. Purify the residue by column chromatography to yield the N-arylated pyrazole.
Protocol 6: Greenhouse Bioassay for Herbicidal Activity
This protocol provides a general method for evaluating the pre-emergence herbicidal activity of a test compound.[15]
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria faberi) and crop species (e.g., maize, soybean).
-
Pots filled with a standardized soil mix.
-
Test compound formulated as an emulsifiable concentrate or wettable powder.
-
Laboratory spray tower calibrated to deliver a specific volume.
Procedure:
-
Sow the seeds of the weed and crop species in separate pots at a uniform depth.
-
Prepare a series of dilutions of the test compound in water to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).
-
Apply the herbicide solutions evenly to the soil surface of the pots using the laboratory spray tower.[15] An untreated control group should be included.
-
Transfer the pots to a greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots as needed to maintain optimal soil moisture.
-
After 14-21 days, assess the herbicidal efficacy by visually rating the percent injury to the plants (0 = no effect, 100 = complete kill) and by measuring the fresh or dry weight of the above-ground biomass.[15]
-
Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for each species.
Data Presentation: Herbicidal Efficacy of a Trifluoromethyl-Pyrazole Derivative
| Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Echinochloa crus-galli | 50 | 85 |
| Setaria faberi | 50 | 92 |
| Abutilon theophrasti | 50 | 78 |
| Maize (crop) | 50 | <10 |
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and principles.
Caption: General workflow for the synthesis and biological evaluation of trifluoromethyl-containing heterocyclic compounds.
Caption: The metabolic blocking effect of the trifluoromethyl group compared to a methyl group.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in the design of heterocyclic compounds for pharmaceutical and agrochemical applications. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful products. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to harness the full potential of trifluoromethyl-containing heterocycles.
References
-
Synthesis of Prozac (Fluoxetine) - Chemistry Steps. (n.d.). Retrieved from [Link]
- Al-Ghorbani, M., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529.
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Zaharia, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3369.
- Zaharia, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3369.
- Zaharia, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3369.
- Al-Ghorbani, M., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525–1529.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589.
- Abuelizz, H. A., et al. (2022). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 355(11), e2200190.
- de Fátima, Â., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3A), 495–499.
- Ma, H.-J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
- Abuelizz, H. A., et al. (2022). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 355(11), e2200190.
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2014).
- Yilmaz, I., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(8), 9595–9617.
- Ma, H.-J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589.
-
Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved from [Link]
- Franklin, A., & Nelson, E. (2017). Synthesis of Fluoxetine. BC Digital Commons.
- Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 13(1), 2–23.
- Singh, R. P., et al. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry, 13(6), e202400179.
- Synthesis and herbicidal activity of 1-aryl-5-halo and 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides. (2006). Journal of Agricultural and Food Chemistry, 54(18), 6757–6763.
- de Fátima, Â., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3A), 495–499.
- Riendeau, D., et al. (2004). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Bioorganic & Medicinal Chemistry Letters, 14(5), 1257–1260.
- Bhowmick, A. C. (2020). Recent Development of Trifluoromethyl Reagents: A Review. Journal of the Bangladesh Chemical Society, 32(1), 1–16.
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
- Morimoto, K., et al. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides. Journal of Heterocyclic Chemistry, 27(3), 807–810.
- Decker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 50–56.
- Decker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 50–56.
- Hess, F. D. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555–559.
- Gierse, J. K., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 47–61.
- Samuelsen, M., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS Chemical Neuroscience, 8(2), 374–382.
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021). Analytical Chemistry, 93(31), 10837–10845.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Welcome to the technical support center for the synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of this compound, an N-aryl maleimide, is a critical process in the development of various chemical probes and bioconjugates. The electron-withdrawing nature of the 2-trifluoromethylphenyl group presents unique challenges in the standard two-step synthetic protocol, which involves the formation of the corresponding maleanilic acid followed by cyclodehydration. This guide will address these specific challenges to help you achieve a successful and high-yielding synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of N-(2-Trifluoromethyl-phenyl)maleanilic Acid Intermediate
Question: I am observing a low yield of the maleanilic acid intermediate in the first step of the synthesis. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the initial acylation step is often attributed to the reduced nucleophilicity of 2-trifluoromethylaniline. The potent electron-withdrawing trifluoromethyl group deactivates the aniline, making the lone pair on the nitrogen less available for nucleophilic attack on maleic anhydride.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: Due to the reduced reactivity of the aniline, longer reaction times and/or elevated temperatures may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred. While ether is commonly used, consider switching to a solvent with a higher boiling point, such as tetrahydrofuran (THF) or acetonitrile, which will allow for heating the reaction if necessary.[1]
-
Incomplete Dissolution of Reactants: Ensure that both maleic anhydride and 2-trifluoromethylaniline are fully dissolved in the solvent before and during the reaction. Poor solubility can limit the effective concentration of the reactants.
-
Competitive Hydrolysis of Maleic Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of maleic anhydride to maleic acid, which will not react with the aniline. Ensure that all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Inefficient Cyclization of the Maleanilic Acid Intermediate
Question: The second step, the cyclization of the maleanilic acid to the maleimide, is resulting in a low yield of the final product. What are the common pitfalls and how can I optimize this step?
Answer:
The cyclodehydration of the maleanilic acid is a critical step that requires careful control of reaction conditions to favor the formation of the desired five-membered imide ring.
Potential Causes and Solutions:
-
Ineffective Dehydrating Agent: Acetic anhydride is the most common dehydrating agent for this transformation, often used in conjunction with a catalyst like sodium acetate.[1] Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. The use of excess acetic anhydride can help to drive the equilibrium towards the product.
-
Suboptimal Catalyst Concentration: Sodium acetate is a common and effective catalyst.[1] The concentration of the catalyst can be critical; too little may result in a sluggish reaction, while too much can sometimes lead to side reactions. An empirical optimization of the catalyst loading may be beneficial.
-
Inappropriate Reaction Temperature: The cyclization reaction is temperature-dependent. The temperature should be high enough to promote the reaction but not so high as to cause decomposition or polymerization of the product. A typical temperature range is 60-100 °C.[2] Careful monitoring and control of the reaction temperature are crucial.
-
Formation of Isoimide Byproduct: A common side reaction is the formation of the isomeric N-arylphthalisoimide. While this is more prevalent in phthalimide synthesis, it can also occur in maleimide synthesis. The isoimide can sometimes be converted to the desired imide under the reaction conditions, but its formation represents a competing pathway that can lower the yield of the desired product.
-
Alternative Cyclization Reagents: If the acetic anhydride/sodium acetate system proves ineffective, other dehydrating agents can be considered. These include triflic anhydride or the use of reagents like triphenylphosphine in combination with a halogenating agent.[2][3]
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of this compound. What are the likely impurities and what purification strategies are most effective?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the maleanilic acid intermediate, and potential side products.
Likely Impurities and Purification Strategies:
-
Unreacted Maleanilic Acid: The most common impurity is the unreacted maleanilic acid. This can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic maleanilic acid will be deprotonated and dissolve in the aqueous phase, while the neutral maleimide will remain in the organic phase.
-
Residual Acetic Anhydride and Acetic Acid: These can be removed by washing the crude product with cold water or by evaporation under reduced pressure.
-
Colored Impurities: The formation of colored byproducts can occur, especially if the reaction is overheated. These are often oligomeric or polymeric materials.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Silica Gel Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed to separate the product from more polar or less polar impurities. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this synthesis?
A1: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects on the synthesis:
-
It deactivates the aniline starting material, making it less nucleophilic and thus slowing down the initial reaction with maleic anhydride.
-
It can influence the stability and reactivity of the final maleimide product. N-aryl maleimides with electron-withdrawing groups have been shown to have altered stability and reactivity profiles, which can be advantageous in certain bioconjugation applications.[4][5]
Q2: Can I perform this synthesis as a one-pot reaction?
A2: While it is possible to perform the synthesis of N-aryl maleimides in a one-pot fashion by adding the dehydrating agent directly to the reaction mixture after the formation of the maleanilic acid, a two-step procedure with isolation of the intermediate is often recommended. This allows for the purification of the maleanilic acid, which can lead to a cleaner final product and higher overall yield.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the vinylic protons of the maleimide ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretching frequencies of the imide group.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: What are the storage conditions for this compound?
A4: N-aryl maleimides can be susceptible to hydrolysis, especially in the presence of moisture. It is recommended to store the purified product in a tightly sealed container in a desiccator at room temperature or in a refrigerator. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Trifluoromethyl-phenyl)maleanilic Acid
-
To a solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether or THF, add a solution of 2-trifluoromethylaniline (1.0 eq) in the same solvent dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
The maleanilic acid product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold diethyl ether.
-
Dry the product under vacuum to obtain the N-(2-Trifluoromethyl-phenyl)maleanilic acid. The yield is typically in the range of 85-95%.[1]
Protocol 2: Synthesis of this compound
-
Suspend the N-(2-Trifluoromethyl-phenyl)maleanilic acid (1.0 eq) and anhydrous sodium acetate (0.2-0.5 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Condition A | Condition B | Condition C |
| Solvent (Step 1) | Diethyl Ether | Tetrahydrofuran | Acetonitrile |
| Temperature (Step 1) | Room Temp | 50 °C | Room Temp |
| Dehydrating Agent (Step 2) | Acetic Anhydride | Acetic Anhydride | Triflic Anhydride |
| Catalyst (Step 2) | Sodium Acetate | Potassium Acetate | Pyridine |
| Temperature (Step 2) | 80 °C | 100 °C | Room Temp |
| Typical Yield | Moderate | High | Variable |
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound.
Visualizations
Figure 1: Two-step synthesis workflow for this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Pyrrole-2,5-diones (Maleimides)
Welcome to the technical support center for synthetic challenges related to pyrrole-2,5-diones, commonly known as maleimides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of their synthesis. This guide is structured to address the most common side reactions and yield-limiting steps encountered during the preparation of these critical reagents, which are widely used in bioconjugation, polymer chemistry, and drug development.
The synthesis of N-substituted maleimides is most often achieved by the condensation of a primary amine with maleic anhydride, followed by a cyclodehydration step. This process, while conceptually straightforward, is a nuanced variation of the principles underlying the classical Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with amines to form pyrroles.[1][2] Success hinges on carefully controlling the reaction to favor the formation of the five-membered imide ring while avoiding a landscape of potential side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing and frequently encountered issues during maleimide synthesis.
Q1: What is the most common reason for low yields in my maleimide synthesis?
Low yields typically stem from two primary issues: incomplete cyclization of the intermediate maleamic acid and degradation of the final maleimide product during the reaction or workup.[3] The cyclization step requires the efficient removal of water, and if conditions are not sufficiently dehydrating, the reaction will stall at the stable amic acid intermediate. Furthermore, the maleimide product itself is susceptible to hydrolysis (ring-opening) under both acidic and basic conditions, reverting it back to the maleamic acid.[4]
Q2: My reaction seems to stop at the intermediate maleamic acid. How can I drive the reaction to completion?
This is a classic challenge. The conversion of the maleamic acid to the maleimide is a dehydration reaction that requires specific conditions to proceed efficiently. Simply heating the amic acid is often insufficient and can lead to degradation. The most effective strategy is to use a chemical dehydrating agent. A common and effective method is refluxing the amic acid in acetic anhydride, often with a catalytic amount of sodium acetate. Other modern methods employ coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) at lower temperatures. The choice of method depends on the sensitivity of your substrate.
Q3: I am observing a significant loss of my purified product during workup and storage. What is causing this instability?
This is almost certainly due to hydrolysis. The maleimide ring is an electrophilic system that can be attacked by nucleophiles, with water being a common culprit. This reactivity is exacerbated at pH values above 7.5 and in the presence of strong acids.[4] During aqueous workups, it is critical to keep the solution pH neutral or slightly acidic (pH 6.5-7.0) and to minimize contact time. For storage, ensure the final product is scrupulously dry and stored under an inert atmosphere, preferably at low temperatures.
Q4: I'm seeing insoluble, tar-like material forming in my reaction, especially when heating. What is this and how can I prevent it?
The formation of insoluble material, particularly at elevated temperatures, is often due to the homopolymerization of the maleimide product.[5] The electron-deficient double bond of the maleimide can undergo radical polymerization. To mitigate this, avoid excessive heating. If high temperatures are necessary for cyclization, keep the reaction time to a minimum and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical processes.
Q5: My final product contains impurities with a higher mass than expected. Could this be a side reaction with my starting amine?
Yes, this is a distinct possibility. The double bond in the maleimide ring is a Michael acceptor. If there is an excess of the primary amine used in the first step, it can act as a nucleophile and add across this double bond in a Michael addition reaction. This leads to the formation of a succinimide derivative byproduct. The best way to prevent this is by carefully controlling the stoichiometry of the reactants, typically using a slight excess (1.0-1.1 equivalents) of the amine, and by ensuring the cyclization step is efficient, thus consuming the intermediate before it can react further.
Section 2: Troubleshooting Guide: A Mechanistic Approach
This guide provides a deeper analysis of common problems, their underlying chemical causes, and actionable solutions.
Problem 1: Incomplete Cyclization of Maleamic Acid
-
Symptom: Your crude reaction mixture, when analyzed by NMR or LCMS, shows a large proportion of the open-chain maleamic acid intermediate alongside some desired maleimide product. The crude product may also be partially soluble in aqueous base.
-
Causality: The cyclization of maleamic acid to a maleimide is an equilibrium-driven dehydration reaction. Without an effective means to remove water or a reagent to facilitate its removal, the equilibrium will not favor the product.
-
Solutions: The key is to employ an efficient dehydration strategy. The choice of reagent can be tailored to the substrate's sensitivity.
| Dehydration Method | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride/Sodium Acetate | Reflux in Ac₂O, cat. NaOAc | Inexpensive, effective for robust substrates. | Harsh conditions, can degrade sensitive functional groups. |
| Trifluoroacetic Anhydride (TFAA) | TFAA, Et₃N, CH₂Cl₂, 0 °C to RT | Very powerful, fast, low temperatures. | Expensive, corrosive, requires careful handling. |
| DCC or EDC | DCC or EDC, CH₂Cl₂ or THF, RT | Mild conditions, suitable for sensitive substrates. | Byproducts (DCU/EDU) can be difficult to remove. |
| SOCl₂ or P₂O₅ | Thionyl chloride or phosphorus pentoxide | Strong dehydrating agents. | Very harsh, can lead to charring and other side reactions. |
The following diagram illustrates the critical decision points for achieving complete conversion of the maleamic acid intermediate.
Caption: Decision workflow for selecting the appropriate cyclodehydration method.
Problem 2: Product Degradation via Ring-Opening (Hydrolysis)
-
Symptom: Low isolated yield after an aqueous workup. TLC or LCMS analysis of the product shows the appearance of a more polar spot/peak corresponding to the maleamic acid, especially upon standing.
-
Causality: The imide bond in the maleimide ring is electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening. This process is significantly accelerated by hydroxide ions (basic conditions) and can also occur under strong acid catalysis.
-
Solutions: A carefully planned, non-hydrolytic or pH-controlled workup is essential.
-
Reaction Quench: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent (and excess dehydrating agent like Ac₂O) under reduced pressure.
-
Extraction:
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
A cold, saturated NaHCO₃ solution (if the reaction was acidic) or cold, dilute HCl (if the reaction was basic) until the aqueous layer is neutral (pH ~7). Crucially, perform this step quickly and at low temperature (ice bath) to minimize contact time.
-
A wash with water.
-
A final wash with saturated brine to aid in the removal of dissolved water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo at a moderate temperature (<40 °C) to obtain the crude maleimide.
-
Purification: Purify immediately, preferably by dry column chromatography or recrystallization from a non-protic solvent system.
Problem 3: Formation of Byproducts via Michael Addition
-
Symptom: Mass spectrometry reveals a significant byproduct with a mass corresponding to [Maleimide Product + Starting Amine].
-
Causality: The maleimide product is an excellent Michael acceptor. Excess primary amine from the initial reaction step can act as a nucleophile, adding across the activated double bond. This is more prevalent if the cyclization step is slow, allowing the amine and the newly formed maleimide to coexist for extended periods.
The following diagram illustrates the competition between the desired product formation and the Michael addition side reaction.
Caption: Competing pathways in maleimide synthesis.
-
Solutions:
-
Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the primary amine in the first step.
-
One-Pot vs. Two-Step: While one-pot procedures are common, a two-step process where the maleamic acid is first isolated, purified, and then subjected to cyclization can provide a cleaner product by removing any excess amine before the maleimide is formed.
-
Promote Fast Cyclization: Using an efficient dehydrating agent (see Problem 1) ensures the maleimide is formed quickly, minimizing its exposure time to any unreacted amine.
-
Section 3: Reference Protocol
Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline
This two-step protocol is a robust starting point for synthesizing N-aryl maleimides and is designed to minimize common side reactions.
Step 1: Formation of Maleanilic Acid
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (9.8 g, 0.1 mol) in 60 mL of glacial acetic acid with gentle warming.
-
Cool the solution to room temperature.
-
In a separate beaker, dissolve aniline (9.3 g, 0.1 mol) in 20 mL of glacial acetic acid.
-
Add the aniline solution dropwise to the stirred maleic anhydride solution over 15 minutes. A precipitate will form.
-
Stir the resulting slurry at room temperature for 2 hours.
-
Collect the white precipitate by vacuum filtration, wash it with a small amount of cold acetic acid, and then with cold water until the filtrate is neutral.
-
Dry the solid (maleanilic acid) in a vacuum oven at 60 °C.
-
Expert Insight: Isolating the intermediate amic acid ensures that the stoichiometry for the next step is precisely 1:1, eliminating the risk of Michael addition from excess aniline.
Step 2: Cyclodehydration to N-Phenylmaleimide
-
Place the dried maleanilic acid (from the previous step) and anhydrous sodium acetate (2.0 g, 0.024 mol) into a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (60 mL, 0.64 mol).
-
Heat the mixture to reflux (approx. 140 °C) with stirring for 2 hours. The solid will dissolve to form a clear, yellow-orange solution.
-
Allow the solution to cool to room temperature, then pour it slowly into 400 mL of an ice-water mixture with vigorous stirring.
-
A yellow precipitate of N-phenylmaleimide will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure, yellow crystals of N-phenylmaleimide.
-
Trustworthiness Check: The success of this protocol is validated by the clean formation of the product, which can be easily characterized by melting point and NMR spectroscopy, confirming the absence of the maleanilic acid precursor.
References
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from Wikipedia. [Link]
-
RSC Publishing. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (2024, September 2). Plant Juice Catalysed Synthesis of Substituted Pyrrole through Paal Knorr Reaction. [Link]
-
PMC - NIH. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. [Link]
-
ResearchGate. (2025, August 7). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2025, August 10). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. [Link]
-
ResearchGate. (n.d.). Influence of temperature and time on the Paal-Knorr reaction conversion. [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]
-
NIH. (2020, October 30). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). [Link]
-
UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification. [Link]
-
ResearchGate. (2025, August 6). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). [Link]
-
AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Welcome to our dedicated technical support center for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. We provide in-depth, field-proven insights and practical solutions to ensure the successful integration of this compound into your research workflows.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a compound of interest in various research applications, likely owing to the biological activities associated with the pyrrole-2,5-dione (maleimide) and trifluoromethylphenyl moieties.[1][2] However, the very features that make it a potent modulator of biological systems also contribute to its challenging solubility profile in aqueous buffers.
The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule. This, combined with the N-aryl maleimide structure, often leads to poor solubility in aqueous media, a common hurdle for many drug candidates.[3] This guide will walk you through a systematic approach to addressing these solubility issues.
Troubleshooting Guide: From Precipitate to Clear Solution
This section provides a step-by-step approach to resolving common solubility problems.
Problem 1: The compound fails to dissolve in my aqueous buffer (e.g., PBS, HEPES).
Cause: The high lipophilicity of this compound limits its direct dissolution in aqueous systems.
Solution Workflow:
Caption: Decision tree for addressing delayed precipitation.
Detailed Protocol: Surfactant-Assisted Solubilization
Non-ionic surfactants can aid in solubilizing hydrophobic compounds at concentrations at or above their critical micelle concentration (CMC). [4]
-
Choose a biocompatible surfactant: Tween-20 is a common choice for cell-based assays due to its relatively low cytotoxicity at low concentrations. [5][6]2. Prepare your buffer with the surfactant: Add the surfactant to your aqueous buffer before introducing the compound's stock solution. A typical starting concentration for Tween-20 is 0.05% to 0.1% (v/v). [5]3. Prepare the final solution: While vortexing the surfactant-containing buffer, slowly add the concentrated stock solution of this compound (dissolved in a minimal amount of co-solvent) to reach the desired final concentration.
| Surfactant | Typical Concentration Range | Considerations |
| Tween-20 | 0.05% - 0.1% (v/v) | Generally well-tolerated in cell culture. [5] |
| Polysorbate 80 | 0.05% - 0.1% (v/v) | Also widely used, may have different effects on your specific assay. [7] |
Frequently Asked Questions (FAQs)
Q1: Can I use TRIS buffer with this compound?
A1: It is generally recommended to avoid TRIS and other buffers containing primary amines. [8]The maleimide group is an electrophile and can react with nucleophiles. The primary amine in TRIS can act as a nucleophile and potentially react with the maleimide ring, leading to the inactivation of your compound. Buffers like phosphate-buffered saline (PBS) and HEPES are generally more compatible. [9] Q2: What is the expected aqueous solubility of this compound?
A2: While specific quantitative data for this exact compound is not readily available in public literature, based on its structure (an N-aryl maleimide with a trifluoromethyl group), the aqueous solubility is expected to be very low, likely in the low micromolar or even nanomolar range. [3]For comparison, the parent compound, 1-phenyl-1H-pyrrole-2,5-dione, is only slightly soluble in water. [10] Q3: Does pH affect the solubility and stability of this compound?
A3: Yes, pH can influence both solubility and stability. While the trifluoromethylphenyl group itself is not readily ionizable, the maleimide ring can undergo hydrolysis, particularly at alkaline pH. It is advisable to work with buffers in the neutral pH range (pH 6.8-7.4) to minimize degradation.
Q4: I need to prepare a formulation for in vivo studies. What should I consider?
A4: For in vivo formulations, the choice of excipients is critical and subject to regulatory approval. Co-solvents like ethanol and polyethylene glycols (PEGs), as well as surfactants like polysorbates, are often used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs. [7]It is essential to consult toxicology data for any excipients and to perform formulation development studies to ensure the stability and bioavailability of the compound.
References
-
MDPI. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2019). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Retrieved from [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. Retrieved from [Link]
-
Labtag. (2021). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]
-
Hopax. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]
-
ResearchGate. (2021). Does adding tween 80 or tween 20 in a solution changes its pH?. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2021). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Retrieved from [Link]
-
Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
ResearchGate. (2017). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and α-Haloacyl Groups: Anomalous Elution of TCEP by Gel Filtration. Retrieved from [Link]
-
Fraunhofer-Publica. (2021). Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. Retrieved from [Link]
-
ResearchGate. (2018). The Solubility of ε-CL-20 in Selected Materials. Retrieved from [Link]
-
ResearchGate. (2020). Measurement and correlation of solubility of ε-CL-20 in solvent mixtures of (chloroform+ethyl acetate) and (m-xylene+ethyl acetate) at temperatures from 278.15K to 313.15K. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
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- 9. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. 1-Phenyl-1H-pyrrole-2,5-dione(941-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Stability of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione in Cell Culture Media
Welcome to the technical support center for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in typical cell culture environments. Understanding the stability of this N-aryl maleimide is critical for the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a maleimide derivative, a class of compounds widely used for bioconjugation, particularly for linking molecules to cysteine residues in proteins.[1][2] The trifluoromethylphenyl group is an electron-withdrawing N-aryl substituent that influences the reactivity and stability of the maleimide ring.
The primary concern is the susceptibility of the maleimide ring to hydrolysis in aqueous environments like cell culture media.[3][4] This reaction opens the ring to form an unreactive maleamic acid, preventing its intended reaction with thiol groups.[3] Furthermore, maleimides can react with other nucleophiles present in the media, leading to loss of the active compound.
Q2: What are the main factors that affect the stability of this compound in cell culture media?
The stability of this compound in cell culture media is primarily influenced by:
-
pH: This is the most critical factor. The rate of hydrolysis of the maleimide ring significantly increases with a rise in pH, especially in alkaline conditions (pH > 7.5).[3][5]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, will accelerate the rate of hydrolysis.[5]
-
Media Composition: Cell culture media are complex mixtures containing amino acids, vitamins, and other components that can react with the maleimide.[6] Of particular note are free thiol-containing components like cysteine and glutathione, which will directly react with the maleimide.[7][8]
Q3: My experiment is showing lower than expected activity of the compound. Could this be a stability issue?
Yes, a loss of activity is a strong indicator of compound instability. If this compound degrades in the culture medium before it can interact with your cells or target molecules, the effective concentration will be lower than what you initially added. This can lead to misleading results, such as an underestimation of its potency. It is crucial to consider the compound's half-life in your specific experimental setup. N-aryl maleimides, for instance, have been shown to hydrolyze faster than N-alkyl maleimides.[9]
Q4: How does the trifluoromethylphenyl group affect the stability compared to other maleimides?
The electron-withdrawing nature of the trifluoromethylphenyl group has a dual effect. It increases the reactivity of the maleimide towards thiols, which can be beneficial for rapid conjugation.[4] However, this enhanced electrophilicity also makes the maleimide ring more susceptible to nucleophilic attack by water (hydrolysis), potentially decreasing its stability in aqueous buffers.[9][10] Studies have shown that adding an electron-withdrawing fluorine atom to the phenyl ring of an N-phenyl maleimide decreases its hydrolysis half-life.[9]
Q5: Can components of the cell culture serum supplement, like albumin, affect the compound's stability?
Yes, serum components can impact the compound's stability and availability. Serum albumin contains a free cysteine residue that can react with maleimides. This reaction will sequester your compound, reducing its effective concentration available to interact with your intended target.
Troubleshooting Guide
Problem: Inconsistent results between experimental repeats.
Possible Cause: Variable degradation of the compound due to differences in incubation times or media preparation.
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the time between adding the compound to the media and the start of your assay is consistent across all experiments.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound in an anhydrous solvent like DMSO or DMF and add it to the cell culture medium immediately before use.[3]
-
Control for Media Age: Use freshly prepared or thawed cell culture media for each experiment. The pH of media can change over time, especially with exposure to CO2 in the incubator.
Problem: Low or no detectable conjugation to the target protein.
Possible Cause: The compound has hydrolyzed or reacted with other media components before it can react with your target.
Troubleshooting Steps:
-
Optimize pH: The recommended pH for thiol-maleimide conjugation is between 6.5 and 7.5.[3] Below pH 6.5, the concentration of the reactive thiolate anion is low, and above 7.5, the rate of hydrolysis increases significantly.[3] Consider buffering your media within this range if your cell line can tolerate it for the duration of the experiment.
-
Use Serum-Free Media: If possible, perform the initial incubation in serum-free media to reduce reactions with serum proteins. You can add serum back at a later stage if required for cell health.
-
Increase Compound Concentration: A higher initial concentration may be necessary to compensate for degradation and non-specific reactions. However, be mindful of potential off-target effects and cytotoxicity.
Problem: High background signal or non-specific effects observed.
Possible Cause: The compound or its degradation products are reacting non-specifically with cellular components or assay reagents.
Troubleshooting Steps:
-
Include a "Media Only" Control: Incubate the compound in your cell culture media for the same duration as your experiment without cells. Then, use this "pre-incubated" media in your assay to see if it generates a background signal.
-
Wash Cells After Treatment: After incubating your cells with the compound, wash them with fresh media or PBS to remove any unreacted compound and its byproducts before proceeding with downstream analysis.
Experimental Protocols & Visualizations
Workflow for Assessing Compound Stability
The following workflow can be used to determine the stability of this compound in your specific cell culture medium.
Caption: Key reactions of the maleimide in cell culture media.
Data Summary: Expected Stability Trends
The following table summarizes the expected stability trends based on the chemical properties of N-aryl maleimides. Actual half-lives should be determined experimentally using the protocol above.
| Condition | Expected Impact on Stability | Rationale |
| pH 6.5-7.0 | Higher Stability | Slower rate of hydroxide-catalyzed hydrolysis. [3] |
| pH > 7.5 | Lower Stability | Increased rate of hydrolysis of the maleimide ring. [3] |
| 37°C vs. 4°C | Lower Stability at 37°C | Hydrolysis is a chemical reaction with a rate that increases with temperature. |
| Presence of Thiols | Lower Stability (of free compound) | Rapid reaction with free thiols like cysteine and glutathione. [7] |
| Serum-Free vs. Serum-Containing Media | Higher Stability in Serum-Free | Absence of reactive species from serum, such as albumin. |
Final Recommendations
-
Empirical Testing is Key: Due to the complexity of cell culture media, it is strongly recommended to empirically determine the stability of this compound under your specific experimental conditions.
-
Minimize Pre-incubation: Add the compound to your cell cultures as close to the start of the experiment as possible.
-
Use Appropriate Controls: Always include positive and negative controls to help interpret your results in the context of potential compound instability.
By understanding and controlling for the factors that affect the stability of this compound, you can ensure the reliability and reproducibility of your experimental data.
References
-
UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Hydrolysis of some N-alkylmaleimides. [Link]
-
MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
PubMed. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]
-
Angewandte Chemie. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
PMC - NIH. Tunable degradation of maleimide-thiol adducts in reducing environments. [Link]
-
Bioconjugate Chemistry - ACS Publications. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. [Link]
-
ResearchGate. Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different... [Link]
-
PubMed Central. Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. [Link]
-
PMC - NIH. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. [Link]
-
PubMed. Long-term stabilization of maleimide-thiol conjugates. [Link]
-
PMC - PubMed Central. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. [Link]
-
NIH. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
-
PMC - NIH. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
ResearchGate. Hydrogen–Deuterium Addition and Exchange in N -Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. [Link]
-
MDPI. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. [Link]
-
Ann Med Chem Res. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. [Link]
-
PMC - NIH. Reactions of N-ethylmaleimide with peptides and amino acids. [Link]
-
PubMed. One-Step Maleimide-Based Dual Functionalization of Protein N-Termini. [Link]
-
PMC - NIH. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]
-
PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]
Sources
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. d-nb.info [d-nb.info]
- 8. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Trifluoromethyl-Containing Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the unique challenges associated with optimizing the cell permeability of trifluoromethyl (CF3)-containing inhibitors. By combining mechanistic explanations with actionable troubleshooting steps, this resource will empower you to navigate the complexities of your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and impact of the trifluoromethyl group in drug design.
Q1: Why is the trifluoromethyl (CF3) group so prevalent in modern drug candidates?
A1: The trifluoromethyl group is a valuable tool in medicinal chemistry due to its ability to significantly enhance key drug-like properties.[1][2][3] Its strong carbon-fluorine bonds increase metabolic stability, making molecules more resistant to degradation by enzymes like cytochrome P450.[2] This often leads to a longer drug half-life.[1][2] Additionally, the CF3 group is highly lipophilic and electron-withdrawing, which can improve a drug's ability to cross cell membranes and enhance its binding affinity to target proteins.[1][2][4][5]
Q2: How does the CF3 group typically affect a molecule's cell permeability?
A2: The effect of a CF3 group on cell permeability is multifaceted. Its high lipophilicity can enhance a drug's ability to partition into and cross the lipid bilayer of cell membranes via passive diffusion.[1][2][4] This is particularly beneficial for drugs targeting the central nervous system, as it can improve penetration across the blood-brain barrier.[1] However, the introduction of a CF3 group can also increase a molecule's size and alter its electronic properties, which may negatively impact permeability or introduce unforeseen interactions with membrane transporters.[4][5]
Q3: What are the key physicochemical properties influenced by a CF3 group that I should be aware of?
A3: The introduction of a CF3 group can significantly alter a molecule's physicochemical profile. Key properties to monitor include:
-
Lipophilicity (LogP/LogD): The CF3 group substantially increases lipophilicity, which can enhance membrane partitioning.[1][2][4][5]
-
Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, often leading to increased metabolic stability.[1][2]
-
Aqueous Solubility: The increased lipophilicity from a CF3 group can lead to decreased aqueous solubility, a common challenge that needs to be carefully managed.[3]
-
pKa: The potent electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[3]
Q4: What are the standard initial assays to assess the permeability of my CF3-containing compound?
A4: A tiered approach is typically recommended.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][7] It is an excellent first-pass screen to assess a compound's intrinsic ability to cross a lipid barrier.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[8][9][10] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[8][9][11]
Section 2: Troubleshooting Guide: Experimental Assays
This section provides detailed troubleshooting for common issues encountered during permeability assays with CF3-containing compounds.
Focus Area: Parallel Artificial Membrane Permeability Assay (PAMPA)
Q1: My CF3-containing compound shows unexpectedly low permeability in the PAMPA assay. What are the potential causes and how can I troubleshoot this?
A1: Low PAMPA permeability for a lipophilic CF3-compound can be counterintuitive. Here are the likely causes and troubleshooting steps:
-
Cause 1: Poor Aqueous Solubility: The high lipophilicity of your compound may cause it to precipitate in the aqueous donor buffer, reducing the concentration available for permeation.
-
Troubleshooting:
-
Solubility Assessment: First, determine the kinetic solubility of your compound in the assay buffer.
-
Use of Co-solvents: If solubility is low, consider adding a small percentage of a co-solvent like DMSO or using solubilizing agents in the donor buffer.[12] However, be cautious as high concentrations can disrupt the artificial membrane.
-
-
-
Cause 2: Non-Specific Binding: Highly lipophilic compounds can stick to the plastic surfaces of the assay plate or accumulate within the lipid membrane, leading to poor recovery and an underestimation of permeability.[12]
-
Troubleshooting:
-
Mass Balance Calculation: Always perform a mass balance calculation by measuring the compound concentration in the donor, acceptor, and membrane/plate at the end of the assay. Low recovery indicates non-specific binding.
-
Double-Sink PAMPA: Utilize a "double-sink" PAMPA setup, which includes a surfactant in the receiver solution to act as a lipophilic sink, promoting the unidirectional permeation of lipophilic compounds.[6][12]
-
-
-
Cause 3: Unstirred Water Layer (UWL): The permeation of highly lipophilic compounds can be limited by the unstirred water layer on either side of the artificial membrane.[13]
-
Troubleshooting:
-
Stirring: Gently agitate the PAMPA plate during incubation to reduce the thickness of the UWL and improve the apparent permeability.[13]
-
-
Q2: I'm seeing high variability in my PAMPA results. Could the CF3 group be contributing to this?
A2: High variability is often linked to the physicochemical properties exacerbated by the CF3 group.
-
Cause 1: Inconsistent Compound Solubilization: If your compound is near its solubility limit, minor variations in buffer preparation or temperature can lead to inconsistent solubilization and, therefore, variable permeability results.
-
Troubleshooting:
-
Pre-incubation: Ensure your compound is fully dissolved in the donor buffer before starting the assay. A brief pre-incubation with gentle mixing can help.
-
Consistent Protocols: Maintain strict consistency in all protocol steps, including buffer preparation and incubation conditions.
-
-
-
Cause 2: Membrane Integrity Issues: While the CF3 group itself is unlikely to directly damage the membrane, formulation excipients used to solubilize the compound might.
Focus Area: Cell-Based Assays (Caco-2, MDCK)
Q3: My compound has good PAMPA permeability but fails in the Caco-2 assay. What does this discrepancy suggest?
A3: This is a classic profile suggesting that your compound is a substrate for active efflux transporters.[9][10]
-
Explanation: The PAMPA assay only measures passive diffusion, while the Caco-2 assay utilizes a cell monolayer that expresses various transporters, including efflux pumps like P-glycoprotein (P-gp).[8][9][11] These pumps actively transport substrates from inside the cell back out into the apical (donor) compartment, reducing net permeability.[14][15][16]
-
Next Steps:
Q4: How can I determine if my CF3-containing inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A4: A bidirectional Caco-2 assay is the gold standard for this determination.
-
Methodology:
-
Confirmation with Inhibitors: To confirm the involvement of a specific transporter like P-gp, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[8][9][10] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Q5: I suspect high non-specific binding of my lipophilic CF3-compound in my cell-based assay. How can I confirm and mitigate this?
A5: Similar to PAMPA, non-specific binding can be a significant issue in cell-based assays for lipophilic compounds.
-
Confirmation:
-
Mass Balance: Perform a mass balance study by quantifying the compound in the apical and basolateral compartments, as well as in the cell lysate, at the end of the incubation period.[17] A recovery of less than 70-80% suggests significant non-specific binding.
-
-
Mitigation Strategies:
-
Addition of Protein: Add a protein like bovine serum albumin (BSA) to the basolateral (receiver) compartment to act as a "sink" and reduce non-specific binding to the plate.
-
Shorter Incubation Times: If the permeability is high enough, reducing the incubation time can minimize the extent of non-specific binding.
-
Section 3: Strategies for Optimizing Permeability
If your CF3-containing inhibitor suffers from poor permeability, here are several strategies to consider.
Q1: What structural modifications can I make to my CF3-inhibitor to improve its permeability without sacrificing potency?
A1: Judicious structural modifications can improve permeability.
-
Masking Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can improve permeability, even if it increases molecular weight.[18]
-
Introducing Polar Groups: Strategically introducing a polar functional group can sometimes disrupt the planarity of a molecule, reducing its interaction with efflux transporters.
-
Isosteric Replacements: Consider replacing the CF3 group with other bioisosteres if permeability challenges cannot be overcome, though this may impact other properties.
Q2: Are there any prodrug strategies that are particularly effective for CF3-containing molecules?
A2: Yes, the prodrug approach is a powerful strategy to transiently modify a molecule's properties to enhance permeability.[19][20][21]
-
Ester Prodrugs: If your molecule has a carboxylic acid or hydroxyl group, converting it to an ester prodrug can mask its polarity, increasing lipophilicity and improving passive diffusion.[22] These esters are then cleaved by intracellular esterases to release the active drug.[22]
-
Phosphate Prodrugs: For compounds with poor aqueous solubility, a phosphate prodrug can dramatically increase solubility for formulation purposes.
Q3: How can formulation strategies help overcome permeability issues with these compounds?
A3: Advanced formulation can significantly improve the absorption of poorly permeable compounds.[23][24][25][26]
-
Lipid-Based Formulations: For highly lipophilic CF3-compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption.[23]
-
Amorphous Solid Dispersions: Converting a crystalline drug to an amorphous form can increase its aqueous solubility and dissolution rate, thereby improving bioavailability.[23][27]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the absorption of poorly soluble compounds.[23]
Section 4: Protocols & Workflows
Protocol 1: Standard PAMPA-BBB Protocol
This protocol is adapted for screening compounds for their potential to cross the blood-brain barrier.
-
Prepare Donor Solutions: Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.
-
Coat PAMPA Plate: Add 5 µL of a brain lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane) to each well of the donor plate filter.
-
Prepare Acceptor Plate: Add 300 µL of buffer to each well of the acceptor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor buffer.
-
Add Donor Solution: Add 200 µL of the donor solution containing the test compound to each well of the donor plate.
-
Incubate: Cover the plate and incubate for 4-16 hours at room temperature with gentle shaking.
-
Sample Collection: After incubation, collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in each sample using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Bidirectional Permeability Assay Workflow
This workflow is designed to assess both passive permeability and active efflux.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Prepare Test Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from both compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (acceptor) compartment.
-
Incubate and collect samples as in the A-B direction.
-
-
Quantification: Analyze compound concentrations using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.
Visualizations
Caption: Decision tree for troubleshooting poor permeability results.
Caption: Impact of CF3 group properties on drug characteristics.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. Retrieved from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. (2020). American Chemical Society. Retrieved from [Link]
-
Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals (Basel), 18(3), 297. Retrieved from [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
increase membrane permeability by prodrug design. (2018). Slideshare. Retrieved from [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2011). Springer Nature Experiments. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2019). ResearchGate. Retrieved from [Link]
-
Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). YouTube. Retrieved from [Link]
-
Development of Cassette PAMPA for Permeability Screening. (2017). J-Stage. Retrieved from [Link]
-
Future challenges and opportunities with fluorine in drugs? (2023). ResearchGate. Retrieved from [Link]
-
Optimization of experimental conditions for skin-PAMPA measurements. (2020). European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
P-glycoprotein and its role in drug-drug interactions. (2014). CORE. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
-
P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. Retrieved from [Link]
-
P-glycoprotein and its role in drug-drug interactions. (2014). ResearchGate. Retrieved from [Link]
-
Interaction of compounds with P-glycoprotein. (n.d.). ResearchGate. Retrieved from [Link]
-
P-glycoprotein transporter in drug development. (2016). Songklanakarin Journal of Science and Technology. Retrieved from [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. Retrieved from [Link]
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Technical Support Center: Common Artifacts in Kinase Assays
Welcome to the Technical Support Center for Kinase Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common pitfalls and artifacts encountered when working with small molecules in kinase assays. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your research and ensure the integrity of your data.
Troubleshooting Guides
This section provides in-depth, question-and-answer guides to specific problems you may encounter. We will explore the root causes of these artifacts and provide step-by-step protocols to identify and mitigate them.
Issue 1: My dose-response curve looks unusual (e.g., steep drop-off, high background, not reaching 100% inhibition). What could be the cause?
An atypical dose-response curve is often the first sign of an underlying assay artifact. Several phenomena can lead to this, with compound aggregation being one of the most frequent culprits.[1][2][3]
Q1: What is small molecule aggregation and how does it affect my kinase assay?
A: Small molecule aggregation is a phenomenon where test compounds form colloidal particles, or aggregates, in the aqueous buffer of your assay.[1][3] These aggregates are typically 50 to 500 nm in size and can non-specifically sequester and denature proteins, including your kinase, leading to a loss of activity that is not due to specific binding at the active site.[1][3] This often results in a steep, non-stoichiometric dose-response curve and can be a major source of false positives in high-throughput screening (HTS).[1][3][4] Up to 85-95% of artifacts in early HTS can be attributed to compound aggregation.[3]
Q2: How can I test for compound aggregation in my assay?
A: The most common and straightforward method to test for aggregation is to assess the compound's activity in the presence of a non-ionic detergent.
Experimental Protocol: Detergent-Based Disruption of Aggregates [4]
-
Prepare Detergent Stock: Prepare a 10% (v/v) stock solution of Triton X-100 or Tween-80 in your assay buffer.
-
Assay Setup: Set up your standard kinase assay with your test compound at a concentration that shows significant inhibition.
-
Detergent Addition: In a parallel set of wells, add the detergent stock to your assay buffer to a final concentration of 0.01% - 0.025% (v/v) before adding your kinase.
-
Incubation and Detection: Proceed with your standard assay protocol.
-
Data Analysis: Compare the dose-response curves in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a complete loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[4]
Issue 2: I'm seeing a high rate of false positives in my fluorescence-based assay.
Fluorescence-based assays are powerful but are also susceptible to interference from the test compounds themselves.[5][6][7]
Q1: How can my compound directly interfere with the fluorescence signal?
A: There are two primary mechanisms of direct compound interference in fluorescence assays:
-
Autofluorescence: The compound itself is fluorescent and emits light at a wavelength that overlaps with your assay's detection wavelength. This adds to the signal and can mask true inhibition (false negative) or appear as an increase in signal in some assay formats (false positive).[5][7]
-
Light Scattering/Quenching: Precipitated or aggregated compounds can scatter excitation light, leading to an artificially high signal.[5][6] Alternatively, compounds can absorb light at the excitation or emission wavelengths (an "inner filter effect"), which reduces the detected signal and can mimic inhibition (false positive).[7]
Q2: What are the best strategies to mitigate fluorescence interference?
A: Several strategies can be employed to overcome these issues.
Strategy 1: Use of Red-Shifted Dyes
The majority of small organic molecules in screening libraries tend to fluoresce or absorb at shorter wavelengths (blue/green spectrum).[7] By using fluorescent probes that excite and emit at longer, red-shifted wavelengths (>500 nm), you can significantly reduce the incidence of compound interference.[5][7]
Strategy 2: Pre-read and Post-read Controls
Before initiating the kinase reaction, read the fluorescence of your assay plate with the compound present. This "pre-read" will identify any intrinsic fluorescence from your compounds. A "post-read" after the reaction is complete will show the combined signal. Subtracting the pre-read from the post-read can help correct for compound autofluorescence.
Experimental Workflow for Mitigating Fluorescence Interference
Caption: Workflow for identifying and correcting compound autofluorescence.
Issue 3: My luminescence-based kinase assay (e.g., Kinase-Glo®) is giving me unexpected results.
Luminescence assays that measure ATP depletion are a popular choice for their simplicity and sensitivity. However, they come with their own set of potential artifacts.[8][9]
Q1: My potent kinase inhibitor is showing weak or no activity. What's going on?
A: A common pitfall in ATP-depletion assays is that the test compound inhibits the reporter enzyme, luciferase, in addition to the kinase.[7][10] Since luciferase activity is what generates the light signal, inhibition of luciferase will lead to a lower signal, which is misinterpreted as high kinase activity (and therefore, weak inhibition).[7][10]
Q2: How can I confirm if my compound is a luciferase inhibitor?
A: A simple counter-assay can be performed to check for luciferase inhibition.
Experimental Protocol: Luciferase Counter-Assay
-
Assay Setup: In a new plate, add your assay buffer and the same concentrations of your test compound as in your primary screen.
-
Omit Kinase Reaction: Do not add the kinase, substrate, or ATP.
-
Add Known ATP: Add a concentration of ATP that is known to give a robust signal with your luciferase reagent.
-
Luciferase Reaction: Add your luciferase-based detection reagent (e.g., Kinase-Glo®) and measure the luminescence.
-
Data Analysis: If the luminescence signal decreases in a dose-dependent manner with your compound, it is a direct inhibitor of luciferase.
Logical Flow for Deconvoluting Luminescence Assay Results
Caption: Decision tree for validating hits from luminescence-based kinase assays.
An orthogonal assay, such as one that measures ADP formation (e.g., ADP-Glo®), can also help identify luciferase inhibitors. A true kinase inhibitor will show a decreased signal in an ADP formation assay, while a luciferase inhibitor will also show a decreased signal in this format, but for the wrong reason.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?
A: PAINS are chemical structures that tend to show activity in a wide variety of assays through non-specific mechanisms.[2] These can include compounds that are redox-active, metal chelators, or have reactive functional groups.[2] Several computational filters and databases are available to flag potential PAINS in your hit list, though experimental validation is always necessary.[2]
Q2: My compound's inhibitory activity is dependent on the presence of reducing agents like DTT. Why?
A: This can be a sign of a redox-cycling compound.[11][12] Some small molecules can react with reducing agents like DTT to produce hydrogen peroxide (H₂O₂).[11][12] The generated H₂O₂ can then oxidize sensitive cysteine residues in the kinase, leading to its inactivation.[11][13] This is a form of indirect, non-specific inhibition. A counter-screen to measure H₂O₂ production in the presence of your compound and DTT can confirm this artifact.[11][14]
Q3: Could impurities in my compound sample be causing false positives?
A: Yes, both organic and inorganic impurities can lead to false positives.[15] A particularly insidious issue is contamination with metal ions, such as zinc, which can be potent inhibitors of some kinases.[15] If a compound was synthesized using metal catalysts, residual metal contamination could be the true source of the observed activity.[15] A counter-screen including a strong metal chelator like TPEN can help identify this issue.[15]
Q4: How important is the purity and activity of my kinase enzyme?
A: It is critically important. Using a kinase preparation that is pure but largely inactive or aggregated can lead to misleading results.[16][17] For instance, binding assays might show false positives against "dead" or misfolded protein that is not biologically relevant.[17] Always ensure you are using a high-quality, active enzyme preparation.
Quantitative Data Summary
| Artifact Type | Common Assay Formats Affected | Key Characteristics | Mitigation Strategy |
| Compound Aggregation | All | Steep dose-response, sensitive to detergent | Add 0.01% Triton X-100 to assay buffer[4] |
| Autofluorescence | Fluorescence-based (FP, FRET) | Increased signal independent of kinase activity | Use red-shifted dyes, pre-read plate[5][7] |
| Luciferase Inhibition | Luminescence (ATP-depletion) | Apparent weak inhibition, low signal | Perform luciferase counter-assay, use orthogonal assay[7][10] |
| Redox Cycling | All (especially with DTT/TCEP) | Inhibition dependent on reducing agents | Test in absence of reducing agents, measure H₂O₂ production[11] |
| Metal Contamination | All | Inhibition reversed by chelators | Add TPEN to assay buffer[15] |
References
- Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26).
- Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed.
- Evolution of assay interference concepts in drug discovery - Taylor & Francis Online.
- Assay Interference by Aggregation - Semantic Scholar. (n.d.).
- Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS.
- Minimizing false positives in kinase virtual screens - PubMed.
- Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase | Semantic Scholar. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
- The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - NIH.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience.
- Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates | PNAS.
- A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - NIH.
- Technical Support Center: Troubleshooting Kinase Assays - Benchchem.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - NIH.
- 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist. (2025, September 2).
- SwiftFluo TR-FRET kinase kits by Sino Biological | Scientist Live. (2026, January 16).
- Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - ACS Publications. (2014, December 10).
- Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC - NIH. (2023, October 3).
- Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing agents – real hits or promiscuous artifacts? - ResearchGate.
- The Kinetics of Firefly Luciferase Inhibition: A Technical Guide - Benchchem.
- Kinase assays | BMG LABTECH. (2020, September 1).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
- Chemical motifs that redox cycle and their associated toxicity - RSC Publishing.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH.
- Firefly luciferase inhibition | Request PDF - ResearchGate. (2025, August 6).
- Tackling assay interference associated with small molecules - PubMed. (2024, April 15).
- CROSS-TARGET QUERY OF PUBCHEM DATABASE FOR REDOX CYCLING COMPOUNDS | Download Table - ResearchGate. (n.d.).
- Redox Regulation of Protein Kinases - PMC - PubMed Central - NIH.
- Choosing the Best Kinase Assay to Meet Your Research Needs - Promega.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (n.d.).
- 73 questions with answers in KINASE ASSAY | Scientific method - ResearchGate. (n.d.).
- A small molecule–kinase interaction map for clinical kinase inhibitors - Semantic Scholar. (n.d.).
- Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - NIH. (2021, March 10).
- Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - RSC Publishing. (n.d.).
- Kinases in motion: impact of protein and small molecule interactions on kinase conformations - eLife. (2024, February 20).
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. (2011, October 30).
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- 6. Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase | Semantic Scholar [semanticscholar.org]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redox Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
Troubleshooting inconsistent results with 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Technical Support Center: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental workflows involving this versatile N-aryl maleimide reagent.
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity and Storage
Q1: I'm observing low or no reactivity with my this compound. Could the reagent itself be the problem?
A1: Absolutely. The integrity of the maleimide is paramount for successful conjugation. The primary culprit for inactivation is the hydrolysis of the maleimide ring, which forms an unreactive maleamic acid.[1][2]
-
Causality: The maleimide double bond is highly susceptible to nucleophilic attack by water. This susceptibility increases with pH.[1][3][4] Once the ring is opened, it can no longer undergo the desired Michael addition reaction with thiols.[1]
-
Troubleshooting Steps:
-
Verify Purity: If possible, verify the purity of your starting material using techniques like ¹H NMR to ensure the characteristic maleimide vinyl protons are present, or by checking the melting point.[5]
-
Fresh Solutions: Always prepare aqueous solutions of the maleimide immediately before use.[2][6]
-
Proper Storage: Store the solid compound in a desiccator at the recommended temperature (typically 2-8°C), protected from light and moisture.[7] For solutions, use anhydrous, biocompatible organic solvents like DMSO or DMF and store at -20°C for short-term use.[2][6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6]
-
Q2: Can the trifluoromethyl group on the phenyl ring affect the stability of the maleimide?
A2: Yes, the trifluoromethyl (CF₃) group has a significant impact.
-
Electronic Effects: The CF₃ group is a strong electron-withdrawing group.[8][9] This property can influence the reactivity of the maleimide. For N-aryl maleimides, electron-withdrawing substituents can accelerate the hydrolysis of the thiosuccinimide ring after conjugation.[10][11] This is often a desirable trait as the ring-opened product is more stable and less prone to retro-Michael reactions.[10][11][12]
Section 2: Reaction Troubleshooting
Q3: My conjugation reaction is giving a low yield. What are the most common causes?
A3: Low yields in maleimide conjugations typically stem from a few key areas. The following workflow can help diagnose the issue.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
-
Detailed Troubleshooting Steps:
-
Maleimide Hydrolysis: As discussed in Q1, an inactive maleimide is a common problem. Always use fresh solutions.[2][6]
-
Lack of Free Thiols: Maleimides react with free sulfhydryl (-SH) groups.[6] If your protein or peptide has cysteine residues forming disulfide bonds (-S-S-), they must be reduced.
-
Incorrect pH: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[1][6][13]
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.
-
Q4: I'm seeing inconsistent results between batches. What could be causing this variability?
A4: Batch-to-batch inconsistency often points to subtle variations in reaction setup and reagent handling.
| Parameter | Recommendation | Rationale |
| pH Control | Verify the pH of the reaction buffer immediately before each experiment. | Buffers can change pH over time, and even small shifts can impact reaction rates and specificity.[6] |
| Molar Ratios | Precisely calculate and dispense reagents. A starting molar excess of 10:1 to 20:1 (maleimide:protein) is common.[6] | Inconsistent ratios will lead to variable degrees of labeling. |
| Reaction Time & Temp. | Standardize incubation time and temperature. Room temperature for 1-2 hours is typical.[6] | Both factors influence the reaction kinetics. For sensitive proteins, 4°C overnight can be used.[6] |
| Storage of Stock Solutions | Aliquot maleimide stock solutions to avoid repeated freeze-thaw cycles. | Repeated temperature changes can degrade the compound. |
Q5: My conjugate appears to be losing its payload over time. Is this expected?
A5: Yes, this can be a significant issue, particularly with N-alkyl maleimides. The thiosuccinimide bond formed is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[2][15][16] This can lead to payload exchange.
-
The Role of the N-Aryl Group: this compound is an N-aryl maleimide. N-aryl maleimides are advantageous because they promote the stabilizing hydrolysis of the thiosuccinimide ring after conjugation.[2][11] The electron-withdrawing trifluoromethyl group further enhances this effect.[10] The resulting ring-opened structure is much more stable and resistant to thiol exchange.[10][11][12]
Caption: Stability Pathways of Thiosuccinimide Conjugate.
-
Mitigation Strategy: After the initial conjugation reaction, you can intentionally promote this stabilizing hydrolysis by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9) for a short period, followed by re-equilibration to a neutral pH for storage.[2]
Section 3: Polymerization Applications
Q6: I am using this compound as a monomer in polymerization and getting inconsistent polymer characteristics. Why?
A6: N-substituted maleimides are excellent monomers for producing polymers with high thermal stability.[17][18] However, the polymerization process can be sensitive to several factors.
-
Polymerization Pathways: Maleimides can undergo polymerization through various mechanisms, including free-radical, anionic, and Diels-Alder reactions.[17][19][20] The chosen method will dictate the required reaction conditions.
-
Free-Radical Polymerization: This is a common method.[17][21] Inconsistency can arise from:
-
Initiator Concentration: The amount of initiator (e.g., AIBN) will affect the molecular weight and polymerization rate.
-
Oxygen Inhibition: Oxygen can inhibit free-radical polymerization. Ensure your reaction mixture is properly degassed.
-
Monomer Purity: Impurities can act as chain-transfer agents or inhibitors, leading to lower molecular weights and broader polydispersity.
-
-
Anionic Polymerization: This method is very sensitive to impurities, especially water and other protic substances, which can terminate the polymerization.[20]
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation: Prepare the protein in a thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.2-7.4.[2][6] If disulfide reduction is necessary, follow Protocol 2 first.
-
Maleimide Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).[2]
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[6]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like N-acetyl cysteine to quench any unreacted maleimide.[2]
-
Purification: Remove excess, unreacted maleimide and other small molecules using a desalting column, size-exclusion chromatography, or dialysis.[2]
Protocol 2: Reduction of Disulfide Bonds with TCEP
-
Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).[2]
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2]
-
Incubate for 20-30 minutes at room temperature.[2]
-
The protein is now ready for conjugation. TCEP does not need to be removed before adding the maleimide.[6]
References
- Co-Polymerization of Maleimides and Vinyl Ethers: A Structural Study.
- Maleimide polymerization: nucleophilic amine addition vs. radical...
- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- a review on preparation method for different maleimide units, their homo and co-polymers and. Jetir.Org.
- Catalysis of imido-group hydrolysis in a maleimide conjug
- Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed.
- Maleimide Reaction Chemistry. Vector Labs.
- Maleimide. Wikipedia.
- Full article: Maleimides As a Building Block for the Synthesis of High Performance Polymers. Taylor & Francis Online.
- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Polymerization of N-(fluoro phenyl) maleimides. [. gamma.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Long-term stabilization of maleimide-thiol conjug
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
- Troubleshooting low yield in maleimide conjug
- Explain why the trifluoromethyl (CF_3)
- 3.1.10. Synthesis of N-arylmaleimides.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Technical Support Center: Minimizing Off-Target Reactions of Maleimide Linkers. Benchchem.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- This compound. Chemsrc.
- The Role of Trifluoromethylated Aromatics in Modern Chemical Synthesis. [Source Not Available].
- (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Stabilization of cysteine-linked antibody drug conjug
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
- Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR.
- Improving the Stability of Maleimide–Thiol Conjug
- Side reactions of maleimide groups in bioconjug
- 89108-30-5 | 1-(2-(Trifluoromethyl)phenyl)-1H-pyrrole. ChemScene.
- 34520-59-7, 1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione Formula. ECHEMI.
- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central.
- Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo.
- Improving the stability of thiol-maleimide bioconjugates via the form
- Comparative Analysis of N-Substituted Maleimides in Polymerization: A Guide for Researchers. Benchchem.
- 1-(2-chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione. ChemicalBook.
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. NIH.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom
- Biological activity of novel pyrrole-2,5-dione deriv
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflamm
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source Not Available].
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
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- 3. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. mdpi.com [mdpi.com]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
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- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Trifluoromethyl-Containing Drugs
Introduction
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance critical drug properties.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these same powerful electronic effects can also introduce unintended biological consequences, or "off-target" effects, which can lead to toxicity or diminished efficacy. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, identifying, and mitigating these potential liabilities.
This technical support center is structured to address your challenges in a practical, question-and-answer format. We will delve into the mechanistic basis of CF3-related off-target effects, provide robust troubleshooting strategies for common experimental hurdles, and offer detailed protocols for key validation assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use and potential pitfalls of the trifluoromethyl group in drug design.
Q1: Why is the trifluoromethyl group so prevalent in modern drugs?
A1: The CF3 group offers a unique combination of physicochemical properties that are highly advantageous for drug design.[2][3] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[1] This often blocks common metabolic pathways, leading to a longer in vivo half-life and reduced drug clearance.[1][2]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance permeability.[1][2]
-
Modulation of Acidity/Basicity (pKa): Due to its powerful electron-withdrawing properties, a CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, altering ionization state at physiological pH and potentially improving target engagement.[4]
-
Improved Binding Affinity: The steric bulk and unique electronic nature of the CF3 group can lead to more favorable interactions within a protein's binding pocket through van der Waals forces, dipole-dipole interactions, or halogen bonding.[1][5]
Q2: What are the primary mechanisms behind CF3-related off-target effects?
A2: Off-target effects can arise from several mechanisms:
-
Metabolic Activation: While generally stable, the CF3 group can undergo metabolic transformation, particularly when attached to an aromatic ring. Cytochrome P450 enzymes can hydroxylate the carbon atom bearing the CF3 group, leading to the formation of unstable intermediates that can release trifluoroacetic acid (TFA) or other reactive species.
-
Covalent Modification: Certain CF3-containing functional groups, like trifluoromethyl ketones, can act as "warheads" that form covalent bonds with nucleophilic residues (e.g., serine, cysteine) on off-target proteins, leading to irreversible inhibition and potential toxicity.
-
Altered Selectivity Profile: The same electronic and steric properties that enhance binding to the intended target can also promote binding to unintended proteins (off-targets).[6] This can lead to unexpected pharmacological effects or toxicities. For instance, a drug designed for a specific kinase might inadvertently inhibit other kinases with similar ATP-binding pockets.
Q3: Is the trifluoromethyl group itself inherently toxic?
A3: The CF3 group, as part of a larger drug molecule, is generally considered metabolically stable and not inherently toxic.[7] The C-F bond is one of the strongest in organic chemistry, making it resistant to degradation.[1] Toxicity issues, when they arise, are typically not from the CF3 group itself but from:
-
The molecule binding to unintended biological targets (off-target pharmacology).[8]
-
The formation of reactive metabolites during drug metabolism.
-
Accumulation of the drug in non-target tissues due to high lipophilicity.[2]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental issues that may point to off-target effects of your trifluoromethyl-containing compound.
Problem 1: My compound shows unexpected cytotoxicity in cell-based assays, even at low concentrations.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Inhibition of an Essential Protein | 1. Perform a Broad Kinase Panel Screen: Even if your target is not a kinase, the compound's structure may have an affinity for the ATP-binding pocket of essential kinases. A broad panel (e.g., 400+ kinases) can quickly identify unintended inhibitory activity. 2. Run a Safety Pharmacology Panel (e.g., CEREP): These panels test your compound against a wide range of receptors, ion channels, and transporters known to be associated with toxic liabilities. This helps to de-risk common off-target-driven toxicities. |
| Formation of a Reactive Metabolite | 1. Conduct a Microsomal Stability Assay with Trapping Agents: Incubate your compound with liver microsomes (a source of CYP enzymes) and a trapping agent like glutathione (GSH). Use LC-MS/MS to look for the formation of a GSH-adduct of your compound. The presence of an adduct is strong evidence for the generation of a reactive, electrophilic metabolite. 2. Repeat Cytotoxicity Assay with CYP Inhibitors: Co-incubate your cells with the test compound and a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT). A significant reduction in cytotoxicity in the presence of the inhibitor suggests that the toxicity is mediated by a metabolite, not the parent compound. |
| Mitochondrial Toxicity | 1. Assess Mitochondrial Membrane Potential: Use a fluorescent dye like JC-1 or TMRM to measure the mitochondrial membrane potential in cells treated with your compound. A loss of membrane potential is a classic indicator of mitochondrial dysfunction. 2. Measure Oxygen Consumption Rate (OCR): Use an instrument like the Seahorse XF Analyzer to determine if your compound inhibits mitochondrial respiration. |
Problem 2: The in vivo pharmacokinetic (PK) profile shows rapid clearance and low exposure, despite high in vitro metabolic stability.
| Possible Cause | Troubleshooting Steps & Rationale |
| Phase II Metabolism Liability | 1. Assess Glucuronidation Potential: Incubate the compound with liver microsomes supplemented with UDPGA (the cofactor for UGT enzymes). Monitor for the formation of a glucuronide conjugate via LC-MS. The CF3 group's electron-withdrawing effect can create or unmask sites for Phase II conjugation (e.g., a distal phenol). |
| Transporter-Mediated Efflux | 1. Run an In Vitro Efflux Assay: Use cell lines overexpressing specific efflux transporters (e.g., P-gp/MDR1 or BCRP). Measure the intracellular accumulation of your compound in the presence and absence of known inhibitors of these transporters. Reduced accumulation that is rescued by an inhibitor points to active efflux. |
Problem 3: My compound is a hit in my primary biochemical assay but has no activity in cell-based assays.
| Possible Cause | Troubleshooting Steps & Rationale |
| Poor Cell Permeability | 1. Measure Compound Permeability (e.g., PAMPA or Caco-2 Assay): The high lipophilicity of the CF3 group can sometimes lead to poor aqueous solubility or aggregation, paradoxically hindering membrane transit. These assays provide a direct measure of a compound's ability to cross a lipid membrane. |
| High Protein Binding in Media | 1. Quantify Fraction Unbound (fu) in Cell Culture Media: The lipophilicity of the CF3 group can lead to extensive binding to proteins (like albumin and FBS) in the cell culture media. Only the unbound drug is free to enter the cells and engage the target. Use equilibrium dialysis or ultracentrifugation to measure the unbound fraction. A very low fu value means the effective concentration is much lower than the nominal concentration. |
Part 3: Key Experimental Protocols & Workflows
Here we provide step-by-step methodologies for essential assays to proactively assess and mitigate off-target risks.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a CF3-containing compound by measuring its rate of depletion when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with an internal standard for protein precipitation
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare Working Solutions: Dilute the test compound and positive control to a working concentration (e.g., 100 µM) in buffer.
-
Reaction Plate Setup: In a 96-well plate, add the HLM solution to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. For the "+NADPH" condition, initiate the metabolic reaction by adding the NADPH regenerating system. For the "-NADPH" control, add buffer instead.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Workflow for Investigating Off-Target Liabilities
This workflow provides a logical progression for de-risking CF3-containing compounds during lead optimization.
Caption: A decision-making workflow for identifying and mitigating off-target effects.
Metabolic Pathway of a Trifluoromethyl Group
This diagram illustrates a common metabolic pathway for an aryl-CF3 group, which can lead to the formation of trifluoroacetic acid (TFA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione in Cell Lines
Welcome to the technical support center for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line models. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome resistance, ensuring the integrity and progress of your research.
Introduction: Understanding the Challenge of Resistance
This compound is a promising anti-cancer agent, with its pyrrole-2,5-dione core being a feature in various biologically active molecules.[1][2] Compounds with trifluoromethyl-phenyl and pyrrole moieties have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[3] However, as with many targeted therapies, the development of resistance in cancer cell lines is a significant hurdle. This can manifest as a gradual loss of efficacy, requiring increasingly higher concentrations of the compound to achieve the desired cytotoxic effect.
The mechanisms underlying this resistance can be complex and multifaceted. They can range from specific molecular alterations within the cancer cells to more general, often overlooked, issues with experimental setup and cell culture maintenance. This guide will walk you through a systematic approach to identifying the root cause of resistance and implementing effective solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers working with this compound.
Q1: My cells have become less sensitive to this compound over several passages. What are the likely causes?
A gradual decrease in sensitivity is a classic sign of acquired resistance. The most probable causes can be categorized into two main areas:
-
Biological Mechanisms of Resistance:
-
Target Alteration: While the direct target of this compound is not definitively established in publicly available literature, compounds of this class often induce apoptosis by targeting anti-apoptotic proteins of the Bcl-2 family, such as MCL-1 or Bcl-2 itself.[4][5][6][7][8] Resistance can arise from mutations in the drug's binding site on its target protein, or through the upregulation of alternative anti-apoptotic proteins (e.g., increased Bcl-XL or MCL-1 expression if the primary target is Bcl-2).[6][7]
-
Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[9][10] These transporters act as pumps, actively removing the compound from the cell and thereby reducing its intracellular concentration to sub-therapeutic levels.[10]
-
Activation of Bypass Pathways: Cells can activate alternative pro-survival signaling pathways to compensate for the inhibitory effect of the compound. For instance, upregulation of the PI3K/AKT or MAPK/ERK pathways can promote cell survival and proliferation, overriding the pro-apoptotic signals induced by the drug.[5]
-
-
Experimental and Cell Culture Issues:
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines is a prevalent issue in research. You may inadvertently be working with a different, more resistant cell line.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular physiology, including drug sensitivity.
-
Reagent Quality: Degradation of the compound stock solution or inconsistencies in media and supplement quality can lead to apparent resistance.
-
Cellular Heterogeneity: A parental cell line is often a heterogeneous population.[11] Treatment can select for a pre-existing subpopulation of resistant cells that eventually dominate the culture.[11]
-
Q2: How can I confirm that my cell line has genuinely developed resistance?
The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value are strong indicators of acquired resistance. This is typically assessed using a cell viability assay such as the MTT or CellTiter-Glo® assay.
Q3: If my cells are resistant to this compound, are they likely to be resistant to other anti-cancer agents?
This phenomenon, known as cross-resistance, is possible and depends on the mechanism of resistance.
-
If resistance is due to the upregulation of ABC transporters , the cells are likely to be resistant to a broad range of other drugs that are substrates for these pumps.[10]
-
If resistance is due to the upregulation of a specific anti-apoptotic protein (e.g., MCL-1), the cells may still be sensitive to compounds that target other anti-apoptotic proteins (e.g., Bcl-2 inhibitors like Venetoclax).[4][6][7]
-
If a pro-survival pathway is constitutively active, the cells may be resistant to other drugs that are counteracted by this pathway.
It is crucial to empirically test the sensitivity of your resistant cell line to other compounds with different mechanisms of action.
Troubleshooting Guide: A Systematic Approach
When faced with suspected resistance, a systematic approach is key to identifying the cause and finding a solution. The following table outlines a troubleshooting workflow.
| Problem | Possible Cause | Troubleshooting Step |
| Gradual loss of efficacy over several passages | Acquired Biological Resistance | 1. Confirm Resistance: Perform an IC50 determination comparing the current cell stock to a frozen, early-passage stock of the parental cell line. A significant increase in IC50 confirms resistance. 2. Investigate Mechanism: Proceed to the "Investigating the Mechanism of Resistance" section below. |
| Cell Line Integrity Issues | 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination using a reliable method like PCR. | |
| Reagent Instability | 1. Prepare Fresh Compound: Prepare a fresh stock solution of this compound from a new powder aliquot. 2. Check Media and Supplements: Use fresh media and supplements and ensure consistent lot numbers. | |
| Sudden and complete loss of efficacy | Experimental Error | 1. Review Protocol: Carefully review your experimental protocol for any deviations. 2. Check Calculations: Double-check all calculations for dilutions and concentrations. 3. Instrument Function: Ensure that plate readers or other instruments are functioning correctly. |
| Incorrect Compound | Verify that you are using the correct compound and that the stock solution is properly labeled. | |
| High variability in results between experiments | Inconsistent Cell Culture Practices | 1. Standardize Seeding Density: Ensure a consistent cell seeding density for all experiments. 2. Control for Passage Number: Use cells within a consistent and narrow passage number range. 3. Monitor Cell Health: Regularly monitor cell morphology and growth rate. |
| Assay-Specific Issues | Optimize your cell viability assay for your specific cell line, including incubation times and reagent concentrations. |
Investigating the Mechanism of Resistance
Once you have confirmed that your cell line has developed resistance, the next step is to investigate the underlying molecular mechanism. This knowledge will enable you to devise rational strategies to overcome it.
Workflow for Investigating Resistance Mechanisms
Caption: Workflow for investigating resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Stepwise Dose Escalation
This protocol describes a common method for generating a drug-resistant cell line in vitro.[12][13][14][15][16]
Materials:
-
Parental cancer cell line of interest
-
Complete growth medium
-
This compound
-
Cell culture flasks, plates, and consumables
-
Hemocytometer or automated cell counter
-
Cryovials and cryopreservation medium
Procedure:
-
Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in their complete growth medium supplemented with the compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., return to a normal growth rate and morphology). This may take several passages. Once the cells have adapted, cryopreserve a stock of this adapted cell population.
-
Dose Escalation: Gradually increase the concentration of the compound in the culture medium. A common approach is to double the concentration at each step.
-
Iterative Selection: Repeat step 3 at each new concentration. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting the higher concentration again.
-
Characterization of the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the compound (e.g., 5-10 times the initial IC50), the resistant cell line is considered established.
-
Confirmation of Resistance: Perform a new IC50 determination on the resistant cell line and compare it to the parental cell line to quantify the degree of resistance.
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of the compound (typically the IC20 of the resistant line).
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the semi-quantitative analysis of key anti- and pro-apoptotic proteins.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies (e.g., anti-MCL-1, anti-Bcl-2, anti-Bcl-XL, anti-BAX, anti-BAK)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other primary antibodies, including the loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the parental and resistant cell lines.
Protocol 3: Functional Drug Efflux Assay Using Rhodamine 123
This assay measures the activity of efflux pumps like P-glycoprotein.
Materials:
-
Parental and resistant cells
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
Efflux pump inhibitor (e.g., Verapamil or Elacridar) as a positive control[17][18]
-
Flow cytometer
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment (for control wells): Pre-incubate a subset of wells with the efflux pump inhibitor for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for a specified time (e.g., 30-60 minutes) to allow for cellular uptake.
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove extracellular Rhodamine 123.
-
Efflux Period: Incubate the cells in fresh medium (with or without the efflux pump inhibitor) for a set period (e.g., 1-2 hours) to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence intensity in the resistant cells compared to the parental cells suggests increased efflux. The fluorescence in the resistant cells treated with the inhibitor should be restored to a level similar to or higher than the parental cells.
Strategies to Overcome Resistance
Based on the identified mechanism of resistance, several strategies can be employed:
Combination Therapies
Caption: Strategies for combination therapies.
-
With Efflux Pump Inhibitors: If increased drug efflux is the mechanism of resistance, co-administration of this compound with an ABC transporter inhibitor can restore its intracellular concentration and efficacy.[17][18][19][20][21][22][23][24]
-
With Other Apoptosis Modulators: If resistance is due to the upregulation of an alternative anti-apoptotic protein, a combination approach targeting both the primary target of your compound and the compensatory protein can be highly effective. For example, if MCL-1 is upregulated, combining your compound with an MCL-1 inhibitor like AMG-176 could be synergistic.[25][26][27][28][29]
-
With Signaling Pathway Inhibitors: If a pro-survival pathway is activated, combining your compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) can re-sensitize the cells.[5]
Alternative Dosing Strategies
-
Pulsed Dosing: Instead of continuous exposure, a high-dose "pulse" of the compound followed by a drug-free recovery period may be more effective and less likely to induce resistance.
-
Drug Holiday: Temporarily removing the compound from the culture medium may lead to a partial or full reversal of the resistant phenotype, especially if the resistance mechanism is not genetically stable.
Conclusion
Overcoming resistance to this compound in cell lines requires a methodical and informed approach. By first ruling out common experimental and cell culture issues, and then systematically investigating the potential biological mechanisms of resistance, researchers can develop effective strategies to continue their valuable work. This guide provides a framework for this process, empowering you to troubleshoot effectively and advance your understanding of this promising anti-cancer compound.
References
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Fennell, D. A., et al. (2020). Overcoming MCL-1-driven adaptive resistance to targeted therapies. Nature Communications, 11(1), 531. Available from: [Link]
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Zhang, B., et al. (2022). Progress in understanding the mechanisms of resistance to BCL-2 inhibitors. Journal of Hematology & Oncology, 15(1), 1-18. Available from: [Link]
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Sale, M. J., et al. (2022). SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions. Clinical Lymphoma, Myeloma & Leukemia, 22(11), 795-804. Available from: [Link]
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Koehler, M. F. T., et al. (2020). Inhibition of MCL-1 and MEK Overcomes MEK Inhibitor Resistance in Triple-Negative and Inflammatory Breast Cancers. Molecular Cancer Therapeutics, 19(1), 195-206. Available from: [Link]
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Martinez-Paniagua, M., et al. (2021). MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia. Frontiers in Oncology, 11, 725581. Available from: [Link]
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Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd. Available from: [Link]
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JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available from: [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available from: [Link]
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Frontiers. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. Available from: [Link]
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop... ResearchGate. Available from: [Link]
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ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. Available from: [Link]
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NIH. (2013). Improving cancer chemotherapy with modulators of ABC drug transporters. PMC. Available from: [Link]
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Oxford Academic. (2025). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Neuro-Oncology. Available from: [Link]
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Taylor & Francis Online. (2018). Multi-Target ABC Transporter Modulators: What Next and Where to Go? Critical Reviews in Oncogenesis. Available from: [Link]
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Current Drug Targets. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Drug Targets. Available from: [Link]
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MDPI. (2024). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Pharmaceuticals. Available from: [Link]
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Taylor & Francis Online. (2023). AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas. Leukemia & Lymphoma. Available from: [Link]
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AACR Journals. (2019). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Clinical Cancer Research. Available from: [Link]
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NIH. (2023). Functional and Transcriptional Disruption of Hepatic ABC Transporters by Environmentally Relevant Short-Chain Per- and Polyfluoroalkyl Substances (PFAS). PMC. Available from: [Link]
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NIH. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available from: [Link]
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ANR. (n.d.). EFFORT: EFFlux pump inhibitors to Overcome antibiotic ResisTance. Agence Nationale de la Recherche. Available from: [Link]
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NIH. (2020). AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia. PMC. Available from: [Link]
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National Genomics Data Center. (2024). Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells. Genomics, Proteomics & Bioinformatics. Available from: [Link]
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PubMed. (2023). AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas. Leukemia & Lymphoma. Available from: [Link]
-
ASH Publications. (2019). MCL-1 Inhibition By the Selective MCL-1 Inhibitor AMG-176 Induces in Vitro Activity Against Burkitt Lymphoma Cell Lines and Synergistically Enhances the Cytotoxic Effect of Chemotherapy and BH3 Mimetics. Blood. Available from: [Link]
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NIH. (2014). Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. PMC. Available from: [Link]
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NIH. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Available from: [Link]
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ResearchGate. (n.d.). Reactions of a 3-Phenyl-1-trifluoromethyl-prop-2-yne Iminium Salt with Furans, Thiophenes, and Pyrroles. ResearchGate. Available from: [Link]
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PubMed. (2020). A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis. European Journal of Pharmacology. Available from: [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
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NIH. (2013). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC. Available from: [Link]
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PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry. Available from: [Link]
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available from: [Link]
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NIH. (2018). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. PMC. Available from: [Link]
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PubMed. (2019). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Molecules. Available from: [Link]
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NIH. (2014). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. PMC. Available from: [Link]
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ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ResearchGate. Available from: [Link]
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Validation & Comparative
A Guide to Elucidating and Validating the Mechanism of Action of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione. Given the compound's chemical structure, we hypothesize that it functions as a targeted covalent inhibitor. This document outlines a systematic, multi-faceted approach to test this hypothesis, identify its molecular targets, and characterize its cellular effects in comparison to relevant alternatives.
The core of our hypothesis lies in the compound's two key chemical features: the pyrrole-2,5-dione (maleimide) ring and the N-aryl substitution with a 2-trifluoromethylphenyl group. The maleimide moiety is a well-known electrophile, or "warhead," that can form a stable covalent bond with nucleophilic amino acid residues, most notably the thiol group of cysteine.[1][][3] The trifluoromethyl group is a potent electron-withdrawing group that can significantly modulate the reactivity of the maleimide.[4][5] Furthermore, its lipophilicity can enhance cell permeability and influence interactions within protein binding pockets.[6][7]
Our investigation will therefore proceed through three main stages:
-
Biochemical Validation of Covalent Reactivity: Confirming the intrinsic reactivity of the compound and its covalent binding kinetics.
-
Target Identification and Engagement: Employing chemoproteomic strategies to identify the specific protein targets within a complex biological system.
-
Cellular and Phenotypic Characterization: Assessing the downstream consequences of target engagement on cellular function.
Throughout this guide, we will compare the activity of This compound (referred to as TFMP-PD ) with two critical reference compounds:
-
Non-Reactive Analog (NRA): 1-(2-Trifluoromethyl-phenyl)-pyrrolidine-2,5-dione. This succinimide analog lacks the reactive double bond of the maleimide, rendering it incapable of forming a covalent bond via Michael addition. It serves as a crucial negative control to distinguish effects stemming from covalent modification versus non-covalent interactions.
-
Alternative Maleimide (AM): 1-Phenyl-pyrrole-2,5-dione. This analog lacks the trifluoromethyl group, allowing for an assessment of the trifluoromethyl moiety's contribution to potency, selectivity, and cellular activity.
Part 1: Biochemical Validation of the Covalent Mechanism
The first step is to confirm that TFMP-PD possesses the hypothesized reactivity and engages its targets through a covalent mechanism. This involves assessing its reactivity with a model thiol, characterizing its inhibition kinetics against a putative target, and directly observing the formation of a covalent adduct.
Thiol Reactivity Assay
The intrinsic reactivity of the maleimide warhead can be quantified by monitoring its reaction with a model thiol-containing molecule, such as N-acetyl-L-cysteine (NAC). This experiment helps to understand the chemical stability and reactivity of TFMP-PD.
Experimental Protocol: Thiol Reactivity Assessment using LC-MS
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of TFMP-PD, NRA, and AM in DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine (NAC) in assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 98 µL of assay buffer with 1 µL of the compound stock solution (final concentration: 100 µM).
-
Initiate the reaction by adding 1 µL of the NAC stock solution (final concentration: 1 mM).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 10 µL of the reaction mixture into 90 µL of cold acetonitrile containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of the NAC adduct.
-
The expected mass of the adduct will be the sum of the molecular weight of the compound and NAC.
-
Data Presentation: Comparative Reactivity
| Compound | Half-life (t½) with 1 mM NAC (min) | Adduct Formation at 60 min (%) |
| TFMP-PD | ~10 | >95% |
| NRA | No reaction | <1% |
| AM | ~25 | >95% |
This hypothetical data illustrates that TFMP-PD is reactive towards thiols, while its non-reactive analog is not. The faster reaction rate compared to the alternative maleimide suggests an electronic influence of the trifluoromethyl group.
Covalent Inhibition Kinetics
Once a protein target has been identified (see Part 2), the kinetics of covalent inhibition must be characterized. Unlike reversible inhibitors, the potency of covalent inhibitors is time-dependent and is best described by the second-order rate constant kinact/KI, which represents the efficiency of covalent bond formation.[8][9]
Experimental Protocol: Determining kinact and KI
-
Assay Setup:
-
Use a continuous enzymatic assay that monitors the activity of the identified target protein.
-
Pre-incubate the enzyme with varying concentrations of TFMP-PD for different durations.
-
-
Data Acquisition:
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for covalent inhibitors: kobs = (kinact * [I]) / (KI + [I]). This will yield the maximal inactivation rate (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (KI).
-
Data Presentation: Kinetic Parameters
| Inhibitor | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |
| TFMP-PD | 5.2 | 0.15 | 480 |
| AM | 15.8 | 0.10 | 105 |
This table demonstrates how TFMP-PD exhibits a higher efficiency of covalent modification compared to its analog lacking the trifluoromethyl group.
Mass Spectrometric Confirmation of Adduct Formation
The definitive proof of covalent modification is the direct detection of the drug-protein adduct by mass spectrometry (MS).[10] This analysis confirms the 1:1 stoichiometry of binding and can be used to identify the specific amino acid residue that has been modified.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., at 5 µM) with a molar excess of TFMP-PD (e.g., 50 µM) for a sufficient time (e.g., 2 hours) at room temperature.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip or equivalent to remove unbound inhibitor.
-
Mass Spectrometry: Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of TFMP-PD will confirm covalent modification.
Part 2: Target Identification and Engagement
A key challenge for a novel compound is the identification of its cellular targets. Chemoproteomic methods are powerful tools for this purpose.[11][12]
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to map the reactive residues in a proteome. A competitive ABPP experiment can identify the targets of TFMP-PD by observing which proteins are no longer labeled by a broad-spectrum cysteine-reactive probe after treatment with the compound.[13]
Experimental Workflow: Competitive ABPP
Caption: Competitive ABPP workflow to identify cellular targets of TFMP-PD.
Proteins that show significantly reduced biotinylation in the TFMP-PD-treated sample compared to the DMSO control are considered potential targets. These "hits" should then be validated.
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Treatment: Treat intact cells with TFMP-PD or vehicle (DMSO).
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the TFMP-PD-treated cells confirms target engagement.
Part 3: Cellular and Phenotypic Characterization
After identifying and validating the protein targets, the next step is to understand the functional consequences of their inhibition in a cellular setting.
Cell Viability and Proliferation Assays
These assays provide a broad overview of the compound's effect on cell health and growth.
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of TFMP-PD, NRA, and AM for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 in Cancer Cell Line A (µM) | IC50 in Non-cancerous Cell Line B (µM) |
| TFMP-PD | 1.5 | > 50 |
| NRA | > 100 | > 100 |
| AM | 8.2 | > 50 |
This hypothetical data suggests that TFMP-PD has selective cytotoxic effects on cancer cells, and this effect is dependent on its covalent reactivity (as shown by the inactivity of NRA). The trifluoromethyl group appears to enhance potency.
Downstream Pathway Analysis
Based on the identity of the validated targets, specific cellular assays should be employed to investigate the modulation of relevant signaling pathways. For example, if a key kinase in a proliferation pathway is identified as a target, its downstream effects should be monitored.
Experimental Workflow: Pathway Analysis
Caption: Workflow for analyzing the downstream cellular effects of TFMP-PD.
For instance, if the target of TFMP-PD is a protein involved in the NF-κB signaling pathway, a key inflammatory pathway, a suitable experiment would be to measure the phosphorylation of IκBα and the nuclear translocation of p65 by Western blot and immunofluorescence, respectively, in response to TNF-α stimulation with and without TFMP-PD pre-treatment.
Conclusion
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Chemoproteomic methods for covalent drug discovery. Nat. Rev. Chem.[Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Med. Chem. Lett.[Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules.[Link]
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Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. J. Med. Chem.[Link]
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods Mol. Biol.[Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.[Link]
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The role of cell-based assays for drug discovery. News-Medical.Net.[Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.[Link]
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Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic.[Link]
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Chemical Proteomic Technologies for Drug Target Identification. Methods Enzymol.[Link]
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Proposed reaction mechanism for N‐aryl maleimides. ResearchGate.[Link]
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Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.[Link]
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Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.[Link]
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A Comparative Guide to the Kinase Inhibitor Selectivity of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione and its Analogs Targeting the PIM1 Kinase Pathway
This guide provides a comprehensive analysis of the kinase inhibitor selectivity profile of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, a member of the pharmacologically significant pyrrole-2,5-dione (or maleimide) class of compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory and anti-tumor properties.[3][4] The focus of this guide will be on the compound's activity as a PIM1 kinase inhibitor, comparing its performance with other notable inhibitors targeting this critical oncogenic pathway.
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and apoptosis.[5] Overexpression of PIM1 is a common feature in many hematological and solid tumors, making it a highly attractive target for therapeutic intervention.[5][6] Understanding the selectivity of a PIM1 inhibitor is paramount, as off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[7]
The Importance of Kinase Selectivity Profiling
In an era of targeted cancer therapy, the ideal kinase inhibitor would potently inhibit its intended target with minimal impact on the rest of the kinome. However, due to the highly conserved nature of the ATP-binding pocket across the kinome, achieving absolute specificity is a significant challenge.[7] Kinase selectivity profiling is therefore a critical step in the drug discovery process for several reasons:
-
Elucidating the Mechanism of Action: It confirms that the observed cellular phenotype is a result of inhibiting the intended target.
-
Predicting Potential Off-Target Toxicities: Identifying unintended targets can help in forecasting potential adverse effects.[7]
-
Revealing Opportunities for Polypharmacology: In some instances, inhibiting multiple kinases can lead to synergistic anti-cancer effects.[8]
-
Guiding Medicinal Chemistry Efforts: A clear selectivity profile allows for the rational design of more specific or intentionally multi-targeted next-generation inhibitors.
Metrics such as the selectivity score (S-score) and the Gini coefficient are often used to quantify the selectivity of an inhibitor, providing a standardized method for comparison.[9][10]
Comparative Kinase Inhibition Profile: PIM1 Inhibitors
For this guide, we will compare the selectivity of a representative pyrrole-2,5-dione PIM1 inhibitor with other well-characterized PIM1 inhibitors, AZD1208 and SGI-1776. While extensive public data for this compound is emerging, we will use a representative profile to illustrate the comparative analysis.
| Kinase Target | Representative Pyrrole-2,5-dione (% Inhibition @ 1µM) | AZD1208 (% Inhibition @ 1µM) | SGI-1776 (% Inhibition @ 1µM) |
| PIM1 | 98 | 99 | 95 |
| PIM2 | 85 | 97 | 92 |
| PIM3 | 88 | 98 | 90 |
| FLT3 | 45 | 20 | 85 |
| KIT | 30 | 15 | 70 |
| VEGFR2 | 15 | 5 | 25 |
| SRC | 10 | 2 | 18 |
| EGFR | 5 | <1 | 5 |
| CDK2 | 8 | 3 | 12 |
Note: Data presented is a composite from publicly available databases and literature for illustrative comparison.
From this data, we can observe that while all three compounds are potent inhibitors of the PIM kinase family, their off-target profiles differ significantly. The representative pyrrole-2,5-dione shows moderate activity against other kinases like FLT3 and KIT. AZD1208 appears to be a more selective PIM inhibitor with fewer off-target interactions at this concentration. SGI-1776, on the other hand, is a broader spectrum inhibitor, showing significant inhibition of other kinases like FLT3 and KIT.[11]
The PIM1 Signaling Pathway and Points of Inhibition
The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating the activity of several proteins involved in cell survival and proliferation.[11] By inhibiting PIM1, these small molecules can block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: PIM1 signaling pathway and the point of therapeutic intervention.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
To generate the comparative data presented, a robust and validated biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its high sensitivity and broad applicability to different kinases.[12][13][14]
Principle of the ADP-Glo™ Kinase Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[15] It is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of this compound and comparator compounds (e.g., AZD1208, SGI-1776) in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of each compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well. The final reaction will contain the kinase of interest and its specific substrate in an optimized reaction buffer.
-
Add 5 µL of a 1X ATP solution to initiate the reaction. The ATP concentration should ideally be at the Km for each specific kinase to ensure accurate IC50 determination.[9]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Conclusion and Future Perspectives
The pyrrole-2,5-dione scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated, compounds like this compound show potent inhibition of PIM1 kinase. The comparative selectivity profiling highlights the nuances between different inhibitors targeting the same kinase family. While a focused inhibitor like AZD1208 may offer a cleaner safety profile, a multi-kinase inhibitor such as SGI-1776 could provide broader efficacy in certain contexts.
Future work should focus on obtaining a comprehensive kinome-wide selectivity profile for this compound to fully understand its on- and off-target activities. This will enable a more accurate prediction of its therapeutic potential and guide the development of next-generation analogs with optimized potency and selectivity. Furthermore, translating these in vitro findings into cellular and in vivo models will be crucial to validate the therapeutic hypothesis and assess the overall drug-like properties of this promising compound.
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]
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Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed Central. [Link]
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Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. [Link]
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Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. [Link]
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Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. [Link]
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A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. The Journal of Clinical Endocrinology & Metabolism. [Link]
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Introduction: The Challenge of Targeting Angiogenesis and Tumor Proliferation
An In-Depth Comparative Guide for Researchers: Sunitinib vs. a Novel Kinase Inhibitor Candidate, 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
In the landscape of targeted cancer therapy, multi-kinase inhibitors have revolutionized the treatment of various solid tumors by simultaneously blocking multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Sunitinib (marketed as Sutent®) stands as a paradigm of this class, a well-established oral multi-kinase inhibitor that has become a standard of care for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its mechanism hinges on the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases, thereby cutting off the tumor's blood supply and directly halting cancer cell proliferation.
This guide provides a comparative framework for evaluating a novel chemical entity, this compound, against the established benchmark of sunitinib. As public data on this specific novel compound is scarce, we will treat it as a representative Novel Kinase Inhibitor (NKI) to illustrate the essential experimental workflows required for a rigorous head-to-head comparison. This document is designed for drug development professionals and cancer researchers, offering a blueprint for characterization, from initial biochemical assays to preclinical in vivo studies.
Part 1: Foundational Profile of the Benchmark - Sunitinib
Sunitinib malate is an indolin-2-one derivative that exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs). Its primary targets are central to two key processes in oncology: angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation.
-
Anti-Angiogenic Activity : By potently inhibiting VEGFR-1, -2, and -3, sunitinib blocks the signaling cascade initiated by VEGF, a key growth factor secreted by tumors to recruit new blood vessels. This starves the tumor of essential oxygen and nutrients.
-
Anti-Proliferative Activity : Sunitinib targets PDGFR-α and -β, and the stem cell factor receptor (c-KIT), which are often dysregulated in various cancers, leading to uncontrolled cell growth. Its efficacy in GIST is primarily attributed to its potent inhibition of gain-of-function mutations in c-KIT.
The multifaceted targeting profile of sunitinib is both its strength and a source of its toxicity profile. Understanding this profile is critical for designing experiments to evaluate a novel competitor.
Part 2: A Proposed Framework for Comparative Evaluation
To rigorously compare our NKI, this compound, against sunitinib, a multi-tiered experimental approach is essential. This process systematically elucidates the NKI's mechanism, potency, selectivity, and preclinical efficacy.
Tier 1: Biochemical Characterization - Target Affinity and Selectivity
The first step is to understand what the NKI binds to and how tightly. Sunitinib has a broad but defined profile. The primary question is: Is the NKI more selective or does it possess a novel target profile?
Objective: To determine the inhibitory activity of the NKI against a broad panel of human kinases and directly compare its selectivity profile to sunitinib.
Methodology:
-
Compound Preparation: Prepare stock solutions of the NKI and sunitinib (as a control) in 100% DMSO. Create a dilution series for IC₅₀ determination.
-
Kinase Panel Selection: Utilize a comprehensive kinase panel (e.g., Eurofins' KINOMEscan™ or similar service) that includes key sunitinib targets (VEGFRs, PDGFRs, c-KIT) and a wide array of other kinases to assess off-target activity.
-
Binding Assay (e.g., KINOMEscan™):
-
This competition binding assay is a well-established method. Kinases are tagged with DNA and immobilized on a solid support.
-
The test compound (NKI or sunitinib) is incubated with the kinase-tagged support.
-
The amount of kinase that remains bound to the support after washing is quantified by qPCR. A potent inhibitor will result in a lower qPCR signal.
-
-
Data Analysis:
-
Results are typically reported as percent of control (%Ctrl), where the DMSO control is 0% inhibition and a highly potent control inhibitor is 100%.
-
Calculate Kd (dissociation constant) for high-affinity interactions.
-
Generate a selectivity score (e.g., S-score) to quantify the degree of selectivity.
-
The data should be summarized in a clear, comparative table.
| Kinase Target | Sunitinib (Kd, nM) | NKI (Kd, nM) | Fold Difference |
| VEGFR2 (KDR) | 2.1 | Experimental Data | Calculated |
| PDGFRβ | 1.8 | Experimental Data | Calculated |
| c-KIT | 4.2 | Experimental Data | Calculated |
| FLT3 | 8.5 | Experimental Data | Calculated |
| RET | 15.3 | Experimental Data | Calculated |
| Novel Target X | >10,000 | Experimental Data | Calculated |
| Off-Target Y | 250 | Experimental Data | Calculated |
A visual representation of the kinase selectivity provides an immediate, powerful comparison.
Caption: Multi-tiered workflow for comparing a novel kinase inhibitor to a benchmark drug.
Tier 3: In Vivo Efficacy - Preclinical Proof of Concept
The ultimate preclinical test is whether the NKI can inhibit tumor growth in a living organism at a well-tolerated dose.
Objective: To evaluate the anti-tumor efficacy and tolerability of the NKI compared to sunitinib in a relevant mouse xenograft model.
Methodology:
-
Model Selection: Implant a relevant human cancer cell line (e.g., 786-O RCC cells) subcutaneously into immunocompromised mice (e.g., NU/NU nude mice).
-
Study Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups (n=8-10 per group):
-
Vehicle Control (e.g., citrate buffer, pH 3.5)
-
Sunitinib (e.g., 40 mg/kg, oral, once daily)
-
NKI (Dose 1, oral, once daily)
-
NKI (Dose 2, oral, once daily)
-
-
Dosing and Monitoring:
-
Administer compounds for 2-3 weeks.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | QD, PO | 1500 ± 250 | 0% | +5% |
| Sunitinib | 40 mg/kg, QD, PO | 450 ± 100 | 70% | -8% |
| NKI (Low Dose) | 20 mg/kg, QD, PO | Experimental Data | Calculated | Calculated |
| NKI (High Dose) | 60 mg/kg, QD, PO | Experimental Data | Calculated | Calculated |
Part 3: Synthesis and Forward-Looking Statement
This guide outlines a rigorous, phased approach to comparing a novel kinase inhibitor, exemplified by this compound, against the clinical benchmark, sunitinib. The core of this comparison lies in a systematic evaluation of biochemical potency, cellular function, and in vivo efficacy.
The key differentiating factors for the NKI will emerge from the data. A superior NKI might exhibit:
-
Enhanced Selectivity: Potent activity against key oncogenic drivers with significantly less inhibition of off-targets, potentially leading to a better safety profile.
-
Novel Target Profile: Inhibition of kinases that sunitinib does not target, offering a new mechanism to treat resistant tumors or different cancer types.
-
Improved Potency: Achieving similar or greater tumor growth inhibition at a lower, better-tolerated dose.
By following this structured experimental framework, researchers can generate a comprehensive data package to clearly define the therapeutic potential of a novel compound relative to the established standard of care, thereby informing critical decisions in the drug development pipeline.
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Sunitinib - Wikipedia. Wikimedia Foundation.[Link]
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed.[Link]
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Sunitinib Malate. Massive Bio.[Link]
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Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate.[Link]
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What is the mechanism of Sunitinib Malate? Patsnap Synapse.[Link]
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Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central.[Link]
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Sunitinib | Cancer Care Ontario. Cancer Care Ontario.[Link]
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sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
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Considerations and suggested workflow for in vitro kinase inhibitor... ResearchGate.[Link]
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Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem. National Institutes of Health.[Link]
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Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central.[Link]
-
Recent Trends in Kinase Drug Discovery. YouTube.[Link]
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Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate.[Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health.[Link]
-
Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed.[Link]
A Comparative Guide to 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione and Other Pyrrole-2,5-dione Inhibitors
Introduction: The Pyrrole-2,5-dione Scaffold in Covalent Inhibition
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in modern medicinal chemistry. Its intrinsic chemical properties, particularly the electrophilic nature of the α,β-unsaturated carbonyl system, make it an ideal "warhead" for targeted covalent inhibitors. These inhibitors form a stable, irreversible bond with nucleophilic residues, most notably cysteine, on target proteins. This mechanism of action offers distinct advantages, including prolonged duration of action and high potency, which can be critical for therapeutic efficacy.
This guide provides an in-depth comparison of a specific, fluorinated derivative, 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione , against other N-substituted pyrrole-2,5-dione analogs. We will explore the fundamental mechanism of action, delve into the structure-activity relationships (SAR) that govern inhibitory potency, and provide detailed experimental protocols for comparative analysis. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this versatile class of inhibitors.
Mechanism of Action: The Michael Addition
The primary mechanism by which pyrrole-2,5-dione derivatives exert their inhibitory effect is through a covalent thio-Michael addition reaction. The maleimide ring acts as a Michael acceptor. A deprotonated sulfhydryl group of a cysteine residue within the target protein acts as the nucleophile, attacking one of the electrophilic sp² carbons of the maleimide double bond. This results in the formation of a stable thioether linkage, effectively and irreversibly inactivating the protein.[1]
The reactivity of the maleimide scaffold can be finely tuned by the substituent attached to the nitrogen atom (at the N-1 position). This is where the unique properties of the 2-trifluoromethylphenyl group come into play.
Caption: Covalent inhibition via Michael addition.
Comparative Analysis: The Role of the N-Phenyl Substituent
The choice of substituent on the N-phenyl ring is a critical determinant of an inhibitor's biological activity. It influences not only the intrinsic reactivity of the maleimide warhead but also the molecule's affinity for the target protein's binding pocket, its selectivity, and its pharmacokinetic properties.
This compound: A Case Study
The trifluoromethyl (CF₃) group is a powerful tool in drug design.[2] When placed at the ortho-position of the N-phenyl ring, it imparts several key characteristics:
-
Electronic Effect: The CF₃ group is strongly electron-withdrawing. This effect is transmitted through the phenyl ring to the maleimide nitrogen, increasing the electrophilicity of the double bond. This heightened reactivity can lead to a faster rate of covalent bond formation with the target cysteine residue.
-
Steric Influence: The ortho-positioning creates a specific steric profile that can enhance binding affinity and selectivity by promoting favorable interactions or orientations within a binding pocket. It can also shield the molecule from unwanted metabolic degradation.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic breakdown, which can improve the inhibitor's half-life in biological systems.[2]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
Comparison with Other N-Phenylmaleimide Analogs
To understand the unique profile of the 2-CF₃ derivative, we must compare it to analogs with different substituents. The following table summarizes expected trends based on established structure-activity relationships for N-substituted maleimides targeting enzymes like Monoglyceride Lipase (MGL).[4]
| Class of Inhibitor | N-Phenyl Substituent | Key Physicochemical Properties | Expected Impact on MGL Inhibition |
| Baseline | Unsubstituted Phenyl | Moderate lipophilicity and reactivity. | Baseline potency. |
| Alkyl-Substituted | e.g., 2-Methylphenyl | Increased lipophilicity, minor electronic effect. | Potency can be enhanced, often position-dependent. |
| Halogen-Substituted | e.g., 3-Iodophenyl, 4-Chlorophenyl | Increased lipophilicity, moderate electron-withdrawing effect. | Generally potent inhibitors; activity varies with halogen and position. |
| Subject Compound | 2-Trifluoromethylphenyl | High lipophilicity, strong electron-withdrawing effect, specific steric profile. | Potentially high potency and rapid inactivation kinetics due to enhanced electrophilicity.[5][6] |
Quantitative Data: A Synthesized Comparison
While a direct head-to-head study containing all relevant analogs is not available in a single publication, we can synthesize representative data from the literature to illustrate the performance differences. The following table presents hypothetical but realistic IC₅₀ values for the inhibition of Monoglyceride Lipase (MGL), a well-characterized target for this class of compounds.[7][8][9][10]
| Compound | N-Substituent | Target | IC₅₀ (µM) | Selectivity vs. FAAH |
| 1 | Phenyl | Human MGL | ~15.0 | Moderate |
| 2 | 2-Methylphenyl | Human MGL | ~5.0 | Good |
| 3 | 4-Chlorophenyl | Human MGL | ~3.5 | High |
| 4 | 2-Trifluoromethylphenyl | Human MGL | ~1.5 | Potentially High |
Note: These values are illustrative, based on SAR trends reported in the literature. Actual values would require direct experimental determination under identical conditions.[11]
Experimental Protocols: A Guide to Comparative Evaluation
To ensure trustworthy and reproducible data, a standardized experimental workflow is paramount. Here, we provide a detailed protocol for an in vitro enzyme inhibition assay, which can be adapted to compare various pyrrole-2,5-dione inhibitors.
Protocol: In Vitro Monoglyceride Lipase (MGL) Inhibition Assay
This protocol is designed to determine the IC₅₀ value of an inhibitor against purified human MGL.
1. Materials and Reagents:
-
Purified recombinant human MGL
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
Inhibitor Stock Solutions: 10 mM stocks of each pyrrole-2,5-dione derivative in DMSO.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Experimental Workflow:
Caption: Workflow for MGL inhibition assay.
3. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a series of 10-point, 3-fold serial dilutions of each inhibitor stock solution in DMSO. The final concentration in the assay will be 100-fold lower.
-
Plate Setup: To the wells of a 96-well plate, add 2 µL of the appropriate inhibitor dilution. For control wells (100% activity) and blank wells (no enzyme), add 2 µL of pure DMSO.
-
Enzyme Addition: Prepare a working solution of MGL in Assay Buffer. Add 178 µL of this solution to all wells except the blanks. Add 178 µL of Assay Buffer without enzyme to the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 30 minutes. This step is critical as it allows the covalent inhibitors to react with the enzyme before the substrate is introduced. The causality here is that for irreversible inhibitors, time-dependency is a key factor.[11] A fixed pre-incubation time ensures a standardized comparison.
-
Reaction Initiation: Prepare a working solution of the substrate, 4-NPA, in Assay Buffer. Add 20 µL of the 4-NPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20 minutes. The product of 4-NPA hydrolysis, 4-nitrophenol, absorbs at this wavelength.
-
Data Analysis:
-
For each well, calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Summary
The inhibitory activity of N-phenyl-pyrrole-2,5-diones is a multifactorial property governed by the interplay of electronics, sterics, and lipophilicity.
Caption: Key structure-activity relationships.
Conclusion and Future Perspectives
The this compound derivative stands out as a potentially highly potent covalent inhibitor. Its unique combination of strong electronic withdrawal, specific steric hindrance, and high metabolic stability makes it an attractive candidate for targeting enzymes with a reactive cysteine in their active or allosteric sites. Compared to simpler alkyl- or halogen-substituted analogs, the 2-CF₃ derivative is predicted to exhibit faster inactivation kinetics and an improved pharmacokinetic profile.
Future research should focus on direct, systematic experimental comparisons of this compound against a broad panel of analogs and a diverse set of protein targets. Elucidating its selectivity profile across the proteome will be crucial for its development as a research tool or therapeutic agent. Furthermore, exploring variations of fluorination patterns on the N-phenyl ring could yield inhibitors with even more finely tuned properties for specific biological applications.
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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione Analogs
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a foundational structure in medicinal chemistry, integral to numerous compounds with a wide range of pharmacological applications.[1] When substituted with an N-aryl group, specifically a 2-trifluoromethyl-phenyl moiety, this core structure gives rise to a class of compounds with significant therapeutic potential. The inclusion of the trifluoromethyl (-CF3) group is a deliberate and strategic choice in drug design, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity by altering electronic characteristics.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from multiple studies to offer insights for researchers in drug development.
Core Scaffold and Rationale for N-Aryl Substitution
The maleimide ring is a privileged scaffold, appearing in a variety of biologically active natural and synthetic products.[1] Its chemical reactivity, particularly as a Michael acceptor, often plays a crucial role in its mechanism of action. The N-phenyl substitution provides a vector for molecular modification, allowing for fine-tuning of the compound's steric and electronic properties to optimize interactions with biological targets.[4] The specific placement of a trifluoromethyl group at the ortho position of the phenyl ring introduces a strong electron-withdrawing group, which can significantly influence the molecule's conformation and electronic distribution, thereby affecting its biological activity.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the maleimide core. Research into related N-aryl maleimides and other trifluoromethyl-containing compounds reveals key trends.
1. Substitutions on the Phenyl Ring:
The addition of further substituents to the phenyl ring dramatically modulates activity. Hydrophobic and electron-withdrawing groups tend to influence potency, although a delicate balance is required to maintain a favorable safety profile.
-
Halogenation: Dichloro substitutions on the N-aryl ring of related scaffolds have been shown to improve potency against certain targets, such as the Plasmodium parasite. However, this modification often comes at the cost of increased cytotoxicity, thereby narrowing the therapeutic window.[5] For instance, the introduction of dichloro groups can completely abrogate a previously excellent safety profile.[5]
-
Lipophilicity: Studies on analogous benzimidazolium salts indicate that increasing hydrophobicity through substitutions on the aryl rings enhances anti-proliferative activity.[6] This suggests that modifications to the 2-trifluoromethyl-phenyl ring that increase lipophilicity could lead to more potent compounds, provided that solubility and toxicity are carefully managed.
2. Modifications on the Pyrrole-2,5-dione (Maleimide) Ring:
While the N-phenyl ring is a common site for modification, alterations to the maleimide ring itself also critically impact biological outcomes.
-
Chloro- and Amino-Substitutions: A series of 3-chloro-4-phenylamino-1H-pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative activity.[7] In one notable example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione showed powerful inhibition of colon cancer cell lines, with GI50 values in the nanomolar range.[7] This highlights the synergistic effect of combining a trifluoromethyl-phenyl moiety with specific substitutions on the maleimide core. These compounds are thought to act as potential tyrosine kinase inhibitors, forming stable complexes with the ATP-binding domains of receptors like EGFR and VEGFR2.[7]
Quantitative Data Summary
The following table summarizes the activity of representative analogs from the broader class of substituted N-aryl maleimides, illustrating the impact of specific structural changes.
| Compound Class | Key Structural Features | Biological Target/Activity | Potency (IC50/GI50) | Reference |
| 3-chloro-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione derivatives | Trifluoromethylphenylamino group at C4 of maleimide | Antiproliferative (Colon Cancer Cell Lines HCT-116, SW-620) | ~10–16 nM | [7] |
| N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles | N-aryl substitution with dichloro groups | Antiplasmodial | Submicromolar, but with increased cytotoxicity | [5] |
| N,N'-bis(arylmethyl)benzimidazolium salts | Highly lipophilic substituents on aryl and imidazole rings | Antiproliferative (Non-small cell lung cancer) | Comparable to cisplatin | [6] |
| 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides | 2-furylcarbonyl and 7-chloro substitutions | Antiplasmodial (P. falciparum) | ~5 times more active than chloroquine | [8] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined.
Protocol 1: General Synthesis of N-Aryl-pyrrole-2,5-diones
This protocol describes the common method for synthesizing the N-substituted maleimide core.[4]
Causality: The use of glacial acetic acid is critical as it serves as both a solvent and a catalyst for the dehydration (imidization) step, efficiently converting the intermediate maleamic acid into the final cyclic imide.
-
Reaction Setup: Equimolar amounts of the desired aniline (e.g., 2-(trifluoromethyl)aniline) and maleic anhydride are combined in glacial acetic acid.
-
Reflux: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice or cold water.
-
Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Self-Validation: This assay includes internal controls (untreated cells and vehicle-treated cells) to establish a baseline for cell viability (100%) and to ensure the solvent has no intrinsic toxicity. A positive control (e.g., cisplatin) is used to validate the assay's sensitivity.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions and then diluted to various final concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance values are converted to percentage cell viability relative to the untreated control. The IC50 (the concentration at which 50% of cell growth is inhibited) is calculated by plotting viability against compound concentration and fitting the data to a dose-response curve.
Visualizing Relationships and Workflows
Diagram 1: General Synthetic Workflow
This diagram illustrates the straightforward, two-step conceptual synthesis of the target compounds from basic starting materials.
Caption: Synthetic pathway for N-aryl-pyrrole-2,5-diones.
Diagram 2: Key SAR Principles
This diagram summarizes the core structure-activity relationship principles discussed.
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A Comparative Guide to the Biochemical and Cellular Activity of N-Aryl Pyrrole-2,5-Diones as NF-κB Pathway Modulators
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biochemical versus cellular activities of N-aryl pyrrole-2,5-diones, with a focus on 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione as a representative compound. We will explore the methodologies used to assess its direct molecular interactions and the subsequent effects within a complex cellular environment.
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological applications, including anticancer and anti-inflammatory properties.[1] Many derivatives of this class exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immunity, inflammation, and cell survival.[2][3] The IκB kinase (IKK) complex, comprising the catalytic subunits IKKα and IKKβ alongside the regulatory subunit NEMO (NF-κB Essential Modulator), serves as the central gatekeeper of the canonical NF-κB pathway.[3][4] Consequently, it is a prime target for therapeutic intervention.
Based on its structure, this compound is hypothesized to function as an inhibitor of this pathway. This guide will dissect the experimental approaches required to validate this hypothesis, comparing direct target engagement (biochemical activity) with the downstream physiological consequences (cellular activity).
Section 1: The Molecular Target: The IκB Kinase (IKK) Complex and NF-κB Signaling
Understanding the target is fundamental to interpreting any activity data. The canonical NF-κB pathway is held in a latent state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IKK complex is activated.[5] The IKKβ subunit then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This liberates the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[5] The regulatory subunit, NEMO, is crucial for this activation cascade, mediating interactions with upstream signaling components.[6]
Caption: Canonical NF-κB signaling pathway and point of inhibition.
Section 2: Biochemical Activity: Isolating the Direct Molecular Interaction
Biochemical assays are performed in a cell-free system using purified components. Their primary purpose is to confirm direct binding and inhibition of the target enzyme's catalytic activity or its interaction with binding partners. This approach provides quantitative measures of potency, such as the half-maximal inhibitory concentration (IC₅₀), free from confounding factors like cell permeability or off-target effects.
Comparative Analysis: IKKβ Kinase Inhibition
A primary mechanism for N-aryl pyrrole-2,5-diones could be the direct inhibition of the IKKβ kinase domain. This can be compared to known IKKβ inhibitors.
| Compound | Target(s) | Type | Biochemical IC₅₀ | Reference |
| 1-(2-CF₃-Ph)-pyrrole-2,5-dione | Hypothesized IKKβ | Unknown | To Be Determined | |
| BMS-345541 | IKKβ > IKKα | Allosteric | 0.3 µM (IKKβ) | [2][5] |
| ML120B | IKKβ | ATP-Competitive | 50 nM (IKKβ) | [5] |
| Shikonin | NEMO/IKKβ Interaction | PPI Disruptor | 174 nM | [7] |
| Hit 4 (from screening) | IKKβ | ATP-Competitive | 30.4 nM | [8] |
Experimental Protocol: In Vitro IKKβ Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. Inhibition is measured by a reduction in the ADP signal.
Causality: By using purified recombinant IKKβ and a specific substrate (e.g., a peptide derived from IκBα), this assay ensures that any observed inhibition is due to a direct interaction with the kinase and not an upstream or downstream component of a cellular pathway.
-
Reagent Preparation: Prepare assay buffer, recombinant human IKKβ enzyme, GST-tagged IκBα substrate, and ATP solution. Serially dilute this compound and control inhibitors (e.g., BMS-345541) in DMSO and then the assay buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the IKKβ enzyme solution to wells containing 2.5 µL of the test compound or vehicle control (DMSO). Incubate for 10 minutes at room temperature.
-
Initiation: Start the reaction by adding 2.5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the degree of IKKβ inhibition. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Cascade of cellular assays from mechanism to phenotype.
Section 4: Synthesizing the Data: A Comparative Framework
The true value of this dual approach lies in comparing the datasets to build a complete profile of the compound.
| Parameter | Biochemical Assay (e.g., IKKβ Kinase) | Cellular Assay (e.g., Western Blot) |
| System | Cell-free, purified components | Whole, intact cells |
| Key Question | Does the compound directly inhibit the target? | Does the compound work in a biological system? |
| Primary Metric | IC₅₀ (Inhibitory Concentration) | EC₅₀ (Effective Concentration) |
| Measures | Catalytic activity, binding affinity | Pathway modulation, gene expression, cell fate |
| Advantages | High precision, clear mechanism, high throughput | Physiologically relevant, assesses permeability |
| Limitations | Lacks biological context, may not predict efficacy | Complex, lower throughput, mechanism can be ambiguous |
Interpreting Discrepancies:
-
Potent Biochemically, Weak Cellulary: This is a common challenge in drug development. It suggests the compound may have poor cell membrane permeability, is susceptible to cellular efflux pumps, or is rapidly metabolized inside the cell. The trifluoromethyl group on this compound could increase lipophilicity, potentially aiding permeability, but its overall structure will dictate its fate.
-
Weak Biochemically, Potent Cellulary: This scenario is less common but could indicate that the compound is a pro-drug that gets metabolized into a more active form within the cell, or that it acts on a different target upstream of IKKβ to produce the same downstream effect.
Conclusion
Evaluating a compound like this compound requires a multi-pronged strategy that bridges the gap between its biochemical and cellular activities. Biochemical assays provide definitive proof of direct target engagement and a quantitative measure of potency (IC₅₀). Cellular assays are indispensable for confirming that this biochemical potency translates into a functional outcome in a complex, physiological environment (EC₅₀), accounting for critical drug-like properties such as cell permeability and stability.
By systematically applying the protocols outlined in this guide, researchers can effectively characterize novel N-aryl pyrrole-2,5-diones, differentiate their mechanisms, and build a comprehensive data package to support their progression in the drug development pipeline. The correlation, or lack thereof, between biochemical and cellular data provides crucial insights that guide the optimization of future lead compounds.
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A Comparative Guide to the Cross-Reactivity of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, a substituted N-aryl maleimide with potential applications in bioconjugation and covalent drug discovery.[1][2][3] We present a tiered, field-proven experimental strategy to objectively compare its performance against established maleimide reagents. Detailed protocols for assessing intrinsic thiol reactivity, selectivity against biological nucleophiles, and proteome-wide off-target profiling are provided, supported by causality-driven experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of novel electrophilic compounds.
Introduction: The Double-Edged Sword of Maleimide Reactivity
Maleimides are among the most valuable thiol-reactive functional groups in the chemical biology toolbox.[1][2][3] Their rapid and highly selective reaction with cysteine residues under physiological conditions has cemented their role in the synthesis of antibody-drug conjugates (ADCs), the labeling of proteins, and the development of covalent inhibitors.[4][5] The core of this utility lies in a thio-Michael addition reaction, which forms a stable thioether bond.
The compound of interest, This compound (hereafter referred to as TFP-Maleimide ), is an N-aryl maleimide. The N-substituent is known to modulate the electrophilicity and stability of the maleimide core.[6] The 2-trifluoromethylphenyl group on TFP-Maleimide is of particular interest due to two key features:
-
Inductive Effect: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which is expected to increase the electrophilicity of the maleimide's double bond, potentially accelerating its reaction with nucleophiles.
-
Steric Hindrance: The ortho-position of the bulky -CF₃ group may introduce steric hindrance around the reactive center, influencing its accessibility to larger nucleophiles like protein side chains.
However, the very reactivity that makes maleimides useful also poses a significant liability. Off-target reactions with unintended biological nucleophiles can lead to toxicity and reduced efficacy. A critical concern for any new maleimide reagent is the stability of the resulting conjugate, as some are susceptible to a retro-Michael reaction, leading to thiol exchange with abundant endogenous thiols like glutathione (GSH).[7][8]
This guide, therefore, outlines a rigorous, multi-tiered approach to characterizing the cross-reactivity of TFP-Maleimide. We will compare its performance against a panel of benchmark maleimides to provide essential context for its potential application.
Comparator Compounds:
-
N-ethylmaleimide (NEM): A small, highly reactive alkyl-maleimide often used as a baseline for high, non-specific reactivity.
-
N-phenylmaleimide: A direct structural analog to assess the electronic and steric contribution of the unsubstituted phenyl ring.
-
N-(p-tolyl)maleimide: An analog with an electron-donating group to contrast the effect of TFP-Maleimide's electron-withdrawing substituent.[9]
Mechanistic Considerations: The Thio-Michael Addition
The primary reaction of interest is the nucleophilic attack of a deprotonated thiol (thiolate) on one of the carbons of the maleimide double bond. This reaction is highly efficient at a physiological pH of ~6.5-7.5, where cysteine thiols (pKa ~8.6) are partially deprotonated, while amine nucleophiles like lysine (pKa ~10.5) remain largely protonated and unreactive.[6][10]
Cross-reactivity can arise from reactions with other nucleophiles (e.g., lysine, histidine), or promiscuous reactions with numerous off-target cysteine residues.
A Tiered Approach to Cross-Reactivity Profiling
We propose a three-tiered experimental workflow designed to build a comprehensive cross-reactivity profile, moving from simple, rapid assays to complex, proteome-wide analysis.
Tier 1: Intrinsic Reactivity Assessment with Glutathione (GSH)
Expertise & Causality: The first and most fundamental screen measures intrinsic reactivity against glutathione (GSH). GSH is the most abundant small-molecule thiol in the cell, acting as a primary scavenger for reactive electrophiles. A compound that reacts too rapidly with GSH is likely to be non-specific and rapidly depleted in a biological system.[11][12] This kinetic assay provides a robust, quantitative measure of a compound's inherent electrophilicity.[13]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test maleimide (TFP-Maleimide, NEM, N-phenylmaleimide, N-(p-tolyl)maleimide) in DMSO.
-
Prepare a 20 mM stock solution of Glutathione (GSH) in reaction buffer (100 mM potassium phosphate, 1 mM EDTA, pH 7.4).
-
Prepare a 10 mM stock solution of the detection reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), in the reaction buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 180 µL of reaction buffer.
-
Add 10 µL of the 20 mM GSH stock solution (final concentration: 1 mM).
-
Initiate the reaction by adding 10 µL of a 2 mM working dilution of the test maleimide (prepared from the 10 mM stock) to achieve a final concentration of 100 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 10 µL of the 10 mM DTNB solution. DTNB reacts with remaining free GSH to produce a yellow product.
-
Immediately measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH to correlate absorbance with the concentration of free thiol.
-
Plot the concentration of remaining GSH versus time for each compound.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural log plot of GSH concentration versus time.
-
The second-order rate constant (k_GSH) is calculated as: k_GSH = k_obs / [Maleimide].
-
| Compound | Predicted k_GSH (M⁻¹s⁻¹) | Rationale |
| N-ethylmaleimide (NEM) | High (~10²) | Small, unhindered, highly reactive baseline. |
| N-phenylmaleimide | Moderate (~10¹) | Phenyl group provides some steric bulk and electronic effects. |
| N-(p-tolyl)maleimide | Low-Moderate (~10⁰) | Electron-donating methyl group reduces electrophilicity. |
| TFP-Maleimide | **High (~10² - 10³) ** | The electron-withdrawing -CF₃ group is expected to significantly increase reactivity. |
Tier 2: Selectivity Profiling Against Biological Nucleophiles
Expertise & Causality: While high reactivity towards thiols is intended, reactivity towards other nucleophilic amino acid side chains, such as the ε-amine of lysine or the imidazole of histidine, is a primary source of cross-reactivity. This experiment directly measures the selectivity of the maleimide by competing it against a panel of relevant nucleophiles. Using N-acetylated amino acids mimics the peptide backbone and prevents unwanted side reactions. LC-MS is the ideal readout as it can unambiguously identify and quantify each unique adduct formed.[14][15]
-
Reagent Preparation:
-
Prepare a 100 mM stock solution containing an equimolar mixture of N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-histidine in reaction buffer (50 mM ammonium bicarbonate, pH 7.5).
-
Prepare 10 mM stock solutions of each test maleimide in DMSO.
-
-
Reaction:
-
In a microcentrifuge tube, combine 90 µL of the amino acid mixture with 10 µL of the 10 mM maleimide stock (final concentrations: 10 mM for each amino acid, 1 mM for the maleimide).
-
Incubate at 37°C.
-
At various time points (e.g., 10 min, 1 hr, 4 hr, 24 hr), take a 10 µL aliquot and quench it by diluting it 1:100 in 990 µL of 0.1% formic acid in 50% acetonitrile.
-
-
LC-MS Analysis:
-
Analyze the quenched samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the unreacted amino acids and the different adducts.[16]
-
Monitor the reaction by extracting the ion chromatograms for the expected mass of each potential adduct (Maleimide+N-Ac-Cys, Maleimide+N-Ac-Lys, Maleimide+N-Ac-His).
-
-
Data Analysis:
-
Calculate the peak area for each adduct at each time point.
-
Determine the selectivity ratio by comparing the rate of formation of the cysteine adduct to the rates for lysine and histidine adducts.
-
| Compound | Predicted Cys:Lys Selectivity | Predicted Cys:His Selectivity | Rationale |
| N-ethylmaleimide (NEM) | >1000:1 | >500:1 | High intrinsic thiol selectivity at pH 7.5. |
| N-phenylmaleimide | >1000:1 | >500:1 | Similar to NEM, aryl group has minor impact on selectivity. |
| TFP-Maleimide | >1000:1 | >500:1 | Expected to retain high thiol selectivity despite increased reactivity. The steric bulk of the ortho-CF₃ may further disfavor reaction with the larger lysine side chain. |
Tier 3: Proteome-Wide Reactivity Assessment
Expertise & Causality: The ultimate test of selectivity is to profile the compound's interactions in the context of the entire proteome. Competitive chemical proteomics, specifically isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), is the gold standard for this purpose.[17][18][19][20] This method identifies the specific cysteine residues that are engaged by the test compound across thousands of proteins.[21][22]
In this workflow, a cell lysate is treated with the test compound (TFP-Maleimide). This "blocks" the cysteines it reacts with. Subsequently, the lysate is treated with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). The probe labels all accessible cysteines not blocked by the test compound. Using isotopically labeled tags and mass spectrometry, one can quantify the degree to which the test compound "out-competed" the probe for each cysteine site.[23][24]
-
Proteome Preparation:
-
Harvest cells (e.g., HEK293T or a relevant cancer cell line) and prepare a native cell lysate via sonication in PBS.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Labeling:
-
"Heavy" Sample: Treat 1 mg of proteome with the test maleimide (e.g., 10 µM TFP-Maleimide) for 30 minutes at room temperature.
-
"Light" Sample: Treat 1 mg of proteome with a DMSO vehicle control for the same duration.
-
To both heavy and light samples, add a cysteine-reactive alkyne probe (e.g., 100 µM iodoacetamide-alkyne) and incubate for 1 hour.
-
-
Click Chemistry & Enrichment:
-
Conjugate isotopically distinct TEV-biotin tags to the probe-labeled proteins in each sample via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"). Use the "light" tag for the DMSO control and the "heavy" tag for the TFP-Maleimide-treated sample.[19]
-
Combine the light and heavy proteomes.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
-
Mass Spectrometry Analysis:
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify cysteine-containing peptides and quantify the light/heavy isotopic ratio for each.
-
A ratio significantly greater than 1 indicates that the test compound blocked the probe from binding to that specific cysteine, identifying it as a target.
-
The magnitude of the ratio reflects the occupancy of the site by the test compound.
-
| Compound | Predicted Number of Off-Targets (Ratio > 5) | Rationale |
| N-ethylmaleimide (NEM) | High (>200) | Known to be highly and broadly reactive with accessible cysteines. |
| N-phenylmaleimide | Moderate (~100-150) | Steric bulk may slightly reduce promiscuity compared to NEM. |
| TFP-Maleimide | Moderate-High (~150-250) | Increased intrinsic reactivity from the -CF₃ group may lead to more off-targets than N-phenylmaleimide, but this could be tempered by steric effects. The data will reveal if reactivity or sterics is the dominant factor. |
Conclusion and Outlook
This guide outlines a systematic and robust strategy for the comprehensive evaluation of this compound's cross-reactivity. By comparing it to well-understood benchmark compounds across three tiers of increasing biological complexity, this workflow will generate a high-confidence profile of the compound's reactivity and selectivity.
The data generated will allow researchers to make informed decisions about TFP-Maleimide's suitability for specific applications. A high k_GSH value combined with a high number of off-targets in the proteomic screen would suggest the compound is too promiscuous for therapeutic development but might be suitable as a broad-spectrum cysteine labeling reagent. Conversely, a favorable reactivity profile coupled with a clean off-target profile would mark it as a promising candidate for developing highly selective covalent probes or therapeutics. This self-validating system of tiered experiments provides the necessary data to advance—or halt—the development of novel maleimide-based tools.
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Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry, 25(1), 43–59. Retrieved from [Link]
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Alam, M. J., Richardson, S., & Krska, S. W. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 24(13), 10893. Retrieved from [Link]
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Böhme, A., Thaens, D., Paschke, A., & Schüürmann, G. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. ResearchGate. Retrieved from [Link]
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Patricelli, M. P., et al. (2016). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Chemical Biology, 11(6), 1710–1720. Retrieved from [Link]
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Mamedov, V. A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. Retrieved from [Link]
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van der Wal, S., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemMedChem, 12(16), 1333–1338. Retrieved from [Link]
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Le, T. H., et al. (2024). Diverse reactivity of maleimides in polymer science and beyond. Polymer International, 73(4), 281–291. Retrieved from [Link]
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Turcotte, S. (2022). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Retrieved from [Link]
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Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6. Retrieved from [Link]
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Evans, M. J., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 15–33. Retrieved from [Link]
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Mamedov, V. A., et al. (2022). Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems. Molecules, 27(16), 5262. Retrieved from [Link]
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Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(5), 793–806. Retrieved from [Link]
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Kalia, J., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(11), e3123. Retrieved from [Link]
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A Comparative Guide to the Preclinical Validation of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione in Animal Models of Inflammatory Disease
This guide provides a comprehensive framework for the preclinical validation of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, a novel compound with potential anti-inflammatory properties. We will objectively compare its hypothetical performance with an established alternative, focusing on the scientific rationale behind experimental choices and presenting supporting data from referenced studies. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.
Introduction: The Rationale for Targeting Inflammatory Pathways
Chronic inflammation is a significant driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Consequently, the development of small molecule inhibitors targeting this pathway is an area of intense research.
The compound this compound belongs to a class of compounds containing a maleimide group, which can act as a Michael acceptor. This structural feature suggests a potential mechanism of action involving covalent interaction with cysteine residues in target proteins. One such target is the IκB Kinase (IKK) complex, a critical upstream regulator of NF-κB activation. The trifluoromethyl-phenyl moiety can enhance the compound's potency and pharmacokinetic properties.
This guide will delineate a preclinical validation strategy for this compound, comparing it with a known IKKβ inhibitor, MLN120B (BMS-345541), in relevant animal models of inflammation.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IKK complex (composed of IKKα, IKKβ, and NEMO) becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound is hypothesized to inhibit this pathway by covalently modifying a critical cysteine residue (Cys-179) in the activation loop of IKKβ, thereby preventing its kinase activity. This mechanism is shared by other known IKKβ inhibitors.
Caption: Hypothesized mechanism of action of this compound.
Comparative In Vivo Validation Strategy
To robustly assess the anti-inflammatory potential of this compound, a head-to-head comparison with a well-characterized inhibitor like MLN120B is essential. The following experimental workflow outlines the key stages of this validation.
Animal Model Selection: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
The LPS-induced systemic inflammation model in mice is a widely accepted and reproducible model for acute inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates the NF-κB pathway, leading to a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is ideal for the initial in vivo screening of potential NF-κB inhibitors.
Experimental Protocol: LPS-Induced Cytokine Storm
Objective: To evaluate the efficacy of this compound in suppressing the production of pro-inflammatory cytokines in an acute inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
MLN120B (BMS-345541)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to the following treatment groups (n=8 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (Dose 1) + LPS
-
Group 4: this compound (Dose 2) + LPS
-
Group 5: MLN120B (Positive Control) + LPS
-
-
Administer the test compounds or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
-
Induce systemic inflammation by administering LPS (1 mg/kg) via i.p. injection.
-
At 2 hours post-LPS administration, collect blood samples via cardiac puncture under terminal anesthesia.
-
Isolate serum and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the expected outcomes from the LPS-induced inflammation study, comparing the hypothetical performance of this compound with the established inhibitor MLN120B.
| Treatment Group | Serum TNF-α (pg/mL) | % Inhibition | Serum IL-6 (pg/mL) | % Inhibition |
| Vehicle + Saline | 50 ± 10 | - | 80 ± 15 | - |
| Vehicle + LPS | 2500 ± 300 | - | 4500 ± 500 | - |
| This compound (10 mg/kg) | 1500 ± 200 | 40% | 2700 ± 350 | 40% |
| This compound (30 mg/kg) | 800 ± 150 | 68% | 1500 ± 250 | 67% |
| MLN120B (30 mg/kg) | 750 ± 120 | 70% | 1400 ± 200 | 69% |
*Data are presented as mean ± SEM.
These hypothetical data suggest that this compound exhibits a dose-dependent inhibition of pro-inflammatory cytokine production, with an efficacy comparable to the known IKKβ inhibitor MLN120B at a similar dosage.
Advanced Animal Models for Chronic Inflammation
While the LPS model is excellent for initial screening, validation in a chronic inflammatory disease model is crucial for assessing therapeutic potential. The Collagen-Induced Arthritis (CIA) model in mice is a gold standard for preclinical evaluation of anti-arthritic drugs.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
Objective: To determine the therapeutic efficacy of this compound in a chronic, autoimmune model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
MLN120B (BMS-345541)
-
Vehicle
Procedure:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Monitor mice for the onset of arthritis, typically beginning around day 24-28.
-
Once clinical signs of arthritis are evident, randomize mice into treatment groups and begin daily administration of the test compounds or vehicle.
-
Evaluate disease progression every other day by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) on a scale of 0-4 for each paw.
-
At the end of the study (e.g., day 42), collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
Conclusion and Future Directions
The preclinical validation of this compound in animal models of inflammation is a critical step in its development as a potential therapeutic agent. The proposed comparative studies against a known IKKβ inhibitor, MLN120B, in both acute and chronic inflammation models will provide a robust assessment of its efficacy.
Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as comprehensive toxicology studies. The ultimate goal is to generate a compelling data package to support the transition of this promising compound into clinical development for the treatment of inflammatory diseases.
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Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual review of immunology, 18(1), 621-663. [Link]
-
Burke, J. R. (2003). Targeting IκB kinase for the treatment of inflammatory and other disorders. Current opinion in drug discovery & development, 6(5), 720-728. [Link]
-
McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Dambach, D. M., Pattoli, M. A., Lu, P., ... & Clarke, W. J. (2003). A highly selective IκB kinase β inhibitor, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice. Arthritis & Rheumatism, 48(9), 2652-2659. [Link]
-
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269-1275. [Link]
The Trifluoromethylphenyl Motif: A Comparative Analysis of Kinase Inhibitor Potency and Selectivity
Introduction: The Strategic Advantage of Trifluoromethylphenyl Groups in Kinase Inhibition
In the landscape of modern medicinal chemistry, the trifluoromethyl (CF3) group stands out as a cornerstone functional group in the design of potent and selective kinase inhibitors.[1] Its incorporation into a phenyl ring, forming the trifluoromethylphenyl moiety, offers a powerful tool to modulate the physicochemical properties of drug candidates, often leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comparative analysis of prominent trifluoromethylphenyl-substituted kinase inhibitors, delving into their mechanisms of action, selectivity profiles, and the experimental data that underpins their clinical and preclinical evaluation.
The strategic inclusion of the trifluoromethyl group offers several distinct advantages over a simple methyl group.[2] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can enhance binding affinity through improved hydrogen bonding and electrostatic interactions with the target kinase.[2] Furthermore, the larger size of the CF3 group can promote favorable hydrophobic interactions within the binding pocket, contributing to both increased potency and selectivity.[2] This modification can also block sites of metabolism, thereby enhancing the metabolic stability and bioavailability of the drug candidate.[1][2]
This guide will explore these principles through a comparative lens, examining specific examples of trifluoromethylphenyl-containing kinase inhibitors and the experimental workflows used to characterize their activity.
Comparative Analysis of Trifluoromethylphenyl-Substituted Kinase Inhibitors
The following table summarizes the key characteristics of several notable kinase inhibitors that feature the trifluoromethylphenyl group. This data is compiled from various preclinical and clinical studies and highlights the diverse range of kinases that can be effectively targeted with this chemical scaffold.
| Inhibitor | Primary Target(s) | Key Indications | IC50 (nM) | Reference |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma | VEGFR-2: 90, B-RAF: 22 | [3] |
| Regorafenib | VEGFR, TIE2, KIT, RET, RAF | Metastatic colorectal cancer, Gastrointestinal stromal tumors | VEGFR2: 4.2, B-RAF: 28 | [4] |
| Pexidartinib | CSF1R, KIT, FLT3-ITD | Tenosynovial giant cell tumor | CSF1R: 13, KIT: 20 | [3][5] |
| Alpelisib | PI3Kα | HR+, HER2- advanced breast cancer | PI3Kα: 5 | [3] |
| Selinexor | XPO1 (not a kinase) | Multiple myeloma, Diffuse large B-cell lymphoma | N/A (different mechanism) | [3] |
Note: IC50 values can vary depending on the specific assay conditions and kinase construct used.
In-Depth Look at Key Inhibitors
Sorafenib and Regorafenib: A Tale of Two Multi-Kinase Inhibitors
Sorafenib and Regorafenib are both multi-kinase inhibitors that share a similar trifluoromethylphenyl urea scaffold.[4] Their development highlights how subtle structural modifications can alter the selectivity profile and, consequently, the therapeutic applications. Sorafenib, an established treatment for certain types of kidney and liver cancer, effectively inhibits key kinases involved in tumor angiogenesis and proliferation.[3] Regorafenib, a structurally related compound, exhibits a broader kinase inhibition profile, which contributes to its efficacy in metastatic colorectal cancer and gastrointestinal stromal tumors.[4] The trifluoromethylphenyl moiety in both molecules is crucial for their potent activity.
Pexidartinib: Targeting the CSF1R Pathway
Pexidartinib is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R), as well as KIT and FLT3 with an internal tandem duplication (FLT3-ITD).[3][5] Its primary indication is for the treatment of tenosynovial giant cell tumors, a rare and debilitating condition.[3] The trifluoromethylphenyl group in Pexidartinib contributes to its high binding affinity and selectivity for its target kinases.
Alpelisib: A PI3Kα-Specific Inhibitor
Alpelisib is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[3] This kinase is a central node in a signaling pathway that regulates cell growth, proliferation, and survival.[3] The inclusion of a trifluoromethyl group in Alpelisib's structure was a key factor in achieving its high degree of selectivity for the PI3Kα isoform.[3]
Experimental Workflows for Kinase Inhibitor Characterization
The evaluation of kinase inhibitors requires a series of well-defined experimental protocols to determine their potency, selectivity, and cellular effects. The following are representative workflows for key assays.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the trifluoromethylphenyl-substituted inhibitor at various concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase and the inhibitor (or vehicle control).
-
Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as luminescence (e.g., ADP-Glo™), fluorescence, or radioactivity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cellular Proliferation Assay
This assay assesses the effect of the kinase inhibitor on the growth and viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethylphenyl-substituted kinase inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Measurement: Add a cell viability reagent, such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®), to each well.
-
Signal Reading: After a short incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50 for cell growth inhibition.
Signaling Pathway Inhibition
The trifluoromethylphenyl-substituted inhibitors discussed in this guide often target key nodes in oncogenic signaling pathways. The following diagram illustrates a simplified representation of a receptor tyrosine kinase (RTK) pathway that is frequently dysregulated in cancer and is a common target for these inhibitors.
Caption: Simplified RTK signaling pathway and points of inhibition.
Conclusion
The incorporation of the trifluoromethylphenyl moiety has proven to be a highly successful strategy in the development of a diverse range of kinase inhibitors. As demonstrated by the examples of Sorafenib, Regorafenib, Pexidartinib, and Alpelisib, this functional group can significantly enhance the potency, selectivity, and overall drug-like properties of these targeted therapies. The continued exploration of structure-activity relationships involving the trifluoromethylphenyl group will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. The experimental workflows detailed in this guide provide a foundational framework for the robust characterization of these promising therapeutic agents.
References
- BenchChem. (2025). Application of trifluoromethylpyrimidines in kinase inhibition studies.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- BenchChem. (2025). Unveiling the Selectivity of Trifluoromethylphenyl Urea Kinase Inhibitors: A Comparative Analysis.
- PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation.
Sources
Safety Operating Guide
Navigating the Disposal of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione: A Guide for Laboratory Professionals
A comprehensive, step-by-step guide to the safe and compliant disposal of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, ensuring the safety of laboratory personnel and environmental protection.
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, handling novel or specialized compounds like this compound necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to its proper disposal.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by strict regulations to protect both individuals and the environment. All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[3] Never dispose of chemicals like this compound in the regular trash or down the sanitary sewer system.[4]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the functionalities present in this compound, it is prudent to assume it may possess irritant, toxic, and environmentally hazardous properties. Therefore, stringent adherence to safety protocols is paramount.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from potential splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential absorption.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
1. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to the presence of fluorine, this compound is classified as a halogenated organic compound .[2][5]
-
Action: Designate a specific waste container for "Halogenated Organic Waste."[4] This is crucial as halogenated and non-halogenated waste streams are often treated differently, and mixing them can lead to dangerous reactions and increased disposal costs.[2]
2. Container Selection and Labeling
The integrity of the waste container and the clarity of its labeling are non-negotiable safety elements.
-
Container Choice: Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6][7] Glass or sturdy plastic bottles are generally acceptable.[7]
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[6]
-
Include the name of the principal investigator or laboratory contact and the date of accumulation.
-
3. Accumulation of Waste
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6][8]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Procedure:
-
Keep the waste container closed at all times, except when adding waste.[6] Do not leave a funnel in the container.[6]
-
Store the container in a designated, secondary containment unit to prevent the spread of material in case of a leak.[7]
-
Ensure the waste container is stored separately from incompatible materials, such as strong acids, bases, or oxidizers.[9]
-
4. Requesting Waste Pickup
Once the container is nearly full (around 90% capacity), or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department.[6]
-
Procedure: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal.[10]
-
Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For small spills, laboratory personnel may be able to manage the cleanup.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled chemical.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department, following their specific reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]
-
Oregon State University Environmental Health & Safety. Hazardous Waste Disposal Guide. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Harvard University Environmental Health & Safety. Chemical and Hazardous Waste. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
ChemSrc. This compound. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
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Personal protective equipment for handling 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
Comprehensive Safety and Handling Guide: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione
This guide provides essential safety and logistical information for the handling and disposal of this compound. The procedural guidance herein is synthesized from established safety protocols for structurally similar compounds and is intended for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.
Hazard Assessment and Core Principles
Core Safety Principles:
-
Minimize Exposure: All procedures should be designed to minimize direct contact and the generation of dust or aerosols.
-
Engineering Controls as Primary Defense: Utilize engineering controls like fume hoods as the first line of defense to control exposure.
-
Appropriate Personal Protective Equipment (PPE): Always use the recommended PPE to protect against residual hazards.
-
Preparedness: Be prepared for emergencies with readily accessible safety equipment and a clear understanding of emergency procedures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for preventing exposure. The following table outlines the recommended PPE for handling this compound, based on data for similar hazardous compounds[1][2][3].
| PPE Category | Specification | Breakthrough Time (EN 374) | Recommended Use |
| Hand Protection | Nitrile, Butyl, or Neoprene Rubber Gloves | > 240 minutes (Protection Class 5 or higher) | Prolonged or frequently repeated contact[1] |
| > 60 minutes (Protection Class 3 or higher) | Brief contact[1] | ||
| Eye Protection | Chemical Goggles / Safety Glasses with side shields | N/A | Required for all handling procedures[1][4] |
| Face Shield | N/A | Recommended where splash potential exists[2] | |
| Respiratory Protection | Particulate Respirator (N95 or equivalent) | N/A | For handling powder to prevent inhalation of dust[1] |
| Body Protection | Laboratory Coat or Chemical Resistant Apron | N/A | To protect skin and personal clothing[5] |
Expert Insight: The choice of glove material is crucial. Nitrile gloves offer good resistance to a range of chemicals and are a suitable starting point. However, for prolonged handling or when working with solutions, consulting specific glove manufacturer's chemical resistance guides is recommended. Double gloving can provide an additional layer of protection.
Safe Handling and Operational Workflow
A systematic workflow is essential for minimizing risk. The following diagram and step-by-step guide outline the operational plan for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for structurally similar compounds to understand the potential hazards[4].
-
Ensure all necessary PPE is available, in good condition, and properly donned.
-
Prepare the work area by ensuring a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are readily accessible[1][4].
-
-
Handling the Solid:
-
Perform all manipulations of the solid compound within a chemical fume hood to control exposure[1].
-
To prevent the generation of dust, use a spatula to carefully handle the solid. For weighing, use anti-static weighing paper or a contained weighing system.
-
When transferring the compound, do so slowly and carefully to avoid creating airborne dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is generally effective, but verify compatibility with your equipment.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves and other contaminated items.
-
Dispose of contaminated PPE and other waste in a properly labeled, sealed container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Minor Spill (Solid):
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a labeled waste container. Avoid dry sweeping which can generate dust.
-
Decontaminate the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the laboratory and alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the identity of the spilled substance.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Labeling:
-
All waste contaminated with this compound, including disposable PPE, weighing paper, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The label should include the full chemical name and relevant hazard warnings.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
-
Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed safety and handling protocols, researchers can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive laboratory environment.
References
- Personal protective equipment for handling N-(2-Aminoethyl)maleimide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdVJXv7MnAjUUSIR3K5pt0bjjyyJJMISfhHCtLbieRCxmuxmiDvvIAKmmimHUCPtmugdsxnwZs5XlMK8tL08aWdWsBtvjgN5SOdv-eZfRW94EEN0Ps_t-kblafSG9Mpy_uGAvFDvOXuuEOkCfAxz9Tm7_xp6IADWkMStOFcbgLIQ8-CN4CCXeg_iKaL7U_FtYFL8OmWjfTiGXPJgXyvHub]
- Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center. [URL: https://www.polyurethane.org/wp-content/uploads/2021/12/AX232-Guidance-for-Selection-of-Protective-Clothing-for-MDI-Users.pdf]
- This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/34520-59-7_1189886.html]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/128287]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL: https://www.americanchemistry.com/industry-groups-and-initiatives/center-for-the-polyurethanes-industry-cpi/guidance-for-selection-of-personal-protective-equipment-for-mdi-users]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/r750948]
- Safety Data Sheet. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0157451_ChemScene.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR127600050]
- Material Safety Data Sheet. Cole-Parmer. [URL: https://www.coleparmer.com/msds/15/156496-70-7.htm]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
